NK3R-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C17H16FN5OS |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[(8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C17H16FN5OS/c1-10-14-9-19-15(16-20-11(2)21-25-16)23(14)8-7-22(10)17(24)12-3-5-13(18)6-4-12/h3-6,9-10H,7-8H2,1-2H3/t10-/m1/s1 |
InChI Key |
NGYCJCKQJNBHTQ-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@@H]1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |
Canonical SMILES |
CC1C2=CN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of NK3R-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
NK3R-IN-1, also known as compound 16x, is a potent and orally bioavailable antagonist of the Neurokinin-3 Receptor (NK3R). As a member of the imidazolepiperazine class of compounds, this compound demonstrates significant potential for therapeutic applications by modulating the Neurokinin B (NKB)/NK3R signaling pathway. This pathway is a critical regulator of the hypothalamic-pituitary-gonadal (HPG) axis and is implicated in the pathophysiology of sex-hormone dependent disorders. Preclinical studies have shown that this compound effectively suppresses luteinizing hormone (LH) levels in ovariectomized (OVX) rat models, highlighting its potential as a non-hormonal therapeutic agent. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on core signaling pathways, detailed experimental protocols for its characterization, and quantitative data regarding its potency and pharmacokinetic properties.
Core Mechanism of Action: Antagonism of the NK3 Receptor
The primary mechanism of action of this compound is its competitive antagonism of the Neurokinin-3 Receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly coupled to the Gq signaling pathway. The endogenous ligand for NK3R is Neurokinin B (NKB), a member of the tachykinin family of neuropeptides. The NKB/NK3R system is a key component in the regulation of gonadotropin-releasing hormone (GnRH) secretion from the hypothalamus.
In the absence of estrogen-mediated negative feedback, such as in postmenopausal women or ovariectomized animal models, KNDy (Kisspeptin/Neurokinin B/Dynorphin) neurons in the arcuate nucleus of the hypothalamus become hypertrophic and hyperactive. This leads to increased NKB signaling, which in turn stimulates the pulsatile release of GnRH. GnRH then acts on the pituitary gland to stimulate the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
This compound acts by binding to the NK3R, thereby preventing the binding of NKB and inhibiting the subsequent downstream signaling cascade. This blockade of NKB-induced signaling leads to a reduction in the frequency and/or amplitude of GnRH pulses, resulting in decreased secretion of LH from the pituitary gland.
Signaling Pathways
The binding of NKB to NK3R initiates a conformational change in the receptor, leading to the activation of the heterotrimeric G-protein Gq. Activated Gq, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in the modulation of neuronal activity and neurotransmitter release.
This compound, as a competitive antagonist, blocks the initiation of this Gq-mediated signaling pathway.
Furthermore, like many GPCRs, upon prolonged agonist stimulation, NK3R undergoes desensitization and internalization, a process mediated by β-arrestins. This compound, by preventing receptor activation, would consequently inhibit agonist-induced β-arrestin recruitment and subsequent receptor trafficking.
Quantitative Data
The following tables summarize the available quantitative data for this compound (compound 16x) from preclinical studies.
Table 1: In Vitro Activity and Physicochemical Properties of this compound
| Parameter | Value | Description |
| IC₅₀ | 430.60 nM[1] | Half maximal inhibitory concentration against NK3R. |
| Permeability (Papp, A-B) | 37.6 × 10⁻⁶ cm/s[1] | Apparent permeability coefficient, indicating excellent membrane permeability. |
| Efflux Ratio (ER) | < 1[1] | Ratio of permeability from basolateral to apical vs. apical to basolateral, suggesting low active efflux. |
| Molecular Formula | C₁₇H₁₆FN₅OS | |
| Molecular Weight | 357.41 g/mol |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Parameter | Value | Description |
| Oral Bioavailability (F%) | 93.6%[1] | The fraction of the administered oral dose that reaches systemic circulation. |
Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited in the characterization of NK3R antagonists like this compound. While the specific parameters for this compound's characterization are proprietary to the discovering entity, these protocols represent the industry-standard approaches.
NK3R Inhibition Assay (Inositol Monophosphate Accumulation)
This functional assay measures the ability of a compound to inhibit the Gq-coupled signaling of NK3R by quantifying the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3.
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human NK3R.
-
Assay Principle: A competitive immunoassay (e.g., HTRF-based IP-One assay). In the absence of an antagonist, NKB stimulation of NK3R leads to IP1 accumulation. The assay measures the displacement of a labeled IP1 analog from a specific antibody by the IP1 produced by the cells.
-
Protocol:
-
Seed NK3R-expressing cells into a 384-well white plate and incubate overnight.
-
Prepare a serial dilution of this compound in a suitable assay buffer.
-
Aspirate the culture medium from the cells and add the this compound dilutions.
-
Incubate for a pre-determined time (e.g., 30 minutes) at 37°C.
-
Add a fixed concentration of NKB (typically the EC₈₀) to all wells except the negative control.
-
Incubate for a further period (e.g., 60 minutes) at 37°C to allow for IP1 accumulation.
-
Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1 cryptate).
-
Incubate at room temperature for 60 minutes to allow the immunoassay to reach equilibrium.
-
Read the plate on an HTRF-compatible plate reader and calculate the IC₅₀ value.
-
In Vivo Luteinizing Hormone (LH) Suppression in Ovariectomized (OVX) Rats
This in vivo assay assesses the ability of an NK3R antagonist to suppress the elevated LH levels characteristic of a hypoestrogenic state.
-
Animal Model: Adult female Sprague-Dawley or Wistar rats, ovariectomized at least 2 weeks prior to the study to allow for stabilization of elevated LH levels.
-
Protocol:
-
House OVX rats under a controlled light-dark cycle with ad libitum access to food and water.
-
On the day of the experiment, administer this compound orally at various doses. A vehicle control group should be included.
-
At specified time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours), collect blood samples via tail vein or a cannulated vessel.
-
Process the blood to obtain serum or plasma and store at -80°C until analysis.
-
Quantify LH concentrations in the samples using a commercially available rat LH ELISA kit, following the manufacturer's instructions.
-
Analyze the data to determine the dose-dependent and time-dependent effects of this compound on LH suppression.
-
Conclusion
This compound is a potent, orally bioavailable NK3R antagonist with a clear mechanism of action centered on the inhibition of the NKB/NK3R signaling pathway. Its ability to suppress elevated luteinizing hormone levels in a relevant preclinical model underscores its potential for the treatment of conditions driven by dysregulation of the HPG axis. The favorable pharmacokinetic profile of this compound, particularly its high oral bioavailability and excellent membrane permeability, makes it a promising lead compound for further clinical development. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this compound and other novel NK3R antagonists.
References
NK3R-IN-1 chemical structure and properties
For Research, Scientific, and Drug Development Professionals
This document provides a comprehensive technical overview of NK3R-IN-1, a potent and orally bioavailable antagonist of the Neurokinin-3 Receptor (NK3R). It covers the chemical structure, physicochemical and biological properties, relevant signaling pathways, and detailed experimental protocols.
Chemical Identity and Physicochemical Properties
This compound, also referred to as compound 16x in initial discovery literature, is an imidazolepiperazine derivative identified as a selective inhibitor of the NK3 receptor.[1]
Chemical Structure:
-
IUPAC Name: (R)-(4-(4-fluorophenyl)-2-(2-methyl-5-(2-methylthiazol-4-yl)imidazo[1,5-a]pyrazin-1(8H)-yl)piperazin-1-yl)methanone
-
SMILES String: FC1=CC=C(C(N2CCN3C([C@H]2C)=CN=C3C4=NC(C)=NS4)=O)C=C1[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₆FN₅OS | [1] |
| Molecular Weight | 357.41 g/mol | [1] |
| Oral Bioavailability (F%) | 93.6% | [2] |
| Membrane Permeability (Papp, A→B) | 37.6 x 10⁻⁶ cm/s | [2] |
Biological Properties and Mechanism of Action
This compound functions as a potent antagonist of the Neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2] The endogenous ligand for NK3R is Neurokinin B (NKB).[3] By blocking the action of NKB, this compound can modulate downstream signaling pathways involved in various physiological processes, including the regulation of gonadotropin-releasing hormone (GnRH) secretion.[4]
The primary therapeutic potential of NK3R antagonists lies in their ability to treat sex-hormone-related disorders.[4] A key in vivo effect of this compound is its ability to decrease blood luteinizing hormone (LH) levels.[1][2]
Table 2: Biological Activity of this compound
| Target | Assay | Value (IC₅₀) | Source |
| Human NK3R | Inhibitory Activity | 430.60 nM | [2] |
Selectivity Profile:
Specific inhibitory activities against other tachykinin receptors, such as NK1R and NK2R, for this compound are not detailed in the primary literature. However, the development of selective NK3R antagonists is a key focus in the field to minimize off-target effects.[5][6]
Signaling Pathways
As a Gq-protein coupled receptor, the activation of NK3R by its endogenous ligand, NKB, initiates a well-defined intracellular signaling cascade. This compound acts by blocking the initiation of this pathway.
Experimental Protocols
The following protocols are based on the methodologies used for the characterization of NK3R antagonists.
In Vitro NK3R Inhibitory Assay
This protocol is a representative method for determining the inhibitory activity of compounds like this compound against the human NK3 receptor, often using a functional assay that measures a downstream signaling event like inositol phosphate accumulation.[7][8]
Objective: To determine the IC₅₀ value of this compound at the human NK3 receptor.
Materials:
-
HEK293 cells stably expressing the human NK3R.
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
NK3R agonist (e.g., Neurokinin B or Senktide).
-
Test compound (this compound) at various concentrations.
-
Inositol phosphate accumulation assay kit (e.g., IP-One HTRF assay).
-
96-well or 384-well microplates.
Procedure:
-
Cell Plating: Seed the hNK3R-expressing HEK293 cells into microplates and culture overnight to allow for adherence.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer to achieve a range of final concentrations for the assay.
-
Antagonist Incubation: Remove culture medium from the cells and add the diluted this compound solutions. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add a fixed concentration of the NK3R agonist (typically at its EC₈₀ concentration to ensure a robust signal) to all wells, except for the negative control.
-
Incubation: Incubate the plate for a specified duration (e.g., 60 minutes) at 37°C to allow for receptor activation and second messenger production.
-
Detection: Lyse the cells and proceed with the inositol phosphate detection protocol as per the manufacturer's instructions for the chosen assay kit. This typically involves adding detection reagents and measuring the signal (e.g., HTRF ratio).
-
Data Analysis: Plot the response (e.g., fluorescence ratio) against the logarithm of the antagonist concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Pharmacodynamic Study in Ovariectomized (OVX) Rats
This protocol describes a common in vivo model to assess the efficacy of NK3R antagonists in suppressing luteinizing hormone (LH) levels, a key biomarker for this target class.[1][2]
Objective: To evaluate the ability of orally administered this compound to suppress plasma LH levels in a rat model of elevated gonadotropins.
Materials:
-
Adult female Sprague-Dawley rats.
-
Vehicle (e.g., 0.5% methylcellulose in water).
-
This compound formulated for oral administration.
-
Anesthesia and surgical equipment for ovariectomy.
-
Blood collection supplies (e.g., EDTA tubes).
-
Centrifuge.
-
LH ELISA kit or radioimmunoassay reagents.
Procedure:
-
Ovariectomy: Anesthetize female rats and surgically remove the ovaries. This procedure induces a state of chronically elevated LH due to the loss of estrogen-mediated negative feedback.
-
Recovery: Allow the animals to recover for a period of at least two weeks to ensure stabilization of elevated plasma LH levels.
-
Dosing: Randomly assign rats to treatment groups (vehicle control and one or more doses of this compound). Administer the compound or vehicle via oral gavage.
-
Blood Collection: Collect blood samples (e.g., via tail vein or saphenous vein) at baseline (pre-dose) and at several time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
LH Measurement: Quantify the concentration of LH in the plasma samples using a validated immunoassay (ELISA or RIA).
-
Data Analysis: Calculate the percent change in LH from baseline for each animal at each time point. Compare the LH levels in the this compound treated groups to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Conclusion
This compound is a potent, orally bioavailable NK3R antagonist with demonstrated in vivo efficacy in a relevant pharmacodynamic model. Its favorable properties make it a valuable research tool for investigating the role of the NKB-NK3R signaling pathway and a promising lead compound for the development of therapeutics for sex-hormone-dependent conditions. Further characterization, including a comprehensive selectivity and safety profile, is warranted for its continued development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 7. Tachykinin Receptor-Selectivity of the Potential Glioblastoma-Targeted Therapy, DOTA-[Thi8,Met(O2)11]-Substance P - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Functional Rescue of Inactivating Mutations of the Human Neurokinin 3 Receptor Using Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to NK3R-IN-1
For Researchers, Scientists, and Drug Development Professionals
Abstract
NK3R-IN-1 is a potent and orally bioavailable inhibitor of the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor (GPCR) that plays a crucial role in the neuroendocrine regulation of the hypothalamic-pituitary-gonadal (HPG) axis. As a member of the tachykinin receptor family, NK3R is preferentially activated by its endogenous ligand, Neurokinin B (NKB). The NKB/NK3R signaling pathway has been implicated in the pathophysiology of various sex hormone-dependent disorders, including menopausal vasomotor symptoms (hot flashes) and polycystic ovary syndrome (PCOS). This compound, identified as compound 16x in the primary literature, emerges as a valuable research tool and a promising lead compound for the development of novel non-hormonal therapeutics targeting these conditions. This guide provides a comprehensive overview of the technical details surrounding this compound, including its target, mechanism of action, available quantitative data, and relevant experimental protocols.
Core Target: The Neurokinin 3 Receptor (NK3R)
The primary molecular target of this compound is the Neurokinin 3 Receptor (NK3R) .[1][2] NK3R is a class A rhodopsin-like GPCR encoded by the TACR3 gene. It is predominantly expressed in the central nervous system, particularly in the hypothalamus, where it is a key component of the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neuronal system that regulates gonadotropin-releasing hormone (GnRH) secretion.[3]
Mechanism of Action
This compound functions as a selective antagonist of the NK3 receptor. By binding to NK3R, it competitively inhibits the binding of the endogenous agonist, Neurokinin B. This blockade of NKB signaling disrupts the normal downstream activation of the Gq protein-coupled signaling cascade. In vivo, this antagonism has been demonstrated to decrease blood luteinizing hormone (LH) levels in an ovariectomized (OVX) rat model, highlighting its potential to modulate the HPG axis.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound (compound 16x).
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 430.60 nM | Human | Not specified in abstract | [Ye L, et al., 2023][1][2] |
Note: Data on the selectivity of this compound for NK3R over other neurokinin receptors (NK1R and NK2R) is not publicly available in the referenced literature. This information is crucial for a complete understanding of its pharmacological profile.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are outlined below. These are representative protocols based on standard methodologies for GPCR antagonist characterization.
NK3R Inhibition Assay (IC50 Determination)
This protocol describes a method to determine the half-maximal inhibitory concentration (IC50) of this compound. This is typically achieved using a functional assay that measures the downstream consequences of NK3R activation, such as intracellular calcium mobilization.
Objective: To quantify the potency of this compound in inhibiting Neurokinin B-induced NK3R activation.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human NK3R.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Neurokinin B (NKB) peptide.
-
This compound.
-
96-well black, clear-bottom microplates.
-
Fluorescent plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the HEK293-NK3R cells into 96-well plates at an appropriate density and culture overnight to allow for cell attachment.
-
Dye Loading: Wash the cells with assay buffer. Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer and incubate with the cells in the dark at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Assay:
-
Wash the cells to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Place the plate in the fluorescent plate reader and establish a baseline fluorescence reading.
-
Inject a concentration of NKB known to elicit a submaximal (EC80) response.
-
Measure the change in fluorescence over time, which corresponds to the intracellular calcium concentration.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the response of cells treated with NKB alone (100% activation) and untreated cells (0% activation).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy Model: Ovariectomized (OVX) Rat
This protocol describes a common in vivo model to assess the efficacy of NK3R antagonists in modulating the HPG axis.
Objective: To evaluate the effect of orally administered this compound on luteinizing hormone (LH) levels in a model of postmenopausal hormonal status.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthetic agents.
-
Surgical instruments for ovariectomy.
-
This compound formulated for oral administration.
-
Vehicle control.
-
Blood collection supplies (e.g., catheters, collection tubes).
-
LH ELISA kit.
Procedure:
-
Ovariectomy: Perform bilateral ovariectomy on the rats under anesthesia. Allow the animals to recover for a period of at least two weeks to allow for the stabilization of hormonal changes, including elevated LH levels.
-
Drug Administration: Administer this compound or vehicle control to the OVX rats via oral gavage at a pre-determined dose.
-
Blood Sampling: Collect blood samples at various time points post-administration (e.g., 0, 1, 2, 4, 6, 8, and 24 hours).
-
Hormone Analysis: Separate plasma from the blood samples and measure the concentration of LH using a validated ELISA kit.
-
Data Analysis:
-
Plot the plasma LH concentrations over time for both the this compound treated and vehicle control groups.
-
Calculate the area under the curve (AUC) for the LH concentration-time profile.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine if there is a significant difference in LH levels between the treated and control groups.
-
Signaling Pathway and Experimental Workflow Visualizations
Neurokinin B (NKB) / NK3R Signaling Pathway
The binding of Neurokinin B to the NK3 receptor initiates a signaling cascade through the Gq alpha subunit of the heterotrimeric G-protein. This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium stores. DAG, along with the increased intracellular calcium, activates Protein Kinase C (PKC), leading to the phosphorylation of downstream effector proteins and subsequent cellular responses.
Caption: NKB/NK3R Gq-mediated signaling pathway.
Experimental Workflow: IC50 Determination via Calcium Flux Assay
The workflow for determining the IC50 of an NK3R antagonist begins with seeding cells expressing the receptor. The cells are then loaded with a calcium-sensitive dye. Following this, the cells are incubated with varying concentrations of the antagonist. A fluorescent plate reader is used to establish a baseline reading before the addition of an NK3R agonist (NKB). The subsequent change in fluorescence, indicating calcium flux, is measured. This data is then analyzed to calculate the IC50 value.
Caption: Workflow for IC50 determination.
Conclusion
This compound is a valuable pharmacological tool for investigating the physiological and pathological roles of the NKB/NK3R signaling pathway. Its oral bioavailability and demonstrated in vivo efficacy in modulating LH levels underscore its potential as a lead compound for the development of non-hormonal therapies for sex hormone-related disorders. Further characterization, particularly regarding its selectivity profile against other tachykinin receptors, is warranted to fully elucidate its therapeutic potential.
References
- 1. Expression and coupling of neurokinin receptor subtypes to inositol phosphate and calcium signaling pathways in human airway smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Neurokinin B stimulates GnRH release in the male monkey (Macaca mulatta) and is colocalized with kisspeptin in the arcuate nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurokinin-3 Receptor (NK3R) Signaling Pathway: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-3 Receptor (NK3R), a member of the tachykinin family of G-protein coupled receptors (GPCRs), has emerged as a significant target in drug discovery. Its endogenous ligand, Neurokinin B (NKB), plays a crucial role in a variety of physiological processes. This technical guide provides a comprehensive overview of the NK3R signaling pathway, including its core components, mechanism of action, and downstream effects. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working on NK3R-related projects.
The NK3R signaling pathway is primarily associated with the Gq/11 family of G-proteins.[1] Activation of the receptor by NKB or synthetic agonists initiates a cascade of intracellular events, leading to the mobilization of intracellular calcium and the activation of various downstream effectors. This pathway is a key regulator of reproductive function, particularly the secretion of Gonadotropin-Releasing Hormone (GnRH).[2] Dysregulation of the NKB/NK3R system has been implicated in various pathological conditions, including polycystic ovary syndrome (PCOS), schizophrenia, and menopausal vasomotor symptoms.[1][3][4]
This guide presents quantitative data on the binding affinities and functional potencies of key NK3R ligands, detailed protocols for essential experimental assays, and visual diagrams to elucidate the signaling cascade and experimental workflows.
Core Signaling Pathway
The NK3R signaling cascade is initiated by the binding of its endogenous ligand, NKB, or other agonists to the receptor. NK3R is a class A GPCR that preferentially couples to the Gq/11 family of heterotrimeric G-proteins.[1] This interaction catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the Gβγ dimer.
The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The resulting increase in intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC) and other downstream effectors, ultimately leading to a cellular response.
Quantitative Data on NK3R Ligands
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/EC50) of selected NK3R agonists and antagonists. These values have been compiled from various sources and are presented for comparative purposes.
| Agonist | Receptor | Assay Type | Value (nM) | Reference |
| Senktide | Human NK3R | EC50 (Ca2+ mobilization) | 0.5 - 3 | [5] |
| Senktide | Human NK3R | EC50 (Ca2+ mobilization) | 0.011 ± 0.004 | [6] |
| Senktide | Rat NK3R | EC50 (Ca2+ mobilization) | 0.013 ± 0.004 | [6] |
| [MePhe7]-NKB | Human NK3R | IC50 (Binding) | 3 | [7] |
| Antagonist | Receptor | Assay Type | Value (nM) | Reference |
| Talnetant (SB-223412) | Human NK3R | Ki | 1.4 | [8][9] |
| Talnetant (SB-223412) | Guinea Pig NK3R | pKi | 8.5 | [10] |
| SB-222200 | Human NK3R | Ki | 4.4 | [1][11] |
| SB-222200 | Human NK3R | IC50 (Ca2+ mobilization) | 18.4 | [1][11] |
| Osanetant (SR-142801) | Human NK3R | Ki | 0.8 | [12] |
| Osanetant (SR-142801) | Guinea Pig NK3R | Ki | 0.11 | [13] |
| MLE4901 (Pavinetant) | Human NK3R | IC50 | 1.6 | [14] |
| SJX-653 | Human NK3R | Affinity (in vitro) | 4.3 | [15] |
| SJX-653 | Human NK3R | IC50 (functional antagonism) | 9.0 | [15] |
| SJX-653 | Human Plasma | IC50 (LH reduction) | 33 ng/mL | [16][17] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of unlabeled compounds for the NK3R.
Materials:
-
Cell membranes prepared from cells expressing NK3R (e.g., CHO-hNK3R cells).
-
Radioligand (e.g., [125I]-[MePhe7]NKB).
-
Unlabeled competitor compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% polyethyleneimine).
-
Scintillation fluid.
-
Microplate scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, radioligand at a concentration at or below its Kd, and varying concentrations of the unlabeled competitor compound. The final volume should be consistent across all wells (e.g., 200 µL). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known NK3R ligand).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Drying: Dry the filter plate.
-
Scintillation Counting: Add scintillation fluid to each well and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a a percentage of the control (total specific binding) against the log concentration of the competitor compound. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Intracellular Calcium Mobilization Assay
This protocol outlines a method to measure the increase in intracellular calcium concentration following NK3R activation.
Materials:
-
Cells expressing NK3R (e.g., HEK293-hNK3R cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
NK3R agonists and antagonists.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with kinetic reading capabilities and automated injection (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the NK3R-expressing cells into the microplates and culture overnight to allow for adherence.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive dye (e.g., 2-5 µM Fluo-4 AM with 0.02% Pluronic F-127) in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells with assay buffer to remove excess dye.
-
Baseline Reading: Place the plate in the fluorescence plate reader and measure the baseline fluorescence for a short period.
-
Compound Addition: For antagonist testing, pre-incubate the cells with the antagonist for a specified time before adding the agonist. For agonist testing, directly add the agonist to the wells using the instrument's automated injector.
-
Kinetic Measurement: Immediately after compound addition, measure the fluorescence intensity kinetically over time (e.g., every 1-5 seconds for 1-3 minutes).
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the response as the peak fluorescence intensity minus the baseline fluorescence. For agonists, plot the response against the log concentration to determine the EC50. For antagonists, plot the inhibition of the agonist response against the log concentration to determine the IC50.
Inositol Monophosphate (IP1) Accumulation Assay
This protocol describes a method to measure the accumulation of IP1, a stable downstream metabolite of IP3, as a measure of Gq-coupled receptor activation. The HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay is a common commercially available kit for this purpose.[8][14]
Materials:
-
Cells expressing NK3R.
-
HTRF IP-One Assay Kit (containing IP1-d2, anti-IP1-cryptate, and calibrators).
-
Stimulation buffer (provided with the kit or a similar buffer containing LiCl).
-
NK3R agonists and antagonists.
-
White 96- or 384-well microplates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating: Seed the NK3R-expressing cells into the microplates and culture overnight.
-
Compound Addition: For antagonist testing, pre-incubate the cells with the antagonist.
-
Stimulation: Add the agonist in stimulation buffer (containing LiCl to inhibit IP1 degradation) and incubate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and add the HTRF detection reagents (IP1-d2 and anti-IP1-cryptate) according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate in the dark at room temperature for the recommended time (e.g., 60 minutes).
-
HTRF Reading: Read the plate on an HTRF-compatible plate reader, measuring the emission at both 665 nm (specific signal) and 620 nm (reference signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm). Use a standard curve generated with the IP1 calibrators to convert the HTRF ratio to IP1 concentration. For agonists, plot the IP1 concentration against the log concentration to determine the EC50. For antagonists, plot the inhibition of the agonist-induced IP1 accumulation against the log concentration to determine the IC50.
Experimental Workflow for NK3R Antagonist Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel NK3R antagonists.
Conclusion
The NK3R signaling pathway presents a compelling area of research with significant therapeutic potential. A thorough understanding of its mechanism, coupled with robust and reproducible experimental methodologies, is crucial for the successful development of novel therapeutics targeting this receptor. This technical guide provides a foundational resource for researchers in this field, offering a consolidated source of quantitative data, detailed experimental protocols, and clear visual representations of the key concepts. As research into the complexities of NK3R signaling continues to evolve, the application of these fundamental techniques will be instrumental in advancing our knowledge and translating scientific discoveries into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Natural killer cell receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GraphViz Examples and Tutorial [graphs.grevian.org]
- 5. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Research Progress on NK Cell Receptors and Their Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. IP-3/IP-1 Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. graphviz.org [graphviz.org]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Targeting in-silico GPCR Conformations with Ultra-Large Library Screening for Hit Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. pnas.org [pnas.org]
The Discovery and Synthesis of NK3R-IN-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the discovery, synthesis, and biological evaluation of NK3R-IN-1, a potent and orally bioavailable antagonist of the neurokinin-3 receptor (NK3R). This compound, identified as compound 16x in its primary publication, is an imidazolepiperazine derivative with the chemical name (R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)methanone. This document provides a comprehensive overview of its chemical properties, a representative synthetic route, detailed experimental protocols for its biological characterization, and an exploration of the underlying NK3R signaling pathway. The data presented herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) that plays a pivotal role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis. Its endogenous ligand, neurokinin B (NKB), is involved in the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn modulates the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Dysregulation of the NKB/NK3R signaling pathway has been implicated in various sex hormone-related disorders. Consequently, the development of potent and selective NK3R antagonists has emerged as a promising therapeutic strategy. This compound is a novel imidazolepiperazine derivative that has demonstrated significant potential as an orally active NK3R inhibitor.
Physicochemical and Pharmacological Properties of this compound
A summary of the key quantitative data for this compound is presented in the table below. This data highlights its potency, permeability, and oral bioavailability.
| Property | Value | Reference |
| IUPAC Name | (R)-(4-(4-fluorobenzoyl)-2-methylpiperazin-1-yl)(7-(2-methylthiazol-4-yl)-[1][2][3]triazolo[1,5-a]pyridin-6-yl)methanone | N/A |
| Molecular Formula | C₁₇H₁₆FN₅OS | |
| Molecular Weight | 357.41 g/mol | |
| NK3R Inhibitory Activity (IC₅₀) | 430.60 nM | [4] |
| Apparent Permeability (Papp, A-B in Caco-2) | 37.6 x 10⁻⁶ cm/s | [4] |
| Oral Bioavailability (F%) in rats | 93.6% | [4] |
Synthesis of this compound
The synthesis of this compound involves a multi-step process culminating in the coupling of the[1][2][3]triazolo[1,5-a]pyridine core with the substituted piperazine moiety. While the specific experimental details from the primary publication are not publicly available, a representative synthetic scheme is presented below based on common organic synthesis methodologies for similar heterocyclic compounds.
Experimental Workflow for the Synthesis of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative properties and receptor reserve of the DAG and PKC branch of G(q)-coupled receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. enamine.net [enamine.net]
- 4. Structures of neurokinin 1 receptor in complex with Gq and Gs proteins reveal substance P binding mode and unique activation features - PMC [pmc.ncbi.nlm.nih.gov]
The Neurokinin-3 Receptor: A Comprehensive Technical Review of its Role in Health and Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-3 receptor (NK3R), a member of the tachykinin family of G-protein coupled receptors, has emerged as a promising therapeutic target for a range of clinical indications. Its preferential ligand, neurokinin B (NKB), plays a crucial role in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis, as well as in various central nervous system (CNS) pathways. Dysregulation of the NKB/NK3R signaling pathway has been implicated in the pathophysiology of diverse disorders, including polycystic ovary syndrome (PCOS), schizophrenia, and potentially benign prostatic hyperplasia (BPH). This in-depth technical guide provides a comprehensive literature review of the NK3R, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling and logical relationships.
Quantitative Data on NK3R Antagonists
The development of selective NK3R antagonists has been a major focus of pharmaceutical research. The following tables summarize the binding affinities (Ki) and functional potencies (IC50) of several key antagonists, providing a comparative overview for researchers in the field.
Table 1: Binding Affinities (Ki) of NK3R Antagonists
| Compound | Species | Radioligand | Ki (nM) | Reference |
| Osanetant | Human | [³H]SR142801 | 0.8 | [1] |
| Talnetant | Human | [³H]SR142801 | Not specified, but competitive binding observed | [1] |
| Fezolinetant | Human | Not specified | Not specified | |
| MLE4901 (AZD4901) | Human | Not specified | Not specified | |
| SB222200 | Human | [³H]SB222200 | Not specified | [1] |
| RO5328673 | Human | [³H]RO5328673 | High affinity | [2] |
| ESN364 | Human | Not specified | Not specified | [3] |
Table 2: Functional Potency (IC50) of NK3R Antagonists
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| Osanetant | Ca²⁺ mobilization | CHO | Kb = 12 | [1] |
| Talnetant | Ca²⁺ mobilization | CHO | Kb similar to Ki | [1] |
| SB222200 | Luciferase Assay | COS-7 | 84,110 (vs tiNKB), 37,050 (vs tiNKF) | [4] |
| Osanetant | Luciferase Assay | COS-7 | 211,700 (vs tiNKB), 121,700 (vs tiNKF) | [4] |
| 10a (Senktide derivative) | Ca²⁺ influx | CHO | 0.056 ± 0.012 (µM) | [5] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. This section outlines the protocols for key experiments used in the study of NK3R antagonists.
Radioligand Binding Assay Protocol
Radioligand binding assays are fundamental for determining the affinity of a ligand for its receptor.[6][7][8]
Objective: To determine the binding affinity (Ki) of a test compound for the NK3R.
Materials:
-
Cell membranes expressing the human NK3 receptor (e.g., from CHO or HEK293 cells).
-
Radioligand (e.g., [³H]SR142801 or [³H]SB222200).
-
Test compounds (unlabeled NK3R antagonists).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/B or GF/C).
-
Scintillation cocktail.
-
96-well filter plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing NK3R in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Functional Assay: Calcium Mobilization
This assay measures the ability of an antagonist to block the agonist-induced increase in intracellular calcium, a downstream effect of NK3R activation.
Objective: To determine the functional potency (IC50) of an NK3R antagonist.
Materials:
-
Cells stably expressing the human NK3R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK3R agonist (e.g., senktide or neurokinin B).
-
Test compounds (NK3R antagonists).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescent plate reader with an integrated liquid handling system.
Procedure:
-
Cell Plating: Plate the cells in a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specific period.
-
Agonist Stimulation: Add a fixed concentration of the NK3R agonist to stimulate the receptor.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using the fluorescent plate reader.
-
Data Analysis: Plot the agonist-induced calcium response against the concentration of the antagonist to determine the IC50 value.
Signaling Pathways and Logical Relationships
The following diagrams, created using the DOT language for Graphviz, illustrate the NK3R signaling pathway, a typical experimental workflow for antagonist screening, and the role of NK3R in various disease states.
NK3R Signaling Pathway
Caption: NK3R Signaling Cascade.
Experimental Workflow for NK3R Antagonist Screening
Caption: NK3R Antagonist Discovery Workflow.
Role of NK3R in Pathophysiology
Caption: NK3R in Disease Pathophysiology.
Discussion and Future Directions
The antagonism of the NK3R presents a novel and promising therapeutic strategy for a variety of disorders. In PCOS, NK3R antagonists have demonstrated the ability to normalize the LH/FSH ratio and reduce hyperandrogenism.[9] For schizophrenia, these agents offer a potential new class of antipsychotics with a different mechanism of action compared to current treatments, which primarily target the dopamine D2 receptor.[10][11][12] The role of tachykinin receptors in the lower urinary tract suggests a potential, albeit less explored, involvement of NK3R in the pathophysiology of BPH.[13]
Future research should focus on several key areas. A more extensive characterization of the binding affinities and functional potencies of a wider range of NK3R antagonists is needed to establish clear structure-activity relationships. Further elucidation of the downstream signaling pathways and the specific neuronal circuits modulated by NK3R will provide a more complete understanding of its physiological and pathophysiological roles. Finally, continued clinical investigation is necessary to fully evaluate the efficacy and safety of NK3R antagonists in various patient populations and to explore their potential in other therapeutic areas. The development of these compounds holds significant promise for addressing unmet medical needs in reproductive health and neuropsychiatric disorders.
References
- 1. womensmentalhealth.org [womensmentalhealth.org]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Receptor-Ligand Binding Assays [labome.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Opinion: NK3 receptor antagonists: the next generation of antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Novel NK(3) receptor antagonists for the treatment of schizophrenia and other CNS indications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The contractile effect of tachykinins on human prostatic urethra: involvement of NK-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Neurokinin 3 Receptor (NK3R) in Gonadotropin Secretion: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide elucidates the pivotal role of the Neurokinin 3 Receptor (NK3R) in the regulation of gonadotropin secretion. Grounded in extensive preclinical and clinical research, this document provides a comprehensive overview of the underlying physiological mechanisms, key experimental findings, and detailed methodologies pertinent to the study of the Neurokinin B (NKB)-NK3R signaling pathway. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the hypothalamic-pituitary-gonadal (HPG) axis.
Core Concepts: The KNDy Neuron and Pulsatile GnRH Secretion
The secretion of gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary is fundamentally controlled by the pulsatile release of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus.[1][2][3] A key player in the generation of these GnRH pulses is a population of neurons in the arcuate nucleus of the hypothalamus known as KNDy neurons, which co-express Kisspeptin, Neurokinin B (NKB), and Dynorphin.[4][5]
NKB, the endogenous ligand for NK3R, is a critical component of the GnRH pulse generator.[5][6] Evidence from human genetics, where loss-of-function mutations in the genes encoding NKB (TAC3) or NK3R (TACR3) lead to hypogonadotropic hypogonadism, underscores the essential role of this signaling pathway in reproductive function.[1][6][7]
Mechanism of Action: NK3R Signaling in Gonadotropin Regulation
NK3R is a G-protein coupled receptor (GPCR) that, upon binding NKB, primarily couples to Gq/11 proteins. This initiates a signaling cascade that leads to the activation of phospholipase C, subsequent production of inositol triphosphate (IP3) and diacylglycerol (DAG), and ultimately an increase in intracellular calcium and activation of protein kinase C (PKC).[8]
Within the KNDy neuronal network, NKB acts as a key stimulatory signal. The current understanding suggests that NKB, released from KNDy neurons, acts on NK3Rs located on the same or adjacent KNDy neurons, leading to their synchronized depolarization. This coordinated firing of KNDy neurons results in the pulsatile release of kisspeptin, which then acts on its receptor (GPR54) on GnRH neuron terminals to trigger a pulse of GnRH secretion into the portal circulation.[2][4][5] Dynorphin, also released from KNDy neurons, is thought to act as an inhibitory feedback signal, terminating the kisspeptin release and thus contributing to the pulsatile nature of the system.
While the primary action of NKB is considered to be upstream of kisspeptin, some evidence also suggests a direct effect of NKB on GnRH neurons, as NK3R immunoreactivity has been observed on GnRH axon terminals in the median eminence.[9][10][11]
Data Presentation: Effects of NK3R Agonists and Antagonists on Gonadotropin Secretion
The following tables summarize quantitative data from key studies investigating the effects of NK3R agonists and antagonists on gonadotropin secretion in various species, including humans.
Table 1: Effects of NK3R Agonists on LH Secretion
| Species | Compound | Dose | Route of Administration | Effect on LH | Reference |
| Ovariectomized Goats | Senktide | Dose-dependent | Intravenous | Induced an MUA volley (surrogate for GnRH pulse) | [2] |
| Anestrous Ewes | NKB | 0.2 nmol | Intracerebroventricular | Consistent stimulation of LH secretion | [6] |
| GT1-7 GnRH Neurons (in vitro) | Senktide | 50 nM | In vitro | 84.5% increase in GnRH secretion (acute, 3 hours) | [9] |
| GT1-7 GnRH Neurons (in vitro) | Senktide | 50 nM | In vitro | 26% decrease in GnRH secretion (long-term, 24 hours) | [9] |
Table 2: Effects of NK3R Antagonists on Gonadotropin Secretion in Preclinical Models
| Species | Compound | Dose | Route of Administration | Effect on Gonadotropins | Reference |
| Ovariectomized Ewes | ESN364 | 1 mg/kg | Intravenous bolus | Prolonged LH interpulse interval | [12] |
| Prepubertal Female Rats | SB222200 | Not specified | Intracerebroventricular (osmotic mini-pump) | Delayed increase in LH pulse frequency and reduced LH pulse amplitude | [5] |
| Ovariectomized Rats | Senktide (agonist) | 100 and 600 pmol | Intracerebroventricular | Dose-dependent suppression of pulsatile LH secretion | [13] |
Table 3: Effects of NK3R Antagonists on Gonadotropin and Sex Steroid Secretion in Humans
| Population | Compound | Dose | Route of Administration | Effect on Hormones | Reference |
| Healthy Men | MLE4901 | 40 mg twice daily for 7 days | Oral | Decreased LH, FSH, and testosterone secretion. Basal and pulsatile LH secretion were markedly suppressed, but no change in LH pulse frequency was detected. | [14][15] |
| Postmenopausal Women | MLE4901 | 40 mg twice daily for 7 days | Oral | LH fell from 29.3 ± 4.1 to 24.4 ± 3.8 IU/L. Basal (non-pulsatile) LH secretion was reduced. LH pulse frequency fell in women with hot flashes (from 1.0 ± 0.1 to 0.7 ± 0.1 pulses/h). No change in FSH. | [14] |
| Healthy Women | MLE4901 | Not specified | Oral | Suppressed basal GnRH/LH secretion and estradiol secretion, and postponed ovarian follicle growth. | [16] |
| Healthy Men and Women | ESN364 | Single and multiple ascending doses | Oral | Dose-dependently decreased basal LH, but not FSH, and consequently decreased estradiol and progesterone (in women) and testosterone (in men). | [17] |
| Menopausal Women | Fezolinetant | 40 mg twice daily | Oral | Reduction of 45% in hot flush frequency. | [18] |
Experimental Protocols
In Vivo Administration of NK3R Modulators
-
Animal Studies:
-
Intracerebroventricular (ICV) Cannulation: For direct central administration of compounds, animals such as rats or sheep are often surgically implanted with a chronic indwelling cannula targeting a cerebral ventricle (e.g., the third ventricle).[5][6] Compounds are then infused or injected in a sterile vehicle (e.g., artificial cerebrospinal fluid). For continuous administration, osmotic mini-pumps can be connected to the cannula.[5]
-
Intravenous (IV) Administration: For systemic delivery, compounds can be administered via an intravenous bolus injection or continuous infusion through a catheter placed in a major vein (e.g., jugular vein).[12]
-
-
Human Studies:
Measurement of Gonadotropin Secretion
-
Blood Sampling:
-
Pulsatility Studies: To assess the pulsatile nature of LH secretion, frequent blood sampling is required. In humans, this typically involves collecting blood samples every 10 minutes for a duration of 8 hours or longer.[14] In animal models, automated blood sampling systems can be used to collect samples at similar or even higher frequencies.
-
-
Hormone Assays:
-
Radioimmunoassay (RIA): A common method for quantifying LH and FSH concentrations in plasma or serum.[12][19][20] This technique involves a competitive binding reaction between a radiolabeled hormone and the unlabeled hormone in the sample for a limited number of antibodies. The amount of radioactivity is inversely proportional to the concentration of the hormone in the sample.
-
Enzyme-Linked Immunosorbent Assay (ELISA) / Electrochemiluminescence Immunoassay: These are also widely used methods for hormone quantification and are often available in commercial kit formats. They utilize enzyme-conjugated antibodies and a substrate that produces a measurable color change or light emission.[21]
-
Analysis of Gonadotropin Pulsatility
-
Deconvolution Analysis: This is a mathematical technique used to analyze hormone concentration time series to estimate the underlying secretory rates.[1][4][22] Deconvolution analysis can provide quantitative measures of pulse frequency, amplitude, and basal (non-pulsatile) secretion.[4][14]
-
Pulse Detection Algorithms (e.g., PULSAR): These are computer-based algorithms that identify statistically significant hormone pulses from a series of concentration measurements based on predefined criteria for pulse amplitude and duration.[7]
Visualizations: Signaling Pathways and Experimental Workflows
Caption: NK3R Signaling Pathway in KNDy Neurons.
Caption: Experimental Workflow for Studying NK3R Modulators.
Caption: Logical Flow of NK3R's Role in Gonadotropin Secretion.
Conclusion and Future Directions
The neurokinin 3 receptor has emerged as a critical regulator of gonadotropin secretion through its integral role in the KNDy neuronal system and the generation of pulsatile GnRH release. The development of selective NK3R antagonists has not only provided powerful tools to dissect this neuroendocrine pathway but has also opened up new therapeutic avenues for a range of sex hormone-dependent disorders, including menopausal vasomotor symptoms, polycystic ovary syndrome, and uterine fibroids.[17][18][23]
Future research will likely focus on further refining our understanding of the intricate interactions between NKB/NK3R signaling and other neurotransmitter systems involved in GnRH regulation. Additionally, long-term clinical studies are needed to fully establish the efficacy and safety profiles of NK3R antagonists for various therapeutic indications. The continued investigation into the role of NK3R in reproductive physiology promises to yield further insights and novel therapeutic strategies for the management of a wide array of endocrine and reproductive disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. dash.harvard.edu [dash.harvard.edu]
- 3. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Validation of deconvolution analysis of LH secretion and half-life - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Do Substance P and Neurokinin A Play Important Roles in the Control of LH Secretion in Ewes? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. TACR3 mutations disrupt NK3R function through distinct mechanisms in GnRH-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin B Causes Acute GnRH Secretion and Repression of GnRH Transcription in GT1–7 GnRH Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Activation of Neurokinin 3 Receptors Stimulates GnRH Release in a Location-Dependent but Kisspeptin-Independent Manner in Adult Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of neurokinin 3 receptors stimulates GnRH release in a location-dependent but kisspeptin-independent manner in adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Neurokinin 3 receptor antagonism decreases gonadotropin and testosterone secretion in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Neurokinin B Regulates Gonadotropin Secretion, Ovarian Follicle Growth, and the Timing of Ovulation in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Radioimmunoassay for Luteinizing Hormone in Human plasma Or Serum: Physiological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ibl-america.com [ibl-america.com]
- 21. wwwn.cdc.gov [wwwn.cdc.gov]
- 22. Deconvolution analysis as a hormone pulse-detection algorithm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
Preclinical Profile of NK3R-IN-1: A Novel Neurokinin-3 Receptor Antagonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
NK3R-IN-1 is an orally active, small molecule antagonist of the Neurokinin-3 Receptor (NK3R), identified as a promising therapeutic candidate. This document provides a comprehensive overview of the available preclinical data on this compound, with a focus on its pharmacological properties and in vivo activity. The information presented is intended to guide further research and development efforts for this compound and other related molecules in the imidazolepiperazine class. While specific detailed experimental protocols from the primary literature are not fully available, this guide provides representative methodologies based on standard industry practices.
Introduction to NK3R Antagonism
The Neurokinin-3 Receptor (NK3R) is a G-protein coupled receptor predominantly expressed in the central nervous system. Its endogenous ligand is Neurokinin B (NKB). The NKB/NK3R signaling pathway is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis, modulating the release of gonadotropin-releasing hormone (GnRH) and subsequently luteinizing hormone (LH) and follicle-stimulating hormone (FSH). Dysregulation of this pathway has been implicated in various sex hormone-dependent disorders. Pharmacological blockade of NK3R signaling with antagonists has emerged as a promising non-hormonal therapeutic strategy for conditions such as menopausal vasomotor symptoms, polycystic ovary syndrome (PCOS), and endometriosis.[1][2] this compound is a novel imidazolepiperazine derivative developed as a potent and orally bioavailable NK3R inhibitor.[2]
In Vitro Pharmacology
This compound, also referred to as compound 16x in its discovery publication, has been characterized in vitro to determine its potency and permeability.[2]
Potency at the Neurokinin-3 Receptor
The inhibitory activity of this compound at the human NK3R was determined using a competitive binding assay.
Table 1: In Vitro Potency of this compound
| Compound | Assay Type | Target | IC50 (nM) |
| This compound (16x) | Competitive Binding Assay | hNK3R | 430.60 |
| Data sourced from Ye L, et al. Eur J Med Chem. 2023.[2] |
Membrane Permeability
The membrane permeability of this compound was assessed to predict its potential for oral absorption.
Table 2: In Vitro Permeability of this compound
| Compound | Assay Model | Apparent Permeability (Papp, A-B) (cm/s) | Efflux Ratio (ER) |
| This compound (16x) | Caco-2 | 37.6 x 10⁻⁶ | < 1 |
| Data sourced from Ye L, et al. Eur J Med Chem. 2023.[2] |
Pharmacokinetics
Preclinical pharmacokinetic studies have demonstrated that this compound possesses excellent oral bioavailability.
Table 3: Pharmacokinetic Profile of this compound
| Compound | Species | Route of Administration | Oral Bioavailability (F%) |
| This compound (16x) | Rat | Oral | 93.6% |
| Data sourced from Ye L, et al. Eur J Med Chem. 2023.[2] |
In Vivo Efficacy
The in vivo efficacy of this compound was evaluated in an ovariectomized (OVX) rodent model, which is a standard preclinical model for assessing the potential of NK3R antagonists to modulate LH secretion.
Ovariectomized (OVX) Model
In the OVX model, the removal of the ovaries leads to a loss of negative feedback from ovarian hormones on the hypothalamus, resulting in elevated levels of circulating luteinizing hormone (LH). This model is used to assess the ability of NK3R antagonists to suppress this LH hypersecretion.
Table 4: In Vivo Efficacy of this compound in the Ovariectomized (OVX) Model
| Compound | Animal Model | Effect on Blood Luteinizing Hormone (LH) Levels |
| This compound (16x) | Rat | Demonstrated suppression of LH levels |
| Data sourced from Ye L, et al. Eur J Med Chem. 2023.[2] |
Note: Specific dose, duration of treatment, and quantitative reduction in LH levels are not available in the public domain.
Experimental Protocols
The following are representative experimental protocols for the key assays used in the preclinical evaluation of this compound.
NK3R Radioligand Binding Assay (Representative Protocol)
-
Objective: To determine the in vitro binding affinity (IC50) of the test compound for the human NK3R.
-
Materials: Membranes from cells stably expressing the human NK3R, radioligand (e.g., [³H]-SB222200), test compound (this compound), scintillation fluid, filter plates, and a scintillation counter.
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in a suitable buffer.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through filter plates.
-
Wash the filters to remove non-specific binding.
-
Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.
-
The IC50 value is calculated by non-linear regression analysis of the competition binding curve.
-
Caco-2 Permeability Assay (Representative Protocol)
-
Objective: To assess the intestinal permeability of the test compound as a predictor of oral absorption.
-
Materials: Caco-2 cells, Transwell® plates, Hank's Balanced Salt Solution (HBSS), test compound (this compound), and an analytical method for quantification (e.g., LC-MS/MS).
-
Procedure:
-
Seed Caco-2 cells on the apical side of Transwell® inserts and culture until a confluent monolayer is formed.
-
Wash the cell monolayer with HBSS.
-
Add the test compound to the apical (A) chamber.
-
At various time points, collect samples from the basolateral (B) chamber.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated from the rate of appearance of the compound in the basolateral chamber.
-
The efflux ratio is determined by comparing the permeability in the B-to-A direction with the A-to-B direction.
-
In Vivo Ovariectomized (OVX) Rat Model (Representative Protocol)
-
Objective: To evaluate the in vivo efficacy of the test compound in suppressing elevated LH levels.
-
Animals: Adult female Sprague-Dawley rats.
-
Procedure:
-
Perform bilateral ovariectomy on the rats under anesthesia.
-
Allow the animals to recover for a period of at least two weeks to allow for the stabilization of elevated LH levels.
-
Administer the test compound (this compound) or vehicle orally at various doses.
-
Collect blood samples at different time points post-dosing.
-
Measure the concentration of LH in the plasma using a commercially available ELISA kit.
-
Analyze the data to determine the dose-dependent effect of the compound on LH suppression.
-
Visualizations
Signaling Pathway of NK3R
Caption: Simplified signaling pathway of the Neurokinin-3 Receptor (NK3R).
Preclinical Evaluation Workflow for an NK3R Antagonist
Caption: General workflow for the preclinical evaluation of an NK3R antagonist.
Conclusion and Future Directions
The available preclinical data for this compound indicate that it is a potent NK3R antagonist with excellent oral bioavailability and in vivo activity in a relevant animal model.[2] These findings support its potential as a therapeutic agent for the treatment of disorders mediated by the NKB/NK3R pathway. Further studies are warranted to fully characterize its efficacy, safety, and pharmacokinetic profile. Key future directions should include:
-
Dose-response studies in the OVX model to determine the optimal dose for LH suppression.
-
Evaluation in other preclinical models of sex hormone-dependent diseases.
-
Comprehensive safety pharmacology and toxicology studies to support clinical development.
This technical guide provides a summary of the current knowledge on the preclinical studies of this compound and serves as a valuable resource for researchers and drug development professionals in the field of NK3R antagonism.
References
NK3R-IN-1 CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of NK3R-IN-1, a notable inhibitor of the Neurokinin-3 Receptor (NK3R). This document outlines its fundamental properties, the intricate signaling pathways it modulates, and detailed experimental protocols for its characterization.
Core Properties of this compound
This compound is a potent and orally active antagonist of the Neurokinin-3 receptor, a G-protein coupled receptor implicated in a variety of physiological processes.[1]
| Property | Value | Reference |
| CAS Number | 2854331-14-7 | [2] |
| Molecular Weight | 357.41 g/mol | [2][3] |
| Chemical Formula | C₁₇H₁₆FN₅OS | [2][3] |
| Description | An imidazolepiperazine derivative that acts as an orally active Neurokinin Receptor NK3R inhibitor. | [1][2][3] |
| Primary Biological Effect | Decreases blood luteinizing hormone levels in ovariectomy (OVX) models. | [1][2][3] |
Neurokinin-3 Receptor (NK3R) Signaling Pathway
The Neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon binding of its endogenous ligand, Neurokinin B (NKB), or inhibition by an antagonist like this compound, a cascade of intracellular events is initiated.
Activation of the NK3R leads to the dissociation of the Gαq subunit from the Gβγ dimer. The activated Gαq subunit then stimulates phospholipase Cβ (PLCβ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevation of intracellular Ca²⁺ and the presence of DAG collectively activate Protein Kinase C (PKC), which in turn phosphorylates various downstream targets, leading to a cellular response.
NK3R Signaling Pathway
Experimental Protocols
In Vitro Assays
1. Calcium Mobilization Assay
This assay measures the antagonist effect of this compound on the increase in intracellular calcium concentration following NK3R activation.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R in a suitable medium (e.g., F-12K with 10% FBS and a selection antibiotic) at 37°C in a humidified atmosphere of 5% CO₂.
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom microplates at a density of 40,000 to 50,000 cells per well and incubate overnight to allow for cell attachment.
-
Dye Loading: Remove the culture medium and add a calcium-sensitive fluorescent dye (e.g., Fluo-8 or Calcium-4) loading buffer to each well. Incubate the plate for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound. Add the antagonist solutions to the wells and incubate for a specified pre-incubation time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation and Signal Detection: Add a known NK3R agonist (e.g., Neurokinin B or Senktide) at a concentration that elicits a submaximal response (EC₈₀). Immediately measure the fluorescence intensity using a fluorescence plate reader (e.g., FLIPR or FlexStation) with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-8).
-
Data Analysis: The antagonist activity of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC₅₀ value by fitting the concentration-response data to a four-parameter logistic equation.
2. Inositol Monophosphate (IP-One) HTRF Assay
This competitive immunoassay measures the accumulation of inositol monophosphate (IP₁), a stable downstream metabolite of IP₃, providing a robust method to quantify Gq-coupled receptor activation.
-
Cell Culture and Plating: Follow the same cell culture and plating procedures as described for the calcium mobilization assay.
-
Compound Incubation: Add serial dilutions of this compound to the wells and pre-incubate for a defined period.
-
Agonist Stimulation: Add an NK3R agonist to the wells to stimulate the receptor.
-
Cell Lysis and IP₁ Detection: Add the IP₁-d2 reagent and the anti-IP₁-cryptate antibody from a commercial kit (e.g., Cisbio IP-One HTRF kit) to the wells. Incubate for 1 hour at room temperature to allow for the competitive binding to occur.
-
Signal Measurement: Measure the HTRF signal using a plate reader capable of time-resolved fluorescence, with an excitation wavelength of 337 nm and emission wavelengths of 620 nm and 665 nm.
-
Data Analysis: The amount of IP₁ produced is inversely proportional to the HTRF signal. Calculate the IC₅₀ of this compound by analyzing the concentration-dependent inhibition of the agonist-induced IP₁ accumulation.
In Vivo Model
Ovariectomized (OVX) Rat Model
This model is widely used to simulate postmenopausal conditions in women and is relevant for studying the effects of NK3R antagonists on hormonal regulation and symptoms like hot flashes.
-
Animal Selection: Use adult female Sprague-Dawley or Wistar rats, typically 3 to 6 months of age.
-
Surgical Procedure (Ovariectomy):
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a prone position and shave the dorsal or ventral area for incision. A bilateral dorsal incision is common.
-
Make small incisions through the skin and underlying muscle to locate the ovaries, which are typically embedded in a fat pad.
-
Ligate the ovarian blood vessels and the fallopian tube, and then excise the ovary.
-
Suture the muscle and skin layers.
-
Administer post-operative analgesics and allow the animals to recover for a period of at least two weeks to allow for the depletion of endogenous estrogens.
-
-
Treatment Administration: Administer this compound orally or via another appropriate route at various doses.
-
Endpoint Measurement (e.g., Tail Skin Temperature for Hot Flash Assessment):
-
Acclimate the rats to the measurement environment.
-
Attach a temperature probe to the tail skin.
-
Monitor and record the tail skin temperature over a set period. A sudden increase in tail skin temperature is considered analogous to a hot flash.
-
-
Blood Sampling and Hormone Analysis: Collect blood samples to measure serum levels of luteinizing hormone (LH), follicle-stimulating hormone (FSH), and other relevant hormones using ELISA or other immunoassay techniques.
-
Data Analysis: Compare the frequency and magnitude of tail skin temperature changes and hormone levels between the this compound treated group and a vehicle-treated control group.
Ovariectomized (OVX) Rat Model Workflow
Quantitative Data
While specific IC₅₀ or Kᵢ values for this compound are not extensively published in publicly available literature, the following table includes data for other well-characterized NK3R antagonists for comparative purposes.
| Compound | Target | Assay | Potency | Reference |
| Fezolinetant | NK3R | Not specified | Not specified | [4] |
| Osanetant (SR-142,801) | NK3R | Not specified | Not specified | [5] |
| Talnetant (SB-223,412) | NK3R | Not specified | Not specified | [5] |
| SB-222,200 | NK3R | Kᵢ | 4.4 nM | [5] |
| SB-218,795 | NK3R | Kᵢ | 13 nM | [5] |
This technical guide serves as a foundational resource for researchers engaged in the study of this compound and the broader field of Neurokinin-3 receptor modulation. The provided information on its properties, signaling mechanisms, and detailed experimental protocols is intended to facilitate further investigation and drug development efforts.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 3. Assessing Gαq/15-signaling with IP-One: Single Plate Transfection and Assay Protocol for Cell-Based High-Throughput Assay [bio-protocol.org]
- 4. womensmentalhealth.org [womensmentalhealth.org]
- 5. Quantifying Gq Signaling Using the IP1 Homogenous Time-Resolved Fluorescence (HTRF) Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Endogenous Ligands for the Neurokinin-3 Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the endogenous ligands targeting the neurokinin-3 receptor (NK3R), a key player in various physiological processes. This document summarizes quantitative binding and functional data, details relevant experimental protocols, and illustrates the primary signaling pathways activated by these endogenous agonists.
Introduction to the Neurokinin-3 Receptor and its Endogenous Ligands
The neurokinin-3 receptor (NK3R) is a G-protein coupled receptor (GPCR) belonging to the tachykinin receptor family. It is prominently expressed in the central and peripheral nervous systems and plays a crucial role in reproductive endocrinology, thermoregulation, and various neurological functions. The primary endogenous ligands for the NK3R are members of the tachykinin family of neuropeptides, which share a common C-terminal sequence but exhibit preferential affinity for their respective receptors.
The principal endogenous agonist for the NK3R is Neurokinin B (NKB) .[1][2] Other endogenous tachykinins, Substance P (SP) and Neurokinin A (NKA) , can also bind to and activate the NK3R, albeit with lower affinity and potency compared to NKB.[1][2] The differential engagement of these endogenous ligands with the NK3R contributes to the complexity of tachykinin signaling in vivo.
Quantitative Analysis of Endogenous Ligand Binding and Function
The interaction of endogenous tachykinins with the human NK3R has been quantified through various in vitro assays. The binding affinity is typically expressed as the inhibition constant (Kᵢ) or the concentration that inhibits 50% of radioligand binding (IC₅₀). The functional potency is commonly reported as the half-maximal effective concentration (EC₅₀) in functional assays such as calcium mobilization or inositol phosphate accumulation.
| Endogenous Ligand | Binding Affinity (Kᵢ/IC₅₀, nM) | Functional Potency (EC₅₀, nM) | Assay System |
| Neurokinin B (NKB) | ~0.2 - 1.0 | ~1 - 5 | CHO or HEK293 cells expressing human NK3R |
| Substance P (SP) | ~100 - 500 | ~100 - 1000 | CHO or HEK293 cells expressing human NK3R |
| Neurokinin A (NKA) | Lower affinity than SP | Lower potency than SP | CHO or HEK293 cells expressing human NK3R |
Note: The exact values can vary depending on the specific experimental conditions, cell line, and radioligand used.
Signaling Pathways of the Neurokinin-3 Receptor
Upon activation by its endogenous ligands, the NK3R primarily couples to the Gq family of G proteins, initiating a canonical signaling cascade that leads to an increase in intracellular calcium. There is also evidence for NK3R coupling to the Gs family of G proteins, resulting in the activation of the adenylyl cyclase/cAMP pathway.
Gq Signaling Pathway
The Gq pathway is the principal signaling mechanism for NK3R. Activation of this pathway leads to the stimulation of phospholipase C, which in turn generates inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, leading to a variety of cellular responses.
Caption: NK3R Gq Signaling Pathway.
Gs/cAMP Signaling Pathway
While less predominant, NK3R activation can also lead to the stimulation of adenylyl cyclase via Gs proteins. This results in the production of cyclic AMP (cAMP), a ubiquitous second messenger that activates Protein Kinase A (PKA) and other downstream effectors.
Caption: NK3R Gs/cAMP Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay for NK3R
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of unlabeled test compounds for the NK3R using membranes from CHO cells stably expressing the human NK3R.[3]
Workflow Diagram:
Caption: Radioligand Binding Assay Workflow.
Materials:
-
CHO cells stably expressing human NK3R
-
Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4, with protease inhibitors
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Radioligand: e.g., [¹²⁵I]-[MePhe⁷]-NKB (specific activity ~2000 Ci/mmol)
-
Unlabeled Ligand for Non-specific Binding: e.g., 1 µM Senktide or a selective non-peptide antagonist
-
Test Compounds
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Harvest CHO-hNK3R cells and homogenize in ice-cold Lysis Buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh Lysis Buffer and repeating the centrifugation.
-
Resuspend the final pellet in Assay Buffer and determine the protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
50 µL of Assay Buffer (for total binding) or 1 µM unlabeled ligand (for non-specific binding) or various concentrations of test compound.
-
50 µL of radioligand at a final concentration close to its Kₑ (e.g., 0.1-0.5 nM).
-
100 µL of diluted cell membranes (e.g., 10-20 µg of protein).
-
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold Assay Buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Calcium Mobilization Assay for NK3R
This protocol describes a fluorescent-based assay to measure intracellular calcium mobilization in response to NK3R activation in CHO cells stably expressing the human NK3R, often using a FLIPR (Fluorometric Imaging Plate Reader).[4][5]
Workflow Diagram:
Caption: Calcium Mobilization Assay Workflow.
Materials:
-
CHO cells stably expressing human NK3R
-
Cell culture medium (e.g., F-12K with 10% FBS)
-
96-well black-walled, clear-bottom cell culture plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Probenecid (an anion-exchange inhibitor, often used to prevent dye leakage)
-
Test compounds (agonists)
-
FLIPR or equivalent fluorescence plate reader with automated liquid handling
Procedure:
-
Cell Plating:
-
Seed CHO-hNK3R cells into 96-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 20,000 - 40,000 cells/well).
-
Incubate overnight at 37°C in a 5% CO₂ incubator.
-
-
Dye Loading:
-
Prepare the dye-loading solution according to the manufacturer's instructions, typically by dissolving the fluorescent dye in Assay Buffer containing probenecid.
-
Aspirate the cell culture medium from the wells.
-
Add 100 µL of the dye-loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in a 5% CO₂ incubator.
-
-
Assay Measurement:
-
Allow the plate to equilibrate to room temperature for 15-20 minutes.
-
Place the plate in the FLIPR instrument.
-
Prepare a plate with various concentrations of the test compounds in Assay Buffer.
-
Program the instrument to record a baseline fluorescence reading for 10-20 seconds.
-
The instrument's automated pipettor then adds a specific volume (e.g., 50 µL) of the test compound to each well.
-
Continue to record the fluorescence intensity for an additional 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot the ΔF against the log concentration of the agonist.
-
Determine the EC₅₀ value using a sigmoidal dose-response curve fit.
-
Conclusion
Neurokinin B is the primary high-affinity endogenous ligand for the neurokinin-3 receptor. The activation of NK3R by NKB and other tachykinins initiates critical signaling cascades, predominantly through the Gq pathway, leading to intracellular calcium mobilization. The quantitative characterization of these interactions and the elucidation of the downstream signaling events are fundamental for understanding the physiological roles of the NK3R and for the development of novel therapeutics targeting this receptor for a range of clinical indications. The experimental protocols detailed in this guide provide a robust framework for researchers engaged in the study of NK3R pharmacology.
References
- 1. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. giffordbioscience.com [giffordbioscience.com]
- 4. FLIPR® Calcium Assays | AAT Bioquest [aatbio.com]
- 5. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Tissue-Specific Expression Landscape of the Neurokinin-3 Receptor (NK3R)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the tissue expression of the Neurokinin-3 Receptor (NK3R), a G protein-coupled receptor integral to various physiological processes. Understanding the precise location and expression levels of NK3R is critical for the development of targeted therapeutics. This document summarizes quantitative expression data, details common experimental methodologies for NK3R analysis, and illustrates its primary signaling pathway.
Quantitative Expression of NK3R (TACR3) Across Human Tissues
The expression of the gene encoding NK3R, Tachykinin Receptor 3 (TACR3), varies significantly across different human tissues. The following table summarizes quantitative mRNA expression data from the Genotype-Tissue Expression (GTEx) project, which provides a broad overview of the transcriptional landscape of this receptor. Data is presented in Transcripts Per Million (TPM), a normalized measure of gene expression.
| Tissue | Sub-region | Median TPM |
| Brain | Hypothalamus | 1.8 |
| Amygdala | 0.8 | |
| Spinal cord (cervical c-1) | 0.7 | |
| Substantia nigra | 0.6 | |
| Caudate (basal ganglia) | 0.5 | |
| Putamen (basal ganglia) | 0.4 | |
| Nucleus accumbens (basal ganglia) | 0.4 | |
| Frontal Cortex (BA9) | 0.3 | |
| Anterior cingulate cortex (BA24) | 0.3 | |
| Hippocampus | 0.2 | |
| Cerebellum | 0.1 | |
| Adrenal Gland | - | 0.5 |
| Pituitary | - | 0.4 |
| Testis | - | 0.4 |
| Bladder | - | 0.3 |
| Uterus | - | 0.2 |
| Ovary | - | 0.1 |
| Prostate | - | 0.1 |
| Colon | Transverse | 0.2 |
| Small Intestine | Terminal Ileum | 0.1 |
| Artery | Aorta | 0.2 |
| Coronary | 0.2 | |
| Tibial | 0.2 | |
| Thyroid | - | 0.1 |
| Stomach | - | 0.1 |
| Esophagus | Muscularis | 0.1 |
| Heart | Atrial Appendage | 0.1 |
| Left Ventricle | 0.1 | |
| Kidney | Cortex | 0.1 |
| Liver | - | 0.0 |
| Lung | - | 0.1 |
| Spleen | - | 0.1 |
| Pancreas | - | 0.1 |
| Skin | Sun Exposed (Lower leg) | 0.1 |
| Not Sun Exposed (Suprapubic) | 0.1 | |
| Adipose Tissue | Subcutaneous | 0.1 |
| Visceral (Omentum) | 0.1 | |
| Muscle | Skeletal | 0.0 |
Data sourced from the GTEx Portal. Tissues with a median TPM of 0 are not included.
As the data indicates, TACR3 is predominantly expressed in the central nervous system, with the highest levels observed in the hypothalamus.[1] Expression is also notable in other brain regions such as the amygdala and spinal cord.[1] In peripheral tissues, NK3R mRNA is present in the adrenal gland, pituitary, testis, and bladder, though at lower levels compared to the brain.[1]
Experimental Protocols for NK3R Expression Analysis
Accurate quantification and localization of NK3R are paramount for research and drug development. The following sections detail standard protocols for measuring NK3R mRNA and protein expression.
Quantitative Real-Time PCR (qPCR) for NK3R mRNA Quantification
This protocol outlines the steps for quantifying NK3R mRNA levels in tissue or cell samples.
1. RNA Extraction and cDNA Synthesis:
-
RNA Isolation: Extract total RNA from tissue homogenates or cell lysates using a TRIzol-based method or a commercially available RNA isolation kit, following the manufacturer's instructions.
-
DNase Treatment: To remove any contaminating genomic DNA, treat the extracted RNA with RNase-free DNase I.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be between 1.8 and 2.0.
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme (e.g., SuperScript II) and random hexamer primers.
2. qPCR Reaction:
-
Reaction Mix Preparation: Prepare a master mix containing SYBR® Green PCR Master Mix, forward and reverse primers for TACR3, and nuclease-free water.
-
Plate Setup: Pipette the master mix into a 384-well optical reaction plate. Add 25ng of template cDNA to each well in triplicate. Include no-template controls (NTC) and no-reverse-transcriptase (-RT) controls.[1]
-
Thermal Cycling: Perform the qPCR using a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Data Analysis: Determine the cycle threshold (Ct) values for each sample. Relative quantification of NK3R mRNA expression can be calculated using the comparative Ct (ΔΔCt) method, normalizing to a stable housekeeping gene (e.g., GAPDH, ACTB).
Western Blot for NK3R Protein Quantification
This protocol describes the detection and quantification of NK3R protein in tissue or cell lysates.
1. Protein Extraction and Quantification:
-
Lysis: Homogenize tissue samples or lyse cells in RIPA buffer supplemented with protease inhibitors on ice.
-
Centrifugation: Clarify the lysate by centrifugation at 12,000 x g for 15 minutes at 4°C.
-
Quantification: Determine the protein concentration of the supernatant using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Electrophoresis: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
3. Immunodetection:
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane with a validated primary antibody against NK3R overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.
4. Data Analysis:
-
Quantify the band intensity using densitometry software. Normalize the NK3R band intensity to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
Immunohistochemistry (IHC) for NK3R Localization
This protocol allows for the visualization of NK3R protein expression within the context of tissue architecture.
1. Tissue Preparation:
-
Fixation: Fix fresh tissue in 4% paraformaldehyde.
-
Embedding: Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections using a microtome and mount them on glass slides.
2. Staining:
-
Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.
-
Primary Antibody Incubation: Incubate the sections with a primary antibody against NK3R overnight at 4°C.
-
Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as DAB, which produces a brown precipitate.
-
Counterstaining: Counterstain the sections with hematoxylin to visualize cell nuclei.
3. Imaging and Analysis:
-
Dehydrate, clear, and mount the slides with a coverslip.
-
Image the sections using a light microscope and analyze the distribution and intensity of the staining.
NK3R Signaling Pathway
NK3R is a G protein-coupled receptor that preferentially binds the tachykinin peptide Neurokinin B (NKB). Upon ligand binding, NK3R primarily couples to the Gq/11 family of G proteins, initiating a canonical downstream signaling cascade.
Activation of NK3R by NKB leads to the dissociation of the Gαq subunit from the Gβγ dimer.[2] The activated Gαq then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). The increase in cytosolic Ca²⁺, along with DAG, activates protein kinase C (PKC). These signaling events ultimately lead to a variety of cellular responses, including the modulation of ion channel activity, gene expression, and neurotransmitter release.[3]
References
Genetic Validation of TACR3: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Tachykinin Receptor 3 (TACR3), also known as the neurokinin B (NKB) receptor (NK3R), is a G-protein coupled receptor (GPCR) that plays a pivotal role in the central regulation of human reproduction.[1][2] Its endogenous ligand is Neurokinin B (NKB), a member of the tachykinin family of neuropeptides.[3] Genetic evidence from both human studies and animal models has unequivocally validated TACR3 as a critical component of the hypothalamic-pituitary-gonadal (HPG) axis. Loss-of-function mutations in the TACR3 gene are a known cause of normosmic isolated hypogonadotropic hypogonadism (IHH), a condition characterized by the failure to undergo puberty due to deficient gonadotropin-releasing hormone (GnRH) secretion.[1][4] This guide provides an in-depth overview of the genetic validation of TACR3, detailing the functional consequences of human mutations, the corresponding phenotypes in animal models, the receptor's signaling pathway, and key experimental protocols for its study.
Genetic Validation from Human Studies
Compelling evidence for the role of TACR3 in human reproduction comes from the identification of loss-of-function mutations in patients with IHH.[3] These mutations disrupt receptor signaling and prevent the normal activation of the reproductive axis, often manifesting as a failure of pubertal progression and, in males, micropenis.[1] Functional analyses of these mutations have been crucial in confirming their pathological effect, demonstrating severely attenuated responses to NKB stimulation.[1][5]
Table 1: Functional Characterization of Human TACR3 Mutations
| Mutation | Associated Phenotype | NKB EC50 (nM)[1][5] | Functional Consequence |
|---|---|---|---|
| Wild-Type | Normal Reproductive Function | 6.6 ± 1.3 | Normal Signaling |
| G93D | Isolated Hypogonadotropic Hypogonadism (IHH) | 290 ± 146 | Severely Impaired Signaling |
| P353S | Isolated Hypogonadotropic Hypogonadism (IHH) | 4000 ± 2100 | Severely Impaired Signaling |
| W275* | Isolated Hypogonadotropic Hypogonadism (IHH) | Not Applicable (Truncation) | Loss of Function |
Genetic Validation from Animal Models
Initial studies of Tacr3 knockout mice (Tacr3⁻/⁻) presented a translational challenge, as the mice were reported to be fertile, contrasting sharply with the human phenotype.[1][6] However, subsequent, more detailed investigations revealed that these mice, while capable of fertility, exhibit significant reproductive impairments.[6][7] This reconciliation of phenotypes has solidified the Tacr3 knockout mouse as a valuable, albeit imperfect, model for studying NKB/TACR3 signaling.
Table 2: Phenotypic Comparison of TACR3 Loss-of-Function in Humans and Mice
| Feature | Humans (Homozygous LoF Mutations) | Tacr3 Knockout Mice |
|---|---|---|
| Puberty | Absent or incomplete pubertal development[1][4] | Normal timing of sexual maturation markers[6] |
| Fertility | Infertility without treatment[3] | Fertile, but with diminished fecundity and subfertility[6][7] |
| Gonadotropin Levels | Low to undetectable LH and FSH[3] | Lower circulating FSH levels[7] |
| Gonadal Size | Micropenis in males[1] | Reduced testicular size[7] |
| Other Phenotypes | Generally confined to the reproductive axis[5] | Increased body weight, cognitive deficits[8] |
TACR3 Signaling Pathway
TACR3 is a canonical Gq-protein coupled receptor.[4] Upon binding of its ligand, NKB, the receptor undergoes a conformational change that activates the associated heterotrimeric G-protein, Gαq. This activation initiates a well-characterized downstream signaling cascade involving phospholipase C (PLC) and the generation of second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium levels and the activation of Protein Kinase C (PKC).[4][9]
Experimental Protocols for TACR3 Validation
Validating TACR3 as a target involves a series of in vitro and in vivo experiments. The workflow typically begins with molecular cloning and proceeds to cellular functional assays, followed by the development and characterization of animal models.
Protocol: CRISPR/Cas9-Mediated Knockout of Tacr3
Objective: To generate a stable knockout of the Tacr3 gene in a murine model to study loss-of-function phenotypes.
-
gRNA Design and Synthesis: Design two single guide RNAs (sgRNAs) targeting exons critical for TACR3 function (e.g., exons encoding transmembrane domains). Synthesize high-quality sgRNAs and Cas9 mRNA.
-
Zygote Microinjection: Harvest zygotes from superovulated female mice (e.g., C57BL/6 strain). Microinject a mixture of Cas9 mRNA and the two sgRNAs into the cytoplasm of the zygotes.
-
Embryo Transfer: Transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.
-
Founder Screening: After birth, obtain tail biopsies from pups (F0 founders). Extract genomic DNA and perform PCR followed by Sanger sequencing across the target region to identify founders with frame-shifting insertion/deletion (indel) mutations.
-
Breeding and Colony Establishment: Breed founder animals carrying the desired mutation with wild-type mice to establish germline transmission. Intercross heterozygous (F1) offspring to generate homozygous knockout (Tacr3⁻/⁻), heterozygous (Tacr3⁺/⁻), and wild-type (Tacr3⁺/⁺) littermates for subsequent phenotypic analysis.
Protocol: Calcium Mobilization Assay
Objective: To functionally assess TACR3 activation by measuring changes in intracellular calcium concentration in response to ligand stimulation.[1]
-
Cell Culture and Transfection: Culture HEK293 cells in DMEM supplemented with 10% FBS. Transiently transfect cells with a plasmid encoding the human TACR3 receptor (wild-type or mutant) using a suitable transfection reagent (e.g., polyethylenimine).[1]
-
Cell Seeding: 24 hours post-transfection, seed the cells into a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: 24-48 hours post-transfection, wash the cells and load them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a buffer solution for 30-60 minutes at 37°C.[1]
-
Ligand Preparation: Prepare a serial dilution of the TACR3 agonist, Neurokinin B (NKB), in the assay buffer.
-
Fluorescence Measurement: Place the plate into a fluorescence plate reader (e.g., FlexStation or FDSS). Measure the baseline fluorescence, then add the NKB dilutions and immediately begin kinetic measurement of fluorescence changes over time.
-
Data Analysis: For each concentration of NKB, calculate the peak fluorescence response minus the baseline. Plot the response against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of unlabeled ligands for TACR3 by measuring their ability to compete with a radiolabeled ligand.
-
Membrane Preparation: Harvest transfected HEK293 cells expressing TACR3. Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes. Resuspend the membrane preparation in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radiolabeled TACR3 antagonist (e.g., [³H]-Osanetant), and increasing concentrations of the unlabeled competitor compound (e.g., NKB or a synthetic antagonist).
-
Incubation: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters quickly with ice-cold buffer.
-
Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Convert the IC50 to a Ki (inhibitor constant) using the Cheng-Prusoff equation.
Logical Framework: From Gene to Phenotype
The genetic validation of TACR3 relies on a clear, causal chain of events. A functional TACR3 gene is required for the expression of a functional NK3R protein. This receptor, upon activation by NKB, initiates a signaling cascade that is essential for the proper pulsatile release of GnRH, which in turn drives puberty and maintains reproductive function. Loss-of-function mutations disrupt this chain, leading directly to the IHH phenotype.
Therapeutic Implications
The critical role of the NKB/TACR3 pathway in reproductive function, and also in other physiological processes like thermoregulation, makes it an attractive target for drug development.[10] Potent and selective TACR3 antagonists have been developed and are in clinical trials for various conditions, including menopausal symptoms, polycystic ovary syndrome (PCOS), and schizophrenia.[11][12] The strong genetic validation provides a solid foundation for these therapeutic strategies, as modulating a pathway with a well-defined role in human physiology increases the probability of clinical success.
Conclusion
The genetic validation of TACR3 is a robust example of how human genetics can illuminate fundamental physiological pathways and provide high-confidence targets for therapeutic intervention. Evidence from patients with IHH, combined with increasingly sophisticated animal models, has confirmed the indispensable role of TACR3 in the central control of reproduction. The detailed understanding of its signaling pathway and the availability of validated experimental protocols empower researchers and drug developers to further probe its function and develop novel modulators for a range of human diseases.
References
- 1. TAC3 and TACR3 Mutations in Familial Hypogonadotropic Hypogonadism Reveal a Key Role for Neurokinin B in the Central Control of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mutational Analysis of TAC3 and TACR3 Genes in Patients with Idiopathic Central Pubertal Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TACR3 mutations disrupt NK3R function through distinct mechanisms in GnRH-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]
- 6. academic.oup.com [academic.oup.com]
- 7. Tacking Toward Reconciliation on Tacr3/TACR3 Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tacr3 MGI Mouse Gene Detail - MGI:892968 - tachykinin receptor 3 [informatics.jax.org]
- 9. uniprot.org [uniprot.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tachykinin neurokinin 3 receptor antagonists: a new treatment for cardiovascular disease? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tachykinin receptor antagonists in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Neurokinin B in Thermoregulation: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Neurokinin B (NKB), a member of the tachykinin peptide family, has emerged as a critical modulator of hypothalamic function, extending beyond its established role in reproductive neuroendocrinology to become a key player in central thermoregulatory pathways. Primarily through its action on the neurokinin-3 receptor (NK3R), NKB signaling within a specific population of hypothalamic neurons—the Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons—is now understood to be a pivotal mechanism in controlling heat dissipation effectors. This is particularly relevant to the pathophysiology of menopausal hot flashes, which are linked to altered NKB signaling in response to estrogen withdrawal. This technical guide provides an in-depth examination of the NKB system's role in thermoregulation, consolidating findings from preclinical and clinical research. It details the core signaling pathways, presents quantitative data from key experiments in structured tables, provides methodologies for seminal experimental protocols, and uses visualizations to elucidate complex interactions and workflows. The evidence strongly supports the targeting of the NKB/NK3R pathway as a promising, non-hormonal therapeutic strategy for vasomotor symptoms.
Core Signaling Pathway: NKB in the Central Thermoregulatory Network
The central thermoregulatory system maintains body temperature within a narrow range by balancing heat production and heat loss. A key hub for this control is the preoptic area (POA) of the hypothalamus. Emerging evidence has identified a specific neuronal population in the arcuate nucleus (ARC), the KNDy neurons, as a critical upstream regulator of these POA thermoregulatory circuits.
In a state of estrogen deficiency, such as menopause, KNDy neurons in the ARC become hypertrophic and exhibit increased NKB gene expression.[1][2] These neurons project to the median preoptic nucleus (MnPO), a crucial site for integrating thermal sensory information and controlling heat dissipation responses like cutaneous vasodilation (the widening of blood vessels in the skin to release heat).[3][4] Neurons within the MnPO express NK3R, the primary receptor for NKB.[3][5] The binding of NKB to NK3R on these MnPO neurons activates heat-defense pathways, leading to a decrease in core body temperature.[5][6] This signaling cascade is thought to be the underlying mechanism for the inappropriate activation of heat dissipation that characterizes a hot flash.[1][7]
Experimental Evidence and Quantitative Data
The role of NKB in thermoregulation is substantiated by a range of preclinical and clinical studies. These experiments have systematically dissected the pathway by activating or inhibiting its key components and observing the resultant physiological changes.
Preclinical Studies in Animal Models
Animal models, primarily in rodents, have been instrumental in establishing the foundational neurocircuitry.
Table 1: Effects of KNDy Neuron Ablation in Ovariectomized (OVX) Rats
| Experimental Condition | Parameter | Control (OVX) | KNDy-Ablated (OVX) | Effect of E2 in Control | Effect of E2 in KNDy-Ablated | Citation |
|---|---|---|---|---|---|---|
| Normal Ambient Temp. | Tail-Skin Temperature (TSKIN) | Higher | Consistently Reduced | Reduces TSKIN | Blocks E2-induced reduction | [3][8] |
| High Ambient Temp. (33°C) | Core Temperature (TCORE) | Significantly Elevated | Lower than Control | Reduces TCORE | No alteration by E2 | [3] |
Data synthesized from studies involving selective ablation of KNDy neurons using NK3-saporin.
Table 2: Effects of NK3R Agonist (Senktide) Microinfusion into the Rat MnPO
| Parameter | Vehicle (Control) | Senktide (NK3R Agonist) | Key Finding | Citation |
|---|---|---|---|---|
| Core Temperature (TCORE) | No significant change | Rapid, dose-dependent decrease | Direct activation of NK3R in the MnPO initiates a hypothermic response. | [5] |
| Fos Expression in MnPO | Baseline | Marked Increase | Senktide directly activates MnPO neurons. | [5] |
Data from experiments involving direct, localized administration of an NKB analog.
Clinical Studies in Humans
Human trials have provided direct evidence of the NKB pathway's relevance to menopausal vasomotor symptoms.
Table 3: Effects of Intravenous NKB Infusion in Healthy Women
| Parameter | Vehicle (Placebo) Infusion | NKB Infusion | P-value | Citation |
|---|---|---|---|---|
| Participants Reporting Flushing | 0 out of 10 | 8 out of 10 | 0.0007 | [9] |
| Heart Rate (bpm) | 70.3 ± 2.1 (pre-symptom) | 76.2 ± 1.6 (during symptom) | 0.0106 | [9][10] |
| Skin Temperature (°C, probe) | 34.6 ± 0.2 (pre-symptom) | 34.7 ± 0.3 (during symptom) | 0.0258 | [9][10] |
Data from a randomized, double-blinded, placebo-controlled crossover study.
Table 4: Effects of NK3R Antagonists on Menopausal Hot Flashes
| Drug (Antagonist) | Study Duration | Change in Hot Flash Frequency | Change in Hot Flash Severity | Citation |
|---|---|---|---|---|
| MLE4901 | 7 days | Reduced from 3.4 to 1.0 per day (in women with hot flashes) | Not specified | [11][12] |
| MLE4901 | 3 days | -73% from baseline | -38% from baseline | [13] |
| NT-814 | 2 weeks | -84% (vs -39% for placebo) | Not specified | [14] |
Data compiled from various clinical trials demonstrating the efficacy of blocking NKB signaling.
Detailed Methodologies for Key Experiments
Reproducibility and further investigation rely on a clear understanding of experimental protocols. Below are detailed methodologies for pivotal experiments cited in this guide.
Protocol: KNDy Neuron Ablation in Rats
This protocol describes the targeted destruction of NKB-expressing neurons to observe the functional consequences on thermoregulation.[3][8]
Methodology Details:
-
Animal Model: Ovariectomized adult female Sprague-Dawley rats are typically used to model the estrogen-deficient state of menopause.
-
Toxin: A conjugate of a selective NK3R agonist (e.g., [MePhe7]-NKB) and the ribosome-inactivating toxin saporin (termed NK3-SAP) is used.[15] This ensures that only cells expressing NK3R, such as KNDy neurons which have autoreceptors, internalize the toxin.
-
Stereotaxic Surgery: Under anesthesia, animals are placed in a stereotaxic frame. A cannula is lowered to the precise coordinates of the arcuate nucleus.
-
Microinfusion: A small volume of NK3-SAP (or a control substance for the sham group) is infused bilaterally into the arcuate nucleus over several minutes to allow for diffusion.
-
Temperature Monitoring: After a recovery period to allow for maximal cell death, animals are instrumented with intraperitoneal telemetry probes for continuous measurement of core body temperature (TCORE) and a datalogger affixed to the tail for tail-skin temperature (TSKIN), an index of cutaneous vasodilation.[5]
-
Experimental Conditions: Animals are placed in an environmental chamber where ambient temperature can be precisely controlled to assess thermoregulatory responses under different thermal loads (e.g., neutral 23°C vs. high 33°C).[3]
-
Verification: At the end of the experiment, brain tissue is processed for immunohistochemistry to verify the location and extent of the neuronal ablation.
Protocol: NKB Intravenous Infusion in Humans
This protocol was designed to test the hypothesis that direct activation of the NKB pathway can trigger hot flash symptoms in humans.[9]
Methodology Details:
-
Study Design: A randomized, double-blinded, placebo-controlled, 2-way crossover design is optimal. This means each participant receives both the NKB infusion and a vehicle (placebo) infusion on separate occasions, in a random order, with neither the participant nor the immediate researchers knowing which is being administered.
-
Environment: Participants are studied in a temperature- and humidity-controlled room to standardize environmental conditions that could influence thermoregulation.[9]
-
NKB Administration: Synthetic NKB is dissolved in a suitable vehicle (e.g., saline with gelofusin) and administered via an intravenous infusion pump at a predetermined rate.[9]
-
Physiological Monitoring: Continuous, non-invasive measurements are taken, including:
-
Heart Rate and Blood Pressure: Standard cardiovascular monitoring.
-
Skin Temperature: Measured using skin probes and/or thermal imaging cameras.[10]
-
Sweating: Often measured by sternal skin conductance.
-
-
Symptom Assessment: Participants are asked to report the timing, duration, and nature of any symptoms experienced during the infusion periods.
-
Analysis: The frequency of reported hot flash symptoms and the associated physiological changes (e.g., increases in heart rate and skin temperature) are compared between the NKB and placebo conditions.
Conclusion and Future Directions
The evidence overwhelmingly indicates that neurokinin B, acting via the NK3R in the preoptic area, is a fundamental component of the central thermoregulatory network that governs heat dissipation. The hyperactivity of the KNDy neuronal system following estrogen withdrawal provides a direct neurobiological explanation for the etiology of menopausal hot flashes.
This understanding has paved the way for a new class of non-hormonal therapeutics. NK3R antagonists have shown remarkable efficacy in clinical trials, rapidly and significantly reducing the frequency and severity of vasomotor symptoms.[16][17] Future research should focus on:
-
Long-term Safety and Efficacy: Establishing the long-term safety profile of NK3R antagonists.
-
Mechanism Refinement: Further elucidating the downstream neural circuits activated by MnPO NK3R neurons.
-
Broader Applications: Investigating the role of the NKB system in other thermoregulatory disorders or conditions where body temperature is dysregulated.
The translation of this basic neuroscientific discovery into a targeted and effective therapy represents a significant advancement in women's health and the broader field of thermoregulation research.
References
- 1. Modulation of body temperature and LH secretion by hypothalamic KNDy (kisspeptin, neurokinin B and dynorphin) neurons: A novel hypothesis on the mechanism of hot flushes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Activation of Neurokinin 3 Receptors in the Median Preoptic Nucleus Decreases Core Temperature in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of body temperature and LH secretion by hypothalamic KNDy (kisspeptin, neurokinin B and dynorphin) neurons: a novel hypothesis on the mechanism of hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. Role for kisspeptin/neurokinin B/dynorphin (KNDy) neurons in cutaneous vasodilatation and the estrogen modulation of body temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Neurokinin B Administration Induces Hot Flushes in Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 15. Neurokinin 3 Receptor-Expressing Neurons in the Median Preoptic Nucleus Modulate Heat-Dissipation Effectors in the Female Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Analysis of NK3R-IN-1
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the in vitro characterization of NK3R-IN-1, a potent and orally active neurokinin-3 receptor (NK3R) inhibitor. The methodologies described herein are essential for evaluating the efficacy and mechanism of action of NK3R antagonists in a preclinical setting.
Introduction to Neurokinin-3 Receptor (NK3R)
The neurokinin-3 receptor (NK3R), a member of the tachykinin receptor subfamily of G-protein coupled receptors (GPCRs), is preferentially activated by its endogenous ligand, neurokinin B (NKB).[1][2][3] The NKB/NK3R signaling pathway is a key component of the hypothalamic-pituitary-gonadal (HPG) axis, where it plays a crucial role in regulating the pulsatile release of gonadotropin-releasing hormone (GnRH).[2][4] Dysregulation of this pathway has been implicated in various sex-hormone-dependent disorders. Consequently, NK3R antagonists are being investigated as potential non-hormonal therapeutics for conditions such as polycystic ovary syndrome (PCOS), uterine fibroids, and menopausal vasomotor symptoms.[2][4][5][6]
NK3R is a Gq-coupled receptor.[1] Upon activation by an agonist like NKB, it stimulates phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations, which can be measured to quantify receptor activation.
Quantitative Data Summary
The following table summarizes key in vitro parameters for a typical NK3R antagonist. While specific data for this compound is not publicly available, this table provides a template for data presentation.
| Parameter | Description | Typical Value | Cell Line |
| pKi | Negative logarithm of the inhibitor constant, indicating binding affinity. | 7.0 - 9.0 | CHO-K1 cells expressing human NK3R |
| pIC50 | Negative logarithm of the half-maximal inhibitory concentration in a functional assay. | 7.0 - 9.0 | HEK293 cells expressing human NK3R |
Experimental Protocols
Radioligand Binding Assay
This protocol determines the binding affinity of this compound to the human NK3R.
Materials:
-
Cell Membranes: Membranes from CHO-K1 cells stably expressing the human NK3R.
-
Radioligand: [³H]-SB222200 or another suitable radiolabeled NK3R antagonist.
-
Non-specific Binding Control: A high concentration of a non-radiolabeled NK3R antagonist (e.g., 10 µM Osanetant).
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
-
Scintillation Counter.
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, cell membranes, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the radioligand to all wells to initiate the binding reaction.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound using competitive binding analysis software.
Inositol Phosphate Accumulation Functional Assay
This protocol measures the ability of this compound to inhibit NK3R-mediated signaling.
Materials:
-
Cell Line: HEK293 cells stably expressing the human NK3R.
-
Agonist: Neurokinin B (NKB).
-
Test Compound: this compound at various concentrations.
-
Labeling Reagent: myo-[³H]-inositol.
-
Stimulation Buffer: HBSS containing 10 mM LiCl.
-
Lysis Buffer.
-
Ion-exchange resin.
-
96-well plates.
Procedure:
-
Seed the HEK293-NK3R cells in 96-well plates and grow to confluence.
-
Label the cells by incubating them overnight with myo-[³H]-inositol in inositol-free medium.
-
Wash the cells with buffer to remove unincorporated label.
-
Pre-incubate the cells with various concentrations of this compound or vehicle for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of NKB (typically at its EC80) for 30-60 minutes at 37°C.
-
Lyse the cells and separate the inositol phosphates from the free inositol using an ion-exchange resin.
-
Quantify the accumulated [³H]-inositol phosphates using a scintillation counter.
-
Calculate the percent inhibition of the NKB response by this compound and determine the IC50 value.
Visualizations
NK3R Signaling Pathway
Caption: NK3R Gq-coupled signaling pathway and its inhibition by this compound.
Experimental Workflow for Functional Antagonist Assay
Caption: Workflow for determining the IC50 of this compound in a functional assay.
References
- 1. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. structural-insights-into-neurokinin-3-receptor-activation-by-endogenous-and-analogue-peptide-agonists - Ask this paper | Bohrium [bohrium.com]
- 4. Randomized Controlled Trial of Neurokinin 3 Receptor Antagonist Fezolinetant for Treatment of Polycystic Ovary Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of NK3R-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
NK3R-IN-1 is an orally active, potent, and selective non-peptide antagonist of the Neurokinin-3 Receptor (NK3R). The NK3R, predominantly activated by its endogenous ligand Neurokinin B (NKB), is a G-protein coupled receptor implicated in the regulation of the hypothalamic-pituitary-gonadal (HPG) axis.[1] Dysregulation of the NKB/NK3R signaling pathway is associated with various sex hormone-related disorders.[2] Preclinical studies have demonstrated that NK3R antagonists can modulate the release of gonadotropin-releasing hormone (GnRH) and luteinizing hormone (LH), highlighting their therapeutic potential.[3] this compound, also identified as compound 16x, has been shown to decrease blood luteinizing hormone levels in an ovariectomized (OVX) rodent model, indicating its potential for in vivo applications.[2]
These application notes provide a comprehensive guide for the in vivo administration of this compound, including its mechanism of action, protocols for administration, and relevant quantitative data from studies on similar NK3R antagonists.
Mechanism of Action: The NKB/NK3R Signaling Pathway
Neurokinin B (NKB) binds to the NK3R, which is primarily coupled to the Gq alpha subunit of the heterotrimeric G-protein.[4] This activation initiates a downstream signaling cascade involving phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade within specific neurons, such as the KNDy (kisspeptin/NKB/dynorphin) neurons in the hypothalamus, ultimately modulates the pulsatile release of GnRH.[3] this compound acts as a competitive antagonist, blocking the binding of NKB to NK3R and thereby inhibiting this signaling pathway.
Experimental Protocols
As specific in vivo administration details for this compound are limited in publicly available literature, the following protocols are based on established methodologies for other orally active NK3R antagonists. Researchers should perform dose-response studies to determine the optimal dose for this compound in their specific model.
Protocol 1: Acute Pharmacodynamic Study in Rodents
Objective: To evaluate the acute effect of this compound on plasma LH levels.
Animal Model:
-
Species: Rat or Mouse (e.g., Sprague-Dawley rat, C57BL/6 mouse)
-
Sex: Female, ovariectomized (OVX) to mimic a low estrogen state and induce LH hypersecretion. Allow at least 2 weeks for post-surgical recovery and hormonal stabilization.
-
Age/Weight: Adult, 8-10 weeks old / 200-250g for rats, 20-25g for mice.
Materials:
-
This compound
-
Vehicle: A suitable vehicle for oral administration should be determined based on the compound's solubility. Common vehicles include 0.5% methylcellulose in water or 10% HPβCD in saline.[2]
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LH ELISA kit
Procedure:
-
Acclimatize animals for at least one week before the experiment.
-
Fast animals overnight (with access to water) before dosing to ensure consistent absorption.
-
Prepare a fresh formulation of this compound in the chosen vehicle on the day of the experiment.
-
Group animals and administer a single oral dose of this compound or vehicle via oral gavage. A typical dosing volume is 5-10 mL/kg for rats and 10 mL/kg for mice.
-
Collect blood samples at baseline (pre-dose) and at various time points post-dose (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Process blood samples to separate plasma by centrifugation.
-
Analyze plasma LH concentrations using a validated ELISA kit.
Protocol 2: Chronic Efficacy Study in a Disease Model
Objective: To assess the long-term efficacy of this compound in a relevant disease model (e.g., menopausal hot flush model).
Animal Model:
-
OVX rats are commonly used to model menopausal vasomotor symptoms ("hot flushes"), which can be assessed by measuring tail skin temperature.
Procedure:
-
Follow the animal model preparation as in Protocol 1.
-
Implant temperature transponders subcutaneously for continuous monitoring of tail skin temperature. Allow for recovery.
-
Administer this compound or vehicle orally once or twice daily for the duration of the study (e.g., 1-4 weeks).
-
Monitor tail skin temperature continuously. An increase in tail skin temperature is indicative of a hot flush-like episode.
-
Monitor body weight and food intake.
-
At the end of the study, collect terminal blood samples for hormone analysis and tissues for further investigation.
Data Presentation
The following tables summarize quantitative data from published studies on various NK3R antagonists, which can serve as a reference for designing experiments with this compound.
Table 1: In Vivo Efficacy of NK3R Antagonists on LH Secretion
| Compound | Animal Model | Dose | Route of Administration | Effect on LH | Reference |
| SB-222200 | Male Tilapia | 100 µg/kg | Intraperitoneal | Significantly lower LH plasma levels 2 hours post-injection | [5] |
| MLE4901 | Postmenopausal Women | 40 mg, twice daily | Oral | 72% reduction in hot flush frequency by day 3 | [6] |
| Compound 3 | Castrated Rat | MED: 0.3 mg/kg | Oral | Significant decrease in plasma LH | [2] |
| Compound 12 | Castrated Rat | MED: 0.1 mg/kg | Oral | Significant decrease in plasma LH | [2] |
MED: Minimum Effective Dose
Table 2: Pharmacokinetic Parameters of Representative NK3R Antagonists
| Compound | Species | Administration | Oral Bioavailability (%F) | Half-life (t½) | Reference |
| Compound 3 | Rat | 3 mg/kg, oral | 71 | 2.0 h | [2] |
| Compound 3 | Monkey | 5 mg/kg, oral | >100 | 2.7 h | [2] |
| Compound 12 | Rat | 3 mg/kg, oral | >100 | 1.9 h | [2] |
| MLE4901 | Human | Oral | N/A | 8.5 h | [6] |
N/A: Not Available
Concluding Remarks
This compound is a promising research tool for investigating the role of the NKB/NK3R signaling pathway in various physiological and pathological processes. The provided protocols and data offer a starting point for in vivo studies. It is crucial to perform preliminary dose-finding and pharmacokinetic studies to establish the optimal experimental conditions for this compound in the chosen animal model. Adherence to ethical guidelines for animal research is mandatory.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the NK3R Antagonist in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Neurokinin-3 Receptor (NK3R) antagonists in rat models, focusing on dosage and administration. As "NK3R-IN-1" is not a widely documented compound, this document utilizes data from well-characterized, selective NK3R antagonists, namely Fezolinetant and SB222200 , to provide robust experimental guidelines.
Introduction
The Neurokinin-3 Receptor (NK3R) is a G-protein coupled receptor primarily activated by its endogenous ligand, Neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in the regulation of various physiological processes, including reproductive function, thermoregulation, and neuronal excitability.[1][2] Dysregulation of this pathway has been linked to conditions such as menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and certain central nervous system disorders.[3][4] NK3R antagonists block the action of NKB at the NK3R, offering a therapeutic strategy for these conditions.[3]
This document provides recommended dosages and detailed experimental protocols for the administration of selective NK3R antagonists to rat models, based on published preclinical data.
Quantitative Data Summary
The following tables summarize the recommended dosage and administration details for selected NK3R antagonists in rats.
Table 1: Oral Administration of Fezolinetant
| Parameter | Value | Reference |
| Compound | Fezolinetant | [5] |
| Rat Model | Ovariectomized rats | [5] |
| Dosage Range | 1 - 10 mg/kg | [5] |
| Administration Route | Oral (p.o.) | [5] |
| Frequency | Twice daily | [5] |
| Duration | 1 week | [5] |
| Vehicle | Not specified in abstract | [5] |
| Observed Effects | Dose-dependent reduction in plasma LH levels, attenuation of hot flash-like symptoms. | [5] |
Table 2: Central and Systemic Administration of SB222200
| Parameter | Value | Reference |
| Compound | SB222200 | [6][7] |
| Rat Model | Prepubertal female rats, adult male rats | [6][7] |
| Dosage (i.c.v.) | 24 nmol/day (via osmotic mini-pump) | [6] |
| Dosage (s.c.) | 2.5 or 5 mg/kg | [7] |
| Administration Route | Intracerebroventricular (i.c.v.), Subcutaneous (s.c.) | [6][7] |
| Vehicle (i.c.v.) | Artificial cerebrospinal fluid (aCSF) | [6] |
| Vehicle (s.c.) | Not specified in abstract | [7] |
| Observed Effects (i.c.v.) | Delayed onset of puberty markers. | [6] |
| Observed Effects (s.c.) | Attenuated the development of cocaine-induced behavioral sensitization. | [7] |
Experimental Protocols
Oral Administration of Fezolinetant for the Study of Vasomotor Symptoms in Ovariectomized Rats
This protocol is adapted from studies investigating the effects of Fezolinetant on hot flash-like symptoms in a rat model of menopause.[5]
Materials:
-
Fezolinetant
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles (20-gauge, 1.5 inches)
-
Syringes
-
Ovariectomized adult female rats (e.g., Sprague-Dawley, 8-10 weeks old)
-
Animal balance
Procedure:
-
Acclimatization: Allow ovariectomized rats to acclimate to the housing facility for at least one week prior to the experiment.
-
Preparation of Dosing Solution:
-
On each day of dosing, freshly prepare the Fezolinetant solution in the chosen vehicle.
-
For a 10 mg/kg dose, if the average rat weight is 250g, each rat will receive 2.5 mg. If the dosing volume is 5 ml/kg, the concentration of the solution should be 2 mg/ml.
-
Vortex or sonicate the solution to ensure it is a homogenous suspension.
-
-
Dosing:
-
Weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Administer the Fezolinetant solution or vehicle control orally using a gavage needle.
-
The dosing volume should be consistent across all animals (e.g., 5 ml/kg).
-
Repeat the administration twice daily (e.g., at 9:00 AM and 5:00 PM) for 7 consecutive days.
-
-
Monitoring and Endpoint Analysis:
-
Monitor the animals for changes in skin temperature (as an index of hot flashes), body weight, and food intake.
-
At the end of the treatment period, collect blood samples for hormonal analysis (e.g., Luteinizing Hormone).
-
Brain tissue can be collected for analysis of neuronal activity markers (e.g., c-Fos in the median preoptic nucleus).
-
Intracerebroventricular (i.c.v.) Administration of SB222200 for Puberty Onset Studies
This protocol is based on a study investigating the role of endogenous NKB-NK3R signaling in the timing of puberty in female rats.[6]
Materials:
-
SB222200
-
Artificial cerebrospinal fluid (aCSF)
-
Osmotic mini-pumps (e.g., Alzet Model 2002)
-
Stereotaxic apparatus
-
Cannulae for intracerebroventricular implantation
-
Surgical tools
-
Prepubertal female rats (e.g., Wistar, 25 days old)
Procedure:
-
Cannula Implantation Surgery:
-
Anesthetize the prepubertal female rats according to standard laboratory procedures.
-
Using a stereotaxic apparatus, surgically implant a guide cannula into the lateral ventricle.
-
-
Osmotic Mini-pump Preparation and Implantation:
-
Prepare the SB222200 solution in aCSF at a concentration that will deliver 24 nmol/day based on the pump's flow rate (e.g., for a 0.5 µl/hour pump, the concentration would be 2 nmol/µl).
-
Fill the osmotic mini-pumps with either the SB222200 solution or aCSF (vehicle control).
-
Implant the filled mini-pump subcutaneously in the dorsal region and connect it to the i.c.v. cannula via tubing.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative care, including analgesics.
-
Monitor the rats daily for signs of puberty onset, such as vaginal opening and first estrus (determined by vaginal smears).
-
The continuous infusion will last for 14 days.
-
-
Data Analysis:
-
Compare the age of puberty onset between the SB222200-treated group and the vehicle control group.
-
Signaling Pathway and Experimental Workflow Diagrams
NK3R Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of Neurokinin B (NKB) to its receptor, NK3R. This Gq/11-coupled receptor activation leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and activation of Protein Kinase C (PKC), resulting in various cellular responses.
Caption: NK3R Signaling Pathway and Point of Antagonist Intervention.
Experimental Workflow for Oral Administration Study
The diagram below outlines the key steps in an in vivo study evaluating the efficacy of an orally administered NK3R antagonist in a rat model.
References
- 1. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. womensmentalhealth.org [womensmentalhealth.org]
- 5. Effects of neurokinin 3 receptor antagonist fezolinetant on hot flash-like symptoms in ovariectomized rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurokinin B receptor antagonism decreases luteinising hormone pulse frequency and amplitude and delays puberty onset in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DSpace [scholarshare.temple.edu]
Application Notes and Protocols for Cell-Based Assays Targeting NK3R Antagonism
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the screening and characterization of Neurokinin-3 Receptor (NK3R) antagonists using common cell-based assay formats. The information is intended to guide researchers in establishing robust and reliable assays for drug discovery and development programs targeting the NK3R.
Introduction to the Neurokinin-3 Receptor (NK3R)
The Neurokinin-3 Receptor (NK3R), a member of the tachykinin receptor family, is a G-protein coupled receptor (GPCR) predominantly expressed in the central and peripheral nervous systems.[1][2] The primary endogenous ligand for NK3R is Neurokinin B (NKB), a member of the tachykinin family of neuropeptides.[3][4] The tachykinin family also includes Substance P (SP) and Neurokinin A (NKA), which preferentially bind to NK1 and NK2 receptors, respectively.[3][4]
Activation of the NK3R by NKB initiates a signaling cascade through its coupling to Gq/11 proteins.[1] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to a transient increase in cytosolic calcium concentration. This signaling pathway is a key mechanism through which NK3R mediates its physiological effects.
The NKB/NK3R signaling pathway is implicated in a variety of physiological processes, including the regulation of reproductive functions, such as the secretion of gonadotropin-releasing hormone (GnRH).[5][6][7] Dysregulation of this pathway has been associated with conditions like polycystic ovary syndrome (PCOS), menopausal hot flashes, and certain neurological disorders.[8][9][10] Consequently, the development of selective NK3R antagonists has become a significant area of interest for therapeutic intervention.[8][9][11]
Key Cell-Based Assays for NK3R Antagonism
Several cell-based functional assays are widely used to identify and characterize NK3R antagonists. These assays monitor different stages of the NK3R signaling cascade and provide quantitative measures of antagonist potency. The most common methods include:
-
Calcium Mobilization Assays: These assays directly measure the transient increase in intracellular calcium concentration following NK3R activation. They are a popular choice for high-throughput screening (HTS) due to their rapid kinetics and the availability of sensitive fluorescent calcium indicators.
-
IP-One (Inositol Monophosphate) Assays: This assay format quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. The use of a stable analyte makes this assay robust and well-suited for HTS, offering an alternative to the transient calcium signal.
-
Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase) under the control of a response element that is activated by downstream signaling events of the NK3R pathway, such as the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells) or CREB (cAMP response element-binding protein). They provide a robust, amplified signal that is well-suited for characterizing agonist and antagonist activity.
Data Presentation: Potency of NK3R Antagonists
The following table summarizes the in vitro potencies (IC50 or Ki values) of several known NK3R antagonists determined using various cell-based and binding assays. This data allows for a comparative analysis of compound activity across different methodologies.
| Compound | Assay Type | Cell Line | Potency (nM) | Reference |
| Osanetant | Ca2+ Mobilization | CHO | Kb = 12 | [3] |
| Radioligand Binding | CHO | Ki = 0.8 | [3] | |
| Inositol Phosphate | COS-7 | IC50 ≈ 100 | [4] | |
| Talnetant | Ca2+ Mobilization | CHO | Kb ≈ Ki | [3] |
| Radioligand Binding | CHO | - | [3] | |
| Fezolinetant | Radioligand Binding | - | Ki = 19.9 - 22.1 | [11] |
| SR142801 | Ca2+ Mobilization | CHO | IC50 = 16.1 | [1] |
| cAMP Accumulation | CHO | IC50 = 4.0 | [1] | |
| Radioligand Binding | CHO | Ki = 0.40 | [12] | |
| Pavinetant | In silico analysis | - | - | [2] |
| SB-222200 | Inositol Phosphate | COS-7 | IC50 ≈ 10 | [4] |
Note: Kb is the equilibrium dissociation constant of an antagonist, Ki is the inhibition constant, and IC50 is the half-maximal inhibitory concentration. Values can vary depending on the specific experimental conditions.
Experimental Protocols & Visualizations
This section provides detailed, step-by-step protocols for the three key cell-based assays for NK3R antagonism. Each protocol is accompanied by a Graphviz diagram illustrating the experimental workflow.
NK3R Signaling Pathway
Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the NKB-induced increase in intracellular calcium.
Materials:
-
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human NK3R (CHO-hNK3R) are commonly used.
-
Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 20 mM HEPES, pH 7.4.
-
Calcium Indicator Dye: Fluo-4 AM or Calcium-5 Assay Kit.
-
Probenecid: An anion transport inhibitor to prevent dye leakage from cells.
-
NK3R Agonist: Neurokinin B (NKB) or a selective agonist like Senktide.
-
Test Compounds: NK3R antagonists.
-
Plate Reader: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).
-
Assay Plates: Black-walled, clear-bottom 96- or 384-well microplates.
Protocol:
-
Cell Culture and Plating:
-
Culture CHO-hNK3R cells in a T75 flask until they reach 80-90% confluency.
-
Harvest the cells using trypsin and resuspend them in fresh culture medium.
-
Seed the cells into the assay plate at a density of 30,000 - 50,000 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium indicator dye solution in assay buffer containing probenecid according to the manufacturer's instructions.
-
Remove the culture medium from the cell plate and add the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by a 20-30 minute incubation at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of the test compounds (antagonists) in assay buffer.
-
Add the diluted compounds to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the NK3R agonist (NKB or Senktide) at a concentration that elicits a submaximal response (EC80).
-
Place the cell plate and the agonist plate into the fluorescence plate reader.
-
Initiate the kinetic read, measuring the baseline fluorescence for a few seconds.
-
The instrument's liquid handler will then add the agonist to the cell plate.
-
Continue to measure the fluorescence signal for 1-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
-
Determine the peak fluorescence intensity for each well.
-
Normalize the data to the response of the agonist alone (positive control) and the buffer control (negative control).
-
Plot the normalized response against the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
IP-One HTRF Assay
This assay measures the accumulation of IP1 in response to NK3R activation and its inhibition by antagonists.
Materials:
-
Cell Line: CHO-hNK3R or HEK293 cells expressing hNK3R.
-
Culture Medium: As per the cell line requirements.
-
IP-One HTRF Assay Kit: Contains IP1-d2 conjugate, anti-IP1 cryptate antibody, and lysis buffer.
-
Stimulation Buffer: Provided in the kit, containing Lithium Chloride (LiCl) to inhibit IP1 degradation.
-
NK3R Agonist: NKB or Senktide.
-
Test Compounds: NK3R antagonists.
-
HTRF-compatible Plate Reader: A microplate reader capable of time-resolved fluorescence energy transfer measurements.
-
Assay Plates: White, low-volume 384-well microplates.
Protocol:
-
Cell Preparation:
-
Culture and harvest cells as described for the calcium mobilization assay.
-
Resuspend the cells in the stimulation buffer provided in the IP-One kit.
-
-
Assay Procedure:
-
Dispense a small volume (e.g., 5 µL) of the cell suspension into each well of the 384-well plate.
-
Add the test compounds (antagonists) at various concentrations.
-
Add the NK3R agonist (NKB or Senktide) at an EC80 concentration.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Detection:
-
Add the IP1-d2 conjugate to each well.
-
Add the anti-IP1 cryptate antibody to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
Signal Measurement:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 665 nm and 620 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Normalize the data and plot the HTRF ratio against the antagonist concentration to determine the IC50 value.
-
Luciferase Reporter Gene Assay
This assay measures the transcriptional activation downstream of NK3R signaling, which is inhibited by antagonists.
Materials:
-
Cell Line: HEK293 cells.
-
Expression Plasmids:
-
A plasmid encoding the human NK3R.
-
A reporter plasmid containing a luciferase gene downstream of a response element (e.g., CRE or NFAT-RE).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization.
-
-
Transfection Reagent: A suitable lipid-based transfection reagent (e.g., Lipofectamine).
-
Culture Medium: DMEM supplemented with 10% FBS and antibiotics.
-
Assay Medium: Serum-free DMEM.
-
NK3R Agonist: NKB or Senktide.
-
Test Compounds: NK3R antagonists.
-
Luciferase Assay System: A commercial kit for detecting luciferase activity (e.g., Dual-Glo Luciferase Assay System).
-
Luminometer: A microplate reader capable of measuring luminescence.
-
Assay Plates: White, opaque 96-well microplates.
Protocol:
-
Cell Plating and Transfection:
-
Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Co-transfect the cells with the NK3R expression plasmid, the luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Replace the culture medium with serum-free medium.
-
Add serial dilutions of the test compounds (antagonists) to the cells.
-
Incubate for 30 minutes.
-
Add the NK3R agonist (NKB or Senktide) at an EC80 concentration.
-
Incubate for an additional 6-8 hours.
-
-
Lysis and Luciferase Measurement:
-
Remove the medium and lyse the cells using the lysis buffer from the luciferase assay kit.
-
Add the luciferase substrate to each well.
-
Measure the firefly luciferase activity using a luminometer.
-
Add the stop reagent and the Renilla luciferase substrate.
-
Measure the Renilla luciferase activity.
-
-
Data Analysis:
-
Normalize the firefly luciferase signal to the Renilla luciferase signal for each well.
-
Plot the normalized luciferase activity against the antagonist concentration and fit the data to determine the IC50 value.
-
References
- 1. Functional characterization of the nonpeptide neurokinin3 (NK3) receptor antagonist, SR142801 on the human NK3 receptor expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinin/neurokinin 3 receptor antagonists: In silico ADME/T analysis of novel compounds for menopause hot flashes therapy [scielo.org.co]
- 3. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic antagonism of the neurokinin 1 receptor in endosomes provides sustained pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neurokinin 3 Receptor Antagonists Compared With Serotonin Norepinephrine Reuptake Inhibitors for Non-Hormonal Treatment of Menopausal Hot Flushes: A Systematic Qualitative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Two classes of structurally different antagonists display similar species preference for the human tachykinin neurokinin3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Use of Neurokinin 3 Receptor (NK3R) Antagonists for Studying Menopausal Vasomotor Symptoms
Audience: Researchers, scientists, and drug development professionals.
Introduction Vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, affect up to 80% of women during the menopausal transition and can significantly impair quality of life, sleep, and mood.[1][2][3] These symptoms arise from a narrowing of the thermoneutral zone within the hypothalamus, the brain's thermoregulatory center.[4] The decline in estrogen during menopause leads to hypertrophy and hyperactivity of a specific group of neurons in the hypothalamus known as KNDy (kisspeptin, neurokinin B, dynorphin) neurons.[2][5] This results in increased signaling by neurokinin B (NKB), which acts on the neurokinin 3 receptor (NK3R) to disrupt normal temperature control, triggering inappropriate heat dissipation responses perceived as hot flashes.[4][6][7]
Targeting the NKB/NK3R signaling pathway with selective antagonists represents a novel, non-hormonal therapeutic strategy for VMS.[1][5] These antagonists block the action of NKB at the NK3R, directly addressing the underlying neural mechanism of hot flashes.[6] This document provides an overview of the signaling pathway, quantitative data from key clinical studies, and detailed protocols for preclinical and clinical evaluation of NK3R antagonists.
The NKB/NK3R Signaling Pathway in Menopausal VMS
During the reproductive years, estrogen provides negative feedback on KNDy neurons, maintaining a stable thermoregulatory balance. In menopause, the loss of this estrogenic inhibition leads to KNDy neuron overactivity and elevated NKB release. NKB binds to NK3R on neurons that control heat dissipation, leading to vasodilation and sweating, which manifest as a hot flash. NK3R antagonists work by competitively blocking NKB from binding to its receptor, thereby restoring normal thermoregulatory control.[6][8]
Data Presentation: Efficacy of NK3R Antagonists
Several NK3R antagonists have demonstrated significant efficacy in reducing the frequency and severity of VMS in clinical trials. The data below summarizes key findings for prominent compounds.
Table 1: Summary of Clinical Trial Results for Fezolinetant Fezolinetant is the first FDA-approved selective NK3R antagonist for the treatment of moderate to severe VMS.[1][5] The SKYLIGHT 1 & 2 Phase 3 trials established its efficacy and safety.[4][8]
| Trial / Metric | Fezolinetant (30 mg/day) | Fezolinetant (45 mg/day) | Placebo | Citation(s) |
| SKYLIGHT 1 | [4] | |||
| Mean Change in VMS Frequency (at Week 12) | -2.26 | -2.55 | -1.45 | [4] |
| Mean Change in VMS Severity (at Week 12) | -0.37 | -0.44 | -0.24 | [4] |
| SKYLIGHT 2 | [2] | |||
| Mean Change in VMS Frequency (at Week 12) | -2.39 | -2.53 | -1.47 | [2] |
| Pooled Data (SKYLIGHT 1 & 2) | [9] | |||
| Reduction in Daily Hot Flashes (at Week 12) | Not specified | ~64% | Not specified | [9] |
Table 2: Summary of Clinical Trial Results for MLE4901 (Pavinetant) MLE4901 was one of the first NK3R antagonists to be tested in humans, demonstrating a rapid onset of action.[3]
| Trial / Metric | MLE4901 (40 mg twice daily) | Placebo | Citation(s) |
| Crossover Trial (NCT02668185) | [10][11] | ||
| Reduction in HF Frequency vs. Baseline (Day 3) | -72% | -20% (approx.) | [3][10] |
| Reduction in HF Severity vs. Baseline (Day 3) | -38% | Not specified | [10] |
| Reduction in HF Bother vs. Baseline (Day 3) | -39% | Not specified | [10] |
| Reduction in HF Interference vs. Baseline (Day 3) | -61% | Not specified | [10] |
| Total Weekly HF Reduction vs. Placebo (4 wks) | -45 percentage points | N/A | [11] |
Table 3: Other Investigational NK3R Antagonists Other compounds targeting this pathway are in various stages of development.
| Compound | Mechanism | Key Finding | Citation(s) |
| Elinzanetant | Dual NK1/NK3R Antagonist | Positive safety and efficacy results from Phase 3 OASIS studies. New Drug Application submitted to FDA. | [1][5] |
| NT-814 | Dual NK1/NK3R Antagonist | In a Phase 2b trial, 150 mg and 300 mg doses led to an 84% and 66% reduction in hot flashes, respectively, compared to 37% for placebo. | [12] |
Experimental Protocols
Protocol 1: Preclinical Assessment of an NK3R Antagonist in a Murine Model of VMS
This protocol describes a method to evaluate the acute effects of an NK3R antagonist using a senktide-challenge model, which pharmacologically induces a VMS-like physiological response.[13]
Objective: To determine if an NK3R antagonist can attenuate the rise in tail skin temperature (TST) induced by the NK3R agonist senktide in mice.
Materials:
-
Female mice (e.g., C57BL/6), ovariectomized (Ovx) to mimic a low-estrogen state.[14]
-
Test NK3R antagonist compound.
-
Senktide (selective NK3R agonist).
-
Vehicle for antagonist and agonist.
-
Infrared thermal camera or thermocouple for measuring TST.
-
Animal cages and standard housing.
Methodology:
-
Animal Model: Use female mice that have undergone ovariectomy at least 2 weeks prior to the experiment to ensure depletion of endogenous estrogens.[14]
-
Acclimation: Acclimate mice to the experimental room and procedures for several days to minimize stress-induced temperature fluctuations.
-
Baseline Measurement: Record baseline TST for at least 30 minutes before any injections. TST is a reliable proxy for cutaneous vasodilation, a key component of a hot flash.[13]
-
Antagonist Administration: Administer the test NK3R antagonist or vehicle via the desired route (e.g., intraperitoneal, oral gavage). The dose and timing should be based on the compound's known pharmacokinetic profile.
-
Challenge: At the time of expected peak antagonist activity, administer a subcutaneous injection of senktide (or vehicle) to induce a VMS-like response. Senktide has been shown to induce thermoregulatory disturbances in rodents.[13]
-
Post-Challenge Monitoring: Continuously monitor and record TST for at least 60-90 minutes post-senktide administration.
-
Data Analysis: Calculate the change in TST from baseline for each group. Compare the peak TST change and the area under the curve (AUC) for the TST response between the vehicle-treated and antagonist-treated groups using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in the senktide-induced TST rise in the antagonist group indicates target engagement and efficacy.
Protocol 2: Clinical Trial Design for an NK3R Antagonist in Menopausal Women
This protocol outlines a randomized, double-blind, placebo-controlled, crossover study to evaluate the efficacy of an NK3R antagonist for VMS, based on published trial designs.[10]
Objective: To assess the efficacy and safety of an oral NK3R antagonist in reducing the frequency and severity of moderate-to-severe VMS in postmenopausal women.
Study Design: Randomized, double-blind, placebo-controlled, two-period crossover.
Participant Population:
-
Inclusion Criteria: Healthy postmenopausal women (e.g., aged 40-62 years), with last menstrual period >12 months prior, experiencing a minimum of seven moderate-to-severe hot flashes per 24 hours.[2][10]
-
Exclusion Criteria: Use of hormone therapy or other medications known to affect VMS within the preceding 8 weeks, contraindications to the study drug.[11]
Methodology:
-
Screening & Baseline: Screen potential participants for eligibility. Consenting participants enter a baseline period (e.g., 1-2 weeks) to record VMS frequency and severity in a daily electronic diary.
-
Randomization: Participants are randomized to one of two treatment sequences: (1) NK3R antagonist first, then placebo, or (2) placebo first, then NK3R antagonist.
-
Treatment Period 1 (4 weeks): Participants receive the first assigned intervention (e.g., NK3R antagonist 40 mg twice daily or matching placebo). They continue to record VMS data daily.
-
Washout Period (2 weeks): All participants undergo a washout period to minimize carryover effects from the first treatment. The duration should be at least five half-lives of the drug.[10]
-
Treatment Period 2 (4 weeks): Participants "cross over" to receive the alternate intervention for 4 weeks, continuing daily VMS diary entries.
-
Endpoints:
-
Primary: Percent change from baseline in the frequency of moderate-to-severe VMS.[10]
-
Secondary: Changes in VMS severity, bother, and interference scores; changes in sleep quality scores (e.g., PROMIS Sleep Disturbance questionnaire); and overall quality of life assessments (e.g., Menopause-Specific Quality of Life Questionnaire).[10][15]
-
-
Safety Monitoring: Collect data on all adverse events (AEs). Perform clinical laboratory tests, including liver function tests, at baseline and specified follow-up points.[4]
-
Data Analysis: Use a mixed-effects model appropriate for a crossover design to analyze the primary and secondary endpoints, comparing the effect of the NK3R antagonist to placebo.
References
- 1. womensmentalhealth.org [womensmentalhealth.org]
- 2. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Hope for Woman with Vasomotor Symptoms: Neurokinin B Antagonists [mdpi.com]
- 6. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 7. womensmentalhealth.org [womensmentalhealth.org]
- 8. “Veozah (Fezolinetant): A Promising Non‐Hormonal Treatment for Vasomotor Symptoms in Menopause” - PMC [pmc.ncbi.nlm.nih.gov]
- 9. google.com [google.com]
- 10. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Comprehensive Method To Quantify Adaptations by Male and Female Mice With Hot Flashes Induced by the Neurokinin B Receptor Agonist Senktide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How preclinical models of menopause can inform clinical care: A focus on midlife and reciprocal communication between clinical and preclinical science - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Studying Ischemic Heart Disease with NK3R-IN-1
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ischemic heart disease (IHD) remains a leading cause of morbidity and mortality worldwide, necessitating the exploration of novel therapeutic targets. The tachykinin system, particularly the neurokinin 3 receptor (NK3R), has emerged as a potential player in cardiovascular pathophysiology.[1][2] Tachykinins, such as substance P and neurokinin A, are involved in various cardiovascular processes, and their receptors are found within the heart, including on intrinsic cardiac ganglia that regulate heart function.[1][3] Genetic validation studies suggest that antagonizing the NK3R may offer protection against ischemic heart disease, particularly in men.[4]
NK3R-IN-1 is a selective, potent, and cell-permeable inhibitor of the neurokinin 3 receptor. These application notes provide a comprehensive guide for utilizing this compound to investigate the role of NK3R in IHD and to assess its therapeutic potential in preclinical models. The following protocols and data are intended to serve as a foundation for researchers to design and execute robust experiments in this promising area of cardiovascular research.
Mechanism of Action
The proposed mechanism of action for the cardioprotective effects of this compound in ischemic heart disease involves the modulation of neuronal signaling within the heart and potentially direct effects on cardiomyocytes. Tachykinins can excite intrinsic cardiac neurons via NK3R, influencing heart rate and contractility.[1] During an ischemic event, the local release of tachykinins may contribute to the pathological response. By blocking NK3R, this compound is hypothesized to attenuate detrimental signaling cascades, thereby reducing ischemia-reperfusion injury, limiting infarct size, and preserving cardiac function.
Figure 1: Proposed mechanism of action of this compound in ischemic heart disease.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro and in vivo studies investigating the efficacy of this compound. These tables are for illustrative purposes to guide expected outcomes.
Table 1: In Vitro Efficacy of this compound in a Cardiomyocyte Model of Simulated Ischemia-Reperfusion (SIR)
| Treatment Group | Cell Viability (%) | Caspase-3 Activity (Fold Change) | Reactive Oxygen Species (ROS) Level (RFU) |
| Normoxia Control | 100 ± 5 | 1.0 ± 0.1 | 1500 ± 200 |
| SIR + Vehicle | 55 ± 6 | 4.2 ± 0.5 | 8500 ± 700 |
| SIR + this compound (1 µM) | 75 ± 5 | 2.1 ± 0.3 | 4200 ± 500 |
| SIR + this compound (10 µM) | 88 ± 4 | 1.5 ± 0.2 | 2500 ± 350 |
Data are presented as mean ± SEM. RFU = Relative Fluorescence Units.
Table 2: In Vivo Efficacy of this compound in a Mouse Model of Myocardial Infarction (MI)
| Treatment Group | Infarct Size (% of AAR) | Left Ventricular Ejection Fraction (%) | Serum Troponin I (ng/mL) |
| Sham | N/A | 60 ± 3 | 0.5 ± 0.1 |
| MI + Vehicle | 45 ± 4 | 35 ± 3 | 15.2 ± 2.1 |
| MI + this compound (10 mg/kg) | 32 ± 3 | 45 ± 2 | 8.7 ± 1.5 |
| MI + this compound (30 mg/kg) | 25 ± 2 | 52 ± 3 | 5.1 ± 0.9 |
Data are presented as mean ± SEM. AAR = Area at Risk.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
In Vitro Model: Simulated Ischemia-Reperfusion (SIR) in Cardiomyocytes
This protocol describes the induction of ischemia-like conditions in cultured cardiomyocytes, followed by reperfusion, to model IHD at a cellular level.[5][6]
Figure 2: Workflow for in vitro simulated ischemia-reperfusion (SIR) experiments.
Materials:
-
Cardiomyocytes (e.g., neonatal rat ventricular myocytes, H9c2 cells, or human iPSC-derived cardiomyocytes)[7][8]
-
Culture medium (e.g., DMEM)
-
Ischemia buffer (glucose-free, hypoxic medium)
-
Reperfusion buffer (normal culture medium)
-
This compound
-
Vehicle (e.g., DMSO)
-
Hypoxia chamber or incubator[7]
-
Reagents for endpoint assays (e.g., MTT or LDH assay for viability, Caspase-3 assay kit, DCFH-DA for ROS)[9][10]
Procedure:
-
Cell Culture: Plate cardiomyocytes at an appropriate density in multi-well plates and culture until they reach the desired confluency.
-
Pre-treatment: One hour prior to inducing ischemia, replace the culture medium with fresh medium containing either this compound at various concentrations or vehicle.
-
Simulated Ischemia: Aspirate the pre-treatment medium and wash the cells with ischemia buffer. Add fresh ischemia buffer and place the cells in a hypoxic environment (e.g., 1% O2, 5% CO2, 94% N2) for a predetermined duration (e.g., 3-6 hours).[7]
-
Simulated Reperfusion: Remove the cells from the hypoxic environment, aspirate the ischemia buffer, and add reperfusion buffer. Return the cells to a normoxic incubator (21% O2, 5% CO2) for a specified time (e.g., 12-24 hours).
-
Endpoint Analysis:
-
Cell Viability: Assess cell viability using an MTT or LDH assay according to the manufacturer's instructions.
-
Apoptosis: Measure caspase-3 activity using a fluorometric or colorimetric assay kit.[10] Alternatively, perform TUNEL staining.[11]
-
Reactive Oxygen Species (ROS) Production: Quantify intracellular ROS levels using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[9]
-
In Vivo Model: Myocardial Infarction in Mice
This protocol describes the surgical induction of myocardial infarction (MI) in mice to evaluate the cardioprotective effects of this compound in a whole-animal model.[12][13][14]
Figure 3: Workflow for in vivo myocardial infarction (MI) experiments.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Anesthetic (e.g., isoflurane)
-
Mechanical ventilator
-
Surgical instruments
-
Suture (e.g., 8-0 silk)
-
This compound
-
Vehicle (e.g., saline with 5% DMSO)
-
Echocardiography system
-
Triphenyltetrazolium chloride (TTC) stain
-
ELISA kit for serum Troponin I
Procedure:
-
Animal Preparation and Surgery: Anesthetize the mouse and provide mechanical ventilation. Perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery with a suture to induce MI.[15] A sham operation involves passing the suture without ligation.
-
Treatment: Administer this compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specified time relative to the MI procedure (e.g., 30 minutes before reperfusion in an ischemia-reperfusion model, or daily post-MI for chronic studies).
-
Post-operative Care and Monitoring: Close the chest and allow the animal to recover. Provide appropriate post-operative analgesia and monitoring.
-
Assessment of Cardiac Function: Perform serial echocardiography at different time points (e.g., 1, 7, and 28 days post-MI) to assess left ventricular ejection fraction (LVEF) and other functional parameters.
-
Infarct Size Measurement: At the end of the study period (e.g., 24 hours for acute studies), euthanize the animal and harvest the heart. Perfuse the heart and stain with TTC to delineate the viable (red) and infarcted (white) tissue. Calculate the infarct size as a percentage of the area at risk (AAR).
-
Biomarker Analysis: Collect blood samples at specified time points to measure serum levels of cardiac troponin I, a marker of myocardial injury, using an ELISA kit.
Conclusion
The provided application notes and protocols offer a framework for investigating the role of the NK3R in ischemic heart disease using the selective inhibitor this compound. The hypothetical data suggest that NK3R inhibition may be a viable therapeutic strategy to mitigate myocardial injury and improve cardiac function following an ischemic event. Researchers are encouraged to adapt and optimize these protocols to address their specific scientific questions and to further elucidate the potential of NK3R antagonism in the treatment of IHD.
References
- 1. Actions of tachykinins within the heart and their relevance to cardiovascular disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tachykinins and the cardiovascular system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genetic validation of neurokinin 3 receptor antagonists for ischemic heart disease prevention in men – A one-sample Mendelian randomization study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. In vitro Models of Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fujifilmcdi.com [fujifilmcdi.com]
- 8. youtube.com [youtube.com]
- 9. Measurement of Reactive Oxygen Species in Cardiovascular Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Guidelines for evaluating myocardial cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. In vivo models of myocardial ischemia and reperfusion injury: application to drug discovery and evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [In vivo mouse model for myocardial ischemia-reperfusion] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.physiology.org [journals.physiology.org]
- 15. kup.at [kup.at]
NK3R-IN-1: Application Notes and Protocols for Neuropsychiatric Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The neurokinin-3 receptor (NK3R) has emerged as a significant target in the field of neuroscience, particularly for the development of therapeutics for neuropsychiatric disorders.[1][2] Antagonism of NK3R has shown potential in preclinical and clinical studies for conditions such as schizophrenia, depression, and anxiety.[1][3][4] NK3R-IN-1 (also known as compound 16x) is a potent, orally bioavailable small molecule inhibitor of the NK3R, belonging to the imidazolepiperazine class of compounds.[5][6] Its favorable pharmacokinetic profile makes it a valuable tool for in vivo research and a promising lead compound for drug development.
These application notes provide a comprehensive overview of this compound, including its known biological and pharmacological data, and detailed protocols for its use in in vitro and in vivo experimental settings relevant to neuropsychiatric disorder research.
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
| Parameter | Value | Description | Source |
| Target | Neurokinin-3 Receptor (NK3R) | The primary biological target of the compound. | [5] |
| IC50 | 430.60 nM | The half-maximal inhibitory concentration, indicating the potency of the compound in inhibiting NK3R activity in a functional assay. | [5] |
| Permeability (Papp, A-B) | 37.6 × 10⁻⁶ cm/s | Apparent permeability coefficient, suggesting excellent membrane permeability in in vitro models. | [5] |
| Efflux Ratio (ER) | < 1 | A low efflux ratio indicates that the compound is not significantly pumped out of cells by efflux transporters. | [5] |
Table 2: In Vivo Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Description | Source |
| Oral Bioavailability (F%) | 93.6% | Not Specified | The percentage of the orally administered dose that reaches systemic circulation. | [5] |
| In Vivo Model | Ovariectomy (OVX) | Not Specified | A model used to study hormonal changes, where this compound was shown to be active. | [5][6] |
| In Vivo Effect | ↓ Luteinizing Hormone | Not Specified | The compound effectively decreased the levels of circulating luteinizing hormone. | [5][6] |
Signaling Pathway and Mechanism of Action
The neurokinin-3 receptor is a G-protein coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, neurokinin B (NKB).[7] Upon activation, the NK3R couples to Gq/G11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade leads to neuronal excitation.
This compound acts as an antagonist at the NK3R, blocking the binding of NKB and thereby inhibiting this downstream signaling pathway. In the context of neuropsychiatric disorders, this antagonism is thought to modulate the activity of key neurotransmitter systems, including dopamine and serotonin, in brain regions associated with mood, cognition, and psychosis.[1][2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound. These are generalized protocols and may require optimization for specific cell lines or animal strains.
In Vitro NK3R Functional Assay (Calcium Flux)
This protocol describes how to measure the inhibitory activity of this compound on NK3R-mediated calcium mobilization in a recombinant cell line.
Materials:
-
CHO-K1 cells stably expressing human NK3R
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well or 384-well black, clear-bottom assay plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
This compound
-
NK3R agonist (e.g., Senktide)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed the CHO-K1-hNK3R cells into the assay plates at a density that will yield a confluent monolayer on the day of the assay. Incubate at 37°C, 5% CO2 for 24 hours.
-
Dye Loading: Prepare the dye loading solution by dissolving the calcium-sensitive dye and Pluronic F-127 in Assay Buffer. Remove the culture medium from the cells and add the dye loading solution to each well. Incubate the plate at 37°C for 1 hour in the dark.
-
Compound Addition: Prepare serial dilutions of this compound in Assay Buffer. After the dye loading incubation, add the this compound dilutions (or vehicle control) to the respective wells. Incubate at room temperature for 10-20 minutes.
-
Agonist Stimulation and Measurement: Prepare the NK3R agonist (e.g., Senktide) at a concentration that elicits a sub-maximal response (e.g., EC80). Place the assay plate into the fluorescence plate reader. Start the kinetic read to establish a baseline fluorescence. After a short baseline reading, automatically add the agonist solution to all wells.
-
Data Analysis: Continue to record the fluorescence intensity for several minutes. The change in fluorescence corresponds to the intracellular calcium concentration. The inhibitory effect of this compound is calculated as the percentage reduction of the agonist-induced response. Plot the percentage inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vivo Behavioral Assay: Forced Swim Test (Rodent Model of Depression)
The forced swim test is a common behavioral assay to screen for antidepressant-like activity.
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
A cylindrical container (40 cm high, 20 cm diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
-
Video recording equipment
Procedure:
-
Acclimation: House the animals in standard conditions for at least one week before the experiment. Handle the animals daily for 3-5 days to reduce stress.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at a defined time (e.g., 60 minutes) before the test.
-
Pre-swim Session (Day 1): Place each rat individually into the swim cylinder for a 15-minute session. This session is for habituation and is not scored for depression-like behavior. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-swim session, place the rats back into the cylinder for a 5-minute test session. The session should be video recorded.
-
Behavioral Scoring: A trained observer, blind to the treatment groups, should score the video recordings. The primary measure is the duration of immobility, defined as the time the rat spends floating with only minor movements necessary to keep its head above water.
-
Data Analysis: Compare the immobility time between the this compound treated groups and the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test). A significant reduction in immobility time is indicative of an antidepressant-like effect.
In Vivo Behavioral Assay: Elevated Plus Maze (Rodent Model of Anxiety)
The elevated plus maze is used to assess anxiety-like behavior in rodents.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video tracking software
Procedure:
-
Acclimation: Acclimate the mice to the testing room for at least 1 hour before the experiment. The room should be dimly lit.
-
Drug Administration: Administer this compound or vehicle orally (p.o.) at a defined time (e.g., 30-60 minutes) before the test.
-
Test Procedure: Place a mouse in the center of the maze, facing one of the open arms. Allow the mouse to explore the maze for 5 minutes. The session is recorded by an overhead camera connected to a video tracking system.
-
Data Analysis: The software will automatically score various parameters. The key measures for anxiety are:
-
Time spent in the open arms
-
Number of entries into the open arms
-
Total distance traveled (as a measure of general locomotor activity)
-
-
Statistical Analysis: Compare the parameters between the treated and vehicle groups. An increase in the time spent and/or entries into the open arms, without a significant change in total distance traveled, is interpreted as an anxiolytic-like effect.
Logical Framework for Therapeutic Application
The therapeutic rationale for using an NK3R antagonist like this compound in neuropsychiatric disorders is based on the receptor's role in modulating neural circuits that are dysregulated in these conditions.
Conclusion
This compound is a valuable research tool for investigating the role of the NK3R in the central nervous system. Its high oral bioavailability and potent inhibitory activity make it suitable for a range of in vitro and in vivo studies. The protocols provided herein offer a starting point for researchers to explore the potential of this compound as a modulator of neuropsychiatric-related pathways and behaviors. Further research is warranted to fully elucidate its therapeutic potential in specific psychiatric conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Harnessing the Anti-Nociceptive Potential of NK2 and NK3 Ligands in the Design of New Multifunctional μ/δ-Opioid Agonist–Neurokinin Antagonist Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cck-a receptor antagonist: Topics by Science.gov [science.gov]
- 5. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Measuring LH Pulsatility with an NK3R Antagonist
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for investigating the effect of a Neurokinin 3 Receptor (NK3R) antagonist on Luteinizing Hormone (LH) pulsatility. This protocol is designed for preclinical and clinical research settings to assess the therapeutic potential of NK3R antagonists in modulating the hypothalamic-pituitary-gonadal (HPG) axis.
Introduction
The pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus governs the release of Luteinizing Hormone (LH) from the pituitary gland. This pulsatility is crucial for normal reproductive function. A key regulator of GnRH pulse generation is a population of hypothalamic neurons in the arcuate nucleus that co-express kisspeptin, neurokinin B (NKB), and dynorphin, often referred to as KNDy neurons.[1][2] NKB, acting via its receptor NK3R, is thought to initiate and accelerate the synchronized activity of KNDy neurons, leading to the pulsatile release of kisspeptin, which in turn stimulates GnRH secretion.[3]
NK3R antagonists represent a novel therapeutic class for sex-hormone-dependent disorders by modulating the frequency and amplitude of LH pulses.[4][5] By blocking NKB-NK3R signaling, these antagonists can reduce LH secretion and consequently temper downstream production of gonadal steroids like estradiol and testosterone.[6][7] This document outlines a protocol for characterizing the in vivo pharmacological effects of an NK3R antagonist on LH pulsatility.
Signaling Pathway of NKB in KNDy Neurons
References
- 1. academic.oup.com [academic.oup.com]
- 2. Minireview: kisspeptin/neurokinin B/dynorphin (KNDy) cells of the arcuate nucleus: a central node in the control of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of KNDy Neurons Expressing Kisspeptin, Neurokinin B, and Dynorphin A as a GnRH Pulse Generator Controlling Mammalian Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. scite.ai [scite.ai]
- 6. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. research.monash.edu [research.monash.edu]
Application Notes and Protocols: Preparation of NK3R-IN-1 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
NK3R-IN-1 is a potent and orally active antagonist of the Neurokinin-3 receptor (NK3R). The neurokinin B (NKB)/NK3R signaling pathway is a critical component in the regulation of gonadotropin-releasing hormone (GnRH) secretion and has been implicated in the pathophysiology of various conditions, including menopausal vasomotor symptoms (hot flashes) and polycystic ovary syndrome (PCOS).[1][2][3][4] As a selective inhibitor, this compound serves as a valuable tool for investigating the physiological roles of the NK3R and for the preclinical development of novel therapeutics.
This document provides a detailed protocol for the preparation of this compound stock solutions for use in in vitro and in vivo experimental settings. Adherence to these guidelines will help ensure the accurate and reproducible application of this compound in research.
Quantitative Data Summary
For consistent experimental outcomes, it is crucial to start with an accurately prepared stock solution. The following table summarizes the key quantitative information for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 357.41 g/mol | [5] |
| CAS Number | 2854331-14-7 | [5] |
| Recommended Solvent | Dimethyl sulfoxide (DMSO) | Inferred from common practice for similar compounds[6] |
| Typical Stock Concentration | 10 mM | Based on common laboratory practice |
| Storage of Stock Solution | -20°C or -80°C | Inferred from common laboratory practice |
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous, ACS grade or higher
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for subsequent dilutions into physiological buffers or cell culture media for various experimental applications.
-
Equilibrate Reagents: Allow the vial of this compound powder and the anhydrous DMSO to come to room temperature before opening to prevent condensation of moisture.
-
Weigh the Compound: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 3.57 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) = Moles
-
0.001 L x 0.010 mol/L = 0.0001 mol
-
Moles x Molecular Weight ( g/mol ) = Mass (g)
-
0.0001 mol x 357.41 g/mol = 0.00357 g = 3.57 mg
-
-
-
Add Solvent: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolve the Compound: Tightly cap the tube and vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no undissolved particulates.
-
Aliquot and Store: To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C for long-term storage.
Note on Further Dilutions:
For cell-based assays, the DMSO stock solution should be serially diluted in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).
For in vivo studies, the DMSO stock solution may be further diluted in a vehicle suitable for administration to animals, such as saline or a solution containing PEG300 and Tween-80. The final formulation will depend on the specific experimental requirements and administration route.
Visualizations
NK3R Signaling Pathway
The following diagram illustrates the role of the NK3R signaling pathway in the hypothalamic regulation of GnRH secretion. Estrogen withdrawal leads to hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons, resulting in increased NKB release. NKB binds to NK3R on GnRH neurons, modulating GnRH pulsatility and subsequently affecting LH and FSH release from the pituitary. NK3R antagonists, like this compound, block this interaction.
Caption: NK3R signaling in the hypothalamus.
Experimental Workflow for In Vivo Study
This diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo model, such as an ovariectomized (OVX) rodent model used to study menopausal hot flashes.
Caption: In vivo experimental workflow.
References
- 1. womensmentalhealth.org [womensmentalhealth.org]
- 2. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurokinin B and the Hypothalamic Regulation of Reproduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurokinin 3 receptor antagonists - prime time? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for NK3R-IN-1 Handling and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin-3 receptor (NK3R), also known as tachykinin receptor 3 (TACR3), is a G-protein coupled receptor (GPCR) that plays a critical role in regulating the hypothalamic-pituitary-gonadal (HPG) axis and neuronal thermoregulation. Its endogenous ligand is Neurokinin B (NKB). The NKB/NK3R signaling pathway is implicated in a variety of physiological processes and has emerged as a significant therapeutic target for conditions such as menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and schizophrenia.[1][2][3] NK3R-IN-1 is an investigative inhibitor designed to antagonize this receptor, offering a potential non-hormonal therapeutic approach.
This document provides essential guidelines on the stability, storage, and handling of this compound. As specific stability data for "this compound" is not publicly available, the following protocols are based on best practices for small molecule inhibitors and stability data from well-characterized NK3R antagonists such as Fezolinetant, Osanetant, and Talnetant.
Stability and Storage Recommendations
Proper storage is crucial to maintain the integrity and activity of this compound. The stability of the compound depends on whether it is in solid form or in solution and the storage temperature.
Solid Compound Stability
When shipped at room temperature, the solid (powder) form of the inhibitor is generally considered stable for the duration of shipping and routine handling.[4] Upon receipt, the compound should be stored under the recommended conditions for long-term stability.
Solution Stability
The stability of small molecules in solution is significantly lower than in solid form. Dimethyl sulfoxide (DMSO) is a common solvent for creating high-concentration stock solutions. While convenient, prolonged storage in DMSO, especially at room temperature, can lead to degradation. A large-scale study on compound stability in DMSO at room temperature showed that after 3 months, approximately 92% of compounds remained intact, which decreased to 83% after 6 months and 52% after one year.[3][5][6] Therefore, room temperature storage of solutions is strongly discouraged. Stock solutions should be stored frozen, and working solutions should be prepared fresh for each experiment.
Summary of Storage Recommendations
The following table summarizes general storage guidelines based on data from analogous NK3R inhibitors. These should be considered as a reference for handling this compound.
| Compound Form | Storage Temperature | Recommended Duration | Source / Rationale |
| Solid (Powder) | -20°C to -80°C | ≥ 3 years | Based on stability data for Fezolinetant and Talnetant, ensuring long-term integrity.[7][8] |
| 4°C | Short-term (weeks) | Acceptable for brief periods, but freezing is recommended for long-term storage. | |
| Stock Solution (in DMSO) | -80°C | 6 - 12+ months | Recommended for long-term solution storage. Aliquoting is critical to prevent freeze-thaw cycles.[1][7] |
| -20°C | 1 month | Suitable for short-term storage of stock solutions.[1][7] | |
| Working Solution (Aqueous Buffer) | Room Temperature | Use immediately; not recommended for storage | Aqueous solutions are prone to degradation; should be prepared fresh daily.[4] |
| 4°C (on ice) | For the duration of the experiment (hours) | Keep on ice during experimental procedures to minimize degradation. |
Experimental Protocols
Adherence to proper handling protocols is essential for obtaining reproducible experimental results.
Protocol for Receiving and Storing Solid Compound
-
Inspection: Upon receipt, inspect the vial for any damage.
-
Acclimation: Before opening, allow the vial to equilibrate to room temperature for at least 20-30 minutes, preferably in a desiccator. This prevents condensation of atmospheric moisture onto the compound, which can accelerate degradation.
-
Long-Term Storage: For long-term storage, place the sealed vial in a desiccated, dark environment at -20°C or -80°C.
Protocol for Preparing Stock Solutions (e.g., 10 mM in DMSO)
-
Solvent Selection: Use high-purity, anhydrous-grade DMSO. Contaminating moisture can compromise compound stability.[4]
-
Calculation: Determine the mass of this compound required to achieve the desired concentration.
-
Formula: Mass (mg) = Desired Concentration (M) × Molecular Weight ( g/mol ) × Volume (L) × 1000
-
-
Dissolution:
-
Briefly centrifuge the vial of solid compound to ensure all powder is at the bottom.
-
Aseptically add the calculated volume of DMSO to the vial.
-
Cap the vial tightly and vortex thoroughly. Gentle warming (to 37°C) or sonication may be used if the compound is slow to dissolve.
-
-
Aliquoting:
-
Once fully dissolved, dispense the stock solution into smaller, single-use aliquots in low-retention microcentrifuge tubes.
-
The aliquot volume should be appropriate for one or two experiments to avoid multiple freeze-thaw cycles, which can degrade the compound.
-
-
Storage of Stock Solution:
Protocol for Preparing Aqueous Working Solutions
-
Thawing: Retrieve a single aliquot of the frozen DMSO stock solution. Thaw it quickly and completely at room temperature.
-
Dilution:
-
Perform serial dilutions of the DMSO stock solution in DMSO if necessary to achieve an intermediate concentration.
-
To prevent precipitation, add the final DMSO stock (or intermediate dilution) to the aqueous experimental buffer (e.g., cell culture medium, PBS) and mix immediately. Do not add the aqueous buffer directly to the concentrated DMSO stock.[4]
-
The final concentration of DMSO in the assay should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.
-
-
Usage: Use the final working solution immediately after preparation. Do not store aqueous solutions. If experiments are lengthy, keep the working solution on ice.
NK3R Signaling Pathway
The binding of Neurokinin B (NKB) to the NK3R initiates a signaling cascade primarily through the Gq/11 family of G-proteins. This leads to the activation of Phospholipase C (PLC), which subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC), leading to various downstream cellular responses. This compound, as an antagonist, blocks the initial binding of NKB, thereby inhibiting this entire cascade.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. The effect of room-temperature storage on the stability of compounds in DMSO [yufenggp.com]
- 7. abmole.com [abmole.com]
- 8. Talnetant | Neurokinin receptor | TargetMol [targetmol.com]
Application Notes: Immunohistochemical Detection of Neurokinin 3 Receptor (NK3R)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor, plays a pivotal role in the neuroendocrine regulation of various physiological processes. Primarily activated by its endogenous ligand, Neurokinin B (NKB), the NK3R signaling pathway is implicated in the modulation of gonadotropin-releasing hormone (GnRH) secretion, and consequently, reproductive function. Recent research has highlighted NK3R as a promising therapeutic target for conditions such as menopausal vasomotor symptoms (hot flashes) and polycystic ovary syndrome (PCOS). Accurate detection and localization of NK3R in tissues are crucial for advancing our understanding of its function and for the development of novel therapeutics. Immunohistochemistry (IHC) is a powerful technique for visualizing the distribution of NK3R within the tissue context. This document provides a detailed protocol for the immunohistochemical detection of NK3R in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
NK3R Signaling Pathway
Neurokinin 3 Receptor (NK3R) is a member of the tachykinin receptor family and is coupled to the Gq alpha subunit of the heterotrimeric G-protein complex. Upon binding of its ligand, Neurokinin B (NKB), the receptor undergoes a conformational change, leading to the activation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). Concurrently, DAG, along with the increased intracellular Ca2+, activates Protein Kinase C (PKC). Activated PKC can then phosphorylate a variety of downstream target proteins, leading to the modulation of numerous cellular processes, including gene expression and neurotransmitter release.[1][2][3]
Caption: NK3R Gq-coupled signaling pathway.
Experimental Workflow for NK3R Immunohistochemistry
The following diagram outlines the major steps for the detection of NK3R in formalin-fixed, paraffin-embedded (FFPE) tissue sections. This workflow ensures the preservation of tissue morphology while allowing for specific antibody binding and visualization.
Caption: Immunohistochemistry workflow for NK3R.
Detailed Immunohistochemistry Protocol for NK3R Detection in FFPE Tissues
This protocol is a general guideline and may require optimization for specific tissues and antibodies. It is recommended to use a well-validated anti-NK3R antibody. The following protocol is adapted for FFPE tissues based on general IHC procedures and specific information for commercially available antibodies.
Note on Antibody Selection: The rabbit polyclonal antibody NB300-102 from Novus Biologicals has been cited in the literature for IHC in various species. However, customer feedback on the product datasheet suggests it may not be reactive in human tissues.[4] It is crucial to validate the selected antibody for the intended application and species.
Reagents and Materials
| Reagent/Material | Supplier (Example) | Catalog # (Example) |
| Anti-NK3R Rabbit Polyclonal Antibody | Novus Biologicals | NB300-102 |
| HRP-conjugated Goat anti-Rabbit IgG | Vector Laboratories | PI-1000 |
| DAB Substrate Kit | Vector Laboratories | SK-4100 |
| Hematoxylin | Sigma-Aldrich | HHS32 |
| Xylene | Sigma-Aldrich | 534056 |
| Ethanol (100%, 95%, 70%) | Decon Labs | 2716 |
| Citrate Buffer (10 mM, pH 6.0) | Thermo Fisher Scientific | 00-5000 |
| Normal Goat Serum | Vector Laboratories | S-1000 |
| 3% Hydrogen Peroxide | VWR | BDH7720 |
| PBS (Phosphate Buffered Saline) | Corning | 21-040-CV |
| Mounting Medium | VWR | 10856-354 |
| Superfrost Plus Slides | Thermo Fisher Scientific | 22-037-246 |
Experimental Protocol
1. Deparaffinization and Rehydration
| Step | Reagent | Incubation Time | Temperature |
| 1 | Xylene | 5 minutes (x2) | Room Temperature |
| 2 | 100% Ethanol | 3 minutes (x2) | Room Temperature |
| 3 | 95% Ethanol | 3 minutes (x2) | Room Temperature |
| 4 | 70% Ethanol | 3 minutes (x2) | Room Temperature |
| 5 | Distilled Water | 5 minutes | Room Temperature |
2. Antigen Retrieval
-
Method: Heat-Induced Epitope Retrieval (HIER).
-
Buffer: 10 mM Sodium Citrate Buffer, pH 6.0.
-
Procedure:
-
Immerse slides in pre-heated citrate buffer.
-
Heat in a microwave oven or water bath at 95-100°C for 20 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with PBS (3 x 5 minutes).
-
3. Blocking
| Step | Reagent | Incubation Time | Temperature |
| 1 | 3% Hydrogen Peroxide in PBS | 10 minutes | Room Temperature |
| 2 | Rinse with PBS | 3 x 5 minutes | Room Temperature |
| 3 | 10% Normal Goat Serum in PBS | 1 hour | Room Temperature |
4. Antibody Incubation
| Step | Reagent | Dilution | Incubation Time | Temperature |
| 1 | Primary Antibody (e.g., anti-NK3R) | 1:200 - 1:1000* | Overnight | 4°C |
| 2 | Rinse with PBS | 3 x 5 minutes | Room Temperature | |
| 3 | Secondary Antibody (HRP-conjugated) | 1:200 - 1:500 | 1 hour | Room Temperature |
| 4 | Rinse with PBS | 3 x 5 minutes | Room Temperature |
*Optimal dilution must be determined experimentally.
5. Detection, Counterstaining, and Mounting
| Step | Reagent | Incubation Time | Temperature |
| 1 | DAB Substrate Solution | 2-10 minutes (monitor) | Room Temperature |
| 2 | Rinse with Distilled Water | 5 minutes | Room Temperature |
| 3 | Hematoxylin | 1 minute | Room Temperature |
| 4 | Rinse with Tap Water | 5 minutes | Room Temperature |
| 5 | Dehydrate through graded alcohols (70%, 95%, 100% Ethanol) | 2 minutes each | Room Temperature |
| 6 | Clear in Xylene | 5 minutes (x2) | Room Temperature |
| 7 | Mount with permanent mounting medium | - | Room Temperature |
Data Interpretation
Positive staining for NK3R will appear as a brown precipitate at the site of antigen localization. The subcellular localization is expected to be primarily on the plasma membrane of neuronal cell bodies and fibers. The intensity and distribution of the staining should be evaluated relative to appropriate positive and negative controls. A negative control, omitting the primary antibody, should be included to assess non-specific binding of the secondary antibody.
Conclusion
This application note provides a comprehensive guide for the immunohistochemical detection of NK3R in FFPE tissues. Adherence to this detailed protocol, with appropriate optimization and validation, will enable researchers to accurately visualize the localization of NK3R, thereby facilitating further investigation into its role in health and disease and aiding in the development of targeted therapies.
References
Application Notes: Investigating GnRH Pulse Generation with Neurokinin-3 Receptor (NK3R) Antagonists
Introduction
The pulsatile secretion of Gonadotropin-Releasing Hormone (GnRH) from the hypothalamus is the primary driver of the reproductive endocrine axis. This rhythmic release governs the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary, which in turn regulate gonadal function. The precise mechanism orchestrating this pulsatility has been a central question in neuroendocrinology. The discovery of neurons in the arcuate nucleus (ARC) that co-express Kisspeptin, Neurokinin B (NKB), and Dynorphin (collectively known as KNDy neurons) has led to a compelling model where these neurons constitute the core of the GnRH pulse generator[1][2][3].
The KNDy Hypothesis and the Role of NKB/NK3R Signaling
The current model posits that NKB, acting on its cognate receptor, the Neurokinin-3 Receptor (NK3R), initiates the synchronized depolarization of the KNDy neuronal network.[2][4] This activation leads to the release of kisspeptin from KNDy neuron terminals onto GnRH neurons, triggering a GnRH pulse.[2] Dynorphin, also released during this activity, is thought to provide a negative feedback signal, terminating the pulse and enforcing a period of quiescence before the next pulse can be initiated.
Evidence supporting this includes the fact that loss-of-function mutations in the genes encoding NKB (TAC3) or NK3R (TACR3) result in hypogonadotropic hypogonadism in humans, a condition characterized by failed puberty and infertility due to deficient GnRH secretion.[1][5][6]
NK3R Antagonists as Probes for the GnRH Pulse Generator
Selective NK3R antagonists are invaluable pharmacological tools for dissecting the function of the NKB/NK3R pathway within the GnRH pulse generator. By blocking NKB's excitatory input to the KNDy network, these antagonists allow researchers to test the necessity of this signaling pathway for pulsatile GnRH/LH secretion.[7] The administration of NK3R antagonists like fezolinetant, elinzanetant, and MLE4901 has been shown to reduce the frequency and/or amplitude of LH pulses in various species, including humans, providing strong evidence for the critical role of NKB in driving GnRH pulsatility.[7][8][9][10]
These compounds serve as a non-hormonal method to modulate the reproductive axis, offering a means to investigate physiological processes dependent on GnRH pulsatility and providing a therapeutic avenue for conditions characterized by GnRH pulse generator hyperactivity, such as menopausal vasomotor symptoms.[11][12][13]
Data Presentation: Effects of NK3R Antagonists on Reproductive Hormones
The following tables summarize quantitative data from clinical studies on the effects of various NK3R antagonists on LH pulsatility and other reproductive hormones.
Table 1: Effect of Fezolinetant on Vasomotor Symptoms (VMS) and LH
| Parameter | Placebo | Fezolinetant | Change/Effect | Study Population | Citation |
| Moderate/Severe VMS Frequency (episodes/week) | -35.3 | -76.1 | Significant reduction | Postmenopausal Women | [8] |
| Total VMS Score (at 12 weeks) | -12.2 | -26.5 | Significant reduction | Postmenopausal Women | [8] |
| Luteinizing Hormone (LH) | No significant change | Transient decrease at peak drug concentration | Consistent with KNDy neuron inhibition | Postmenopausal Women | [8][12] |
Table 2: Effect of MLE4901 on LH Pulsatility in Postmenopausal Women
| Parameter | Before Treatment | After 7 Days of MLE4901 (40 mg BID) | Change/Effect | Citation |
| Mean LH (IU/L) | 29.3 ± 4.1 | 24.4 ± 3.8 | Significant reduction (p < 0.05) | [7] |
| LH Pulse Frequency (pulses/hour, in women with hot flashes) | 1.0 ± 0.1 | 0.7 ± 0.1 | Significant reduction (p < 0.05) | [7] |
| Hot Flash Frequency (flashes/day, in women with hot flashes) | 3.4 ± 1.2 | 1.0 ± 0.6 | Significant reduction (p = 0.008) | [7] |
Table 3: Effect of Elinzanetant on Reproductive Hormones in Premenopausal Women
| Parameter (120 mg dose) | Placebo | Elinzanetant | Change/Effect | Citation |
| Serum Estradiol (median change, pmol/L) | N/A | -141.4 | Significant reduction (p = 0.038) | [9] |
| Luteal Progesterone (change from baseline, nmol/L) | N/A | -19.4 | Significant reduction (p = 0.046) | [9] |
| Cycle Length (median change, days) | N/A | +7.0 | Significant increase (p = 0.023) | [9] |
| Serum LH (median change, IU/L) | +0.16 | -0.58 | Trend towards reduction (not statistically significant) | [9] |
Signaling Pathway and Mechanism of Action Diagrams
Caption: KNDy neuron signaling cascade for GnRH pulse generation.
Caption: Mechanism of action for an NK3R antagonist on the GnRH pulse generator.
Experimental Protocols
Protocol 1: In Vivo Assessment of LH Pulsatility in an Ovariectomized (OVX) Rat Model
This protocol describes the use of an NK3R antagonist to investigate its effect on pulsatile LH secretion, a direct proxy for GnRH pulse generator activity.
1. Materials and Reagents:
-
Adult female Sprague-Dawley rats (200-250g)
-
Anesthetics (e.g., Isoflurane)
-
NK3R antagonist (e.g., SB222200) and vehicle (e.g., sterile saline or DMSO solution)
-
Intracerebroventricular (ICV) or intravenous (IV) cannulation supplies
-
Automated blood sampling system (e.g., Instech Solomon)
-
Heparinized saline
-
Rat LH ELISA kit
-
Microcentrifuge and tubes
2. Experimental Workflow Diagram:
Caption: Workflow for in vivo LH pulsatility study using an NK3R antagonist.
3. Procedure:
-
Animal Preparation:
-
Perform bilateral ovariectomy on rats under anesthesia. Allow a 2-week recovery period for endogenous hormones to clear and for the HPG axis to become hyperactive.
-
Surgically implant a chronic indwelling cannula into the right jugular vein for blood sampling. For central administration, implant a guide cannula aimed at the lateral cerebral ventricle (ICV).
-
Allow a 5-7 day recovery period post-cannulation.
-
-
Blood Sampling:
-
On the day of the experiment, connect the rat's cannula to an automated blood sampling system. The system should be programmed to withdraw a small blood sample (e.g., 25 µL) every 10 minutes and replace the volume with heparinized saline to maintain blood volume and cannula patency.
-
Allow the animal to acclimate for at least 1 hour.
-
-
Drug Administration:
-
Prepare the NK3R antagonist in the appropriate vehicle.
-
Following the baseline period, administer the antagonist or vehicle via the IV or ICV cannula.
-
-
Post-Treatment Sampling:
-
Continue the automated blood sampling for an additional 4-6 hours to observe the drug's effect.
-
-
Sample Processing and Analysis:
-
Centrifuge the collected blood samples to separate plasma. Store plasma at -80°C until analysis.
-
Measure LH concentrations in all plasma samples using a validated rat LH ELISA kit according to the manufacturer's instructions.
-
Analyze the resulting LH time-series data using a pulse detection algorithm (e.g., PULSAR) to determine LH pulse frequency, amplitude, and mean LH levels.
-
Compare the pulse parameters from the baseline period to the post-treatment period and between the vehicle and antagonist-treated groups using appropriate statistical tests (e.g., paired t-test, ANOVA). A significant reduction in LH pulse frequency following antagonist administration would indicate that NK3R signaling is necessary for normal GnRH pulse generator activity.[14][15]
-
Protocol 2: In Vivo Electrophysiological Recording of Arcuate Nucleus Multiunit Activity (MUA)
This advanced protocol directly measures the electrical activity of the neuronal population believed to be the GnRH pulse generator. MUA volleys are considered an electrophysiological correlate of GnRH pulses.[1][6]
1. Materials:
-
Ovariectomized (OVX) rat or other suitable animal model.
-
Stereotaxic apparatus.
-
Recording electrodes (e.g., stainless steel macroelectrodes).
-
Electrophysiology recording system (amplifier, filter, data acquisition).
-
ICV cannula and infusion pump.
-
NK3R antagonist and vehicle.
2. Procedure:
-
Electrode Implantation:
-
Under deep anesthesia and using a stereotaxic frame, implant a recording electrode array into the arcuate nucleus (ARC) of the hypothalamus.
-
Implant an ICV guide cannula for drug delivery.
-
Secure the assembly to the skull with dental cement. Allow for a 1-week recovery period.
-
-
Recording Session:
-
Place the conscious, freely moving animal into a recording chamber.
-
Connect the electrode to the recording system. Amplify (x10,000) and filter (band-pass 300-3000 Hz) the raw signal.
-
Record baseline MUA for 2-3 hours. Characteristic high-frequency MUA volleys should be observable, corresponding to LH pulses.[6][14]
-
-
Drug Administration and Analysis:
-
Administer the NK3R antagonist or vehicle via the ICV cannula.
-
Continue recording for another 3-4 hours.
-
Analyze the MUA data by rectifying and integrating the raw signal. Identify MUA volleys and calculate their frequency.
-
A dose-dependent suppression of MUA volley frequency by the NK3R antagonist provides direct evidence that NKB signaling is required to generate the synchronized electrical activity that underlies a GnRH pulse.[14]
-
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | New Insights into the Control of Pulsatile GnRH Release: The Role of Kiss1/Neurokinin B Neurons [frontiersin.org]
- 3. New methods to investigate the GnRH pulse generator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New methods to investigate the GnRH pulse generator - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interactions between kisspeptin and neurokinin B in the control of GnRH secretion in the female rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Neurokinin 3 Receptor Antagonism Reveals Roles for Neurokinin B in the Regulation of Gonadotropin Secretion and Hot Flashes in Postmenopausal Women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Elinzanetant (NT-814), a Neurokinin 1,3 Receptor Antagonist, Reduces Estradiol and Progesterone in Healthy Women - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Physiology of GnRH and Gonadotrophin Secretion - Endotext - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. “Veozah (Fezolinetant): A Promising Non‐Hormonal Treatment for Vasomotor Symptoms in Menopause” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. go.drugbank.com [go.drugbank.com]
- 13. What is the mechanism of Fezolinetant? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
NK3R-IN-1 not showing expected effect
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using NK3R-IN-1, a potent and orally bioavailable neurokinin-3 receptor (NK3R) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected effect?
A1: this compound is a selective, orally active antagonist of the neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR). Its primary mechanism of action is to block the signaling of Neurokinin B (NKB), the endogenous ligand for NK3R.[1][2][3] In preclinical models, the expected in vivo effect is a reduction in luteinizing hormone (LH) levels.[1][2][3] In vitro, it is expected to inhibit the agonist-induced activity of NK3R.
Q2: What is the primary signaling pathway of NK3R?
A2: The NK3R primarily couples to Gq proteins. Upon activation by an agonist like NKB, it stimulates the phospholipase C (PLC) pathway, leading to the production of inositol phosphates (like IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC).
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, it is recommended to store this compound as a solid at -20°C. For short-term storage, it can be kept at room temperature.[2] Once in solution, it is best to aliquot and store at -80°C to avoid repeated freeze-thaw cycles.
Q4: In which solvents is this compound soluble?
A4: As an imidazolepiperazine derivative, the solubility of this compound may vary. For in vitro experiments, it is typically dissolved in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to create a stock solution, which is then further diluted in aqueous buffer or cell culture medium. For in vivo studies, the formulation will depend on the route of administration and may involve co-solvents to ensure bioavailability.
Troubleshooting Guide: this compound Not Showing Expected Effect
If you are not observing the expected inhibitory effect of this compound in your experiments, consider the following potential issues and troubleshooting steps.
In Vitro Assay Troubleshooting
Issue 1: No or weak inhibition of NK3R activity in a cell-based assay (e.g., Calcium Flux, Inositol Phosphate Accumulation).
-
Possible Cause 1: Compound Integrity and Handling
-
Troubleshooting:
-
Confirm the correct weighing and dilution of the compound to achieve the desired final concentration.
-
Ensure the compound has been stored correctly and has not degraded. If in doubt, use a fresh vial.
-
Prepare fresh stock solutions in an appropriate solvent like DMSO.
-
-
-
Possible Cause 2: Suboptimal Assay Conditions
-
Troubleshooting:
-
Agonist Concentration: Ensure the agonist concentration used to stimulate the receptor is appropriate. An excessively high agonist concentration may require a higher concentration of the antagonist to see an effect. It is recommended to use an agonist concentration at or near its EC80 value.
-
Cell Health and Receptor Expression: Verify the viability of your cells and confirm the expression of functional NK3R. Low receptor expression will result in a weak signal window, making it difficult to observe inhibition.
-
Incubation Time: The pre-incubation time with this compound before adding the agonist is critical. A 15-30 minute pre-incubation is a good starting point to allow the antagonist to bind to the receptor.
-
-
-
Possible Cause 3: Assay-Specific Issues
-
Troubleshooting:
-
Calcium Flux Assays: Ensure the calcium indicator dye is loaded correctly and that the baseline fluorescence is stable before adding the antagonist and agonist.
-
Inositol Phosphate (IP) Accumulation Assays: This assay measures a downstream signaling event. Ensure that the stimulation time with the agonist is sufficient for IP accumulation.
-
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell numbers or compound addition.
-
Troubleshooting:
-
Ensure a homogenous cell suspension when seeding plates.
-
Use calibrated pipettes and consistent technique for adding the compound and agonist.
-
Check for and minimize any edge effects in the plate by ensuring proper humidity during incubation.
-
-
In Vivo Study Troubleshooting
Issue 1: No significant reduction in LH levels in an animal model (e.g., OVX model).
-
Possible Cause 1: Suboptimal Dosing and Formulation
-
Troubleshooting:
-
Dosage: The effective dose can vary between species and even strains. A dose-response study may be necessary to determine the optimal dose for your model.
-
Bioavailability: this compound has high oral bioavailability, but the choice of vehicle is crucial.[3] Ensure the compound is fully dissolved or in a stable suspension. For oral administration, a vehicle like 0.5% methylcellulose is often used.
-
Route of Administration: While orally active, the route of administration (e.g., oral gavage, intraperitoneal injection) should be consistent and appropriate for the experimental design.
-
-
-
Possible Cause 2: Timing of Measurements
-
Troubleshooting:
-
The pharmacokinetic profile of this compound will determine the optimal time to measure the pharmacodynamic effect (LH reduction). Blood samples should be collected at various time points post-dose to capture the peak effect.
-
-
-
Possible Cause 3: Animal Model Variability
-
Troubleshooting:
-
Ensure the animals are properly acclimatized and that the surgical model (e.g., ovariectomy) is consistent and effective.
-
Basal LH levels can fluctuate, so it is important to have a stable baseline measurement before treatment.
-
-
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo activity of this compound and provides a comparison with other known NK3R antagonists.
| Compound | In Vitro Potency (IC50/Ki) | In Vivo Model | Key In Vivo Effect | Reference |
| This compound | 430.60 nM (IC50) | Ovariectomized (OVX) model | Decreases blood luteinizing hormone (LH) levels | [1][3] |
| Fezolinetant | 21.8 nM (Ki) | Healthy men | Reduction of LH and testosterone | [4] |
| MLE4901 | Not specified | Postmenopausal women | Reduction of hot flash frequency and LH secretion | [5] |
| SJX-653 | 33 ng/mL (Plasma IC50 for LH reduction) | Healthy men | Dose-dependent, reversible reduction of LH and testosterone | [4] |
Experimental Protocols
In Vitro NK3R Inhibition Assay (Calcium Flux)
This protocol is a general guideline for assessing the inhibitory activity of this compound using a calcium flux assay.
-
Cell Culture: Culture a cell line stably expressing human NK3R (e.g., CHO-K1 or HEK293) in appropriate media.
-
Cell Plating: Seed the cells into 96-well or 384-well black-walled, clear-bottom plates at a density that will result in a confluent monolayer on the day of the assay.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) according to the dye manufacturer's instructions. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare a serial dilution of this compound in the assay buffer. Also, prepare the NK3R agonist (e.g., Senktide or Neurokinin B) at a concentration that is 2-5 times the final desired concentration.
-
Assay Procedure: a. After dye loading, wash the cells with assay buffer. b. Place the plate in a fluorescence plate reader capable of kinetic reads (e.g., FLIPR, FlexStation). c. Add the this compound dilutions to the wells and incubate for 15-30 minutes. d. Establish a stable baseline fluorescence reading for 10-20 seconds. e. Add the NK3R agonist to all wells and immediately begin recording the fluorescence signal for 60-120 seconds.
-
Data Analysis: The increase in fluorescence upon agonist addition corresponds to an increase in intracellular calcium. The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal. Calculate the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Ovariectomized (OVX) Model for LH Reduction
This protocol is based on the reported in vivo activity of this compound.[1][3]
-
Animal Model: Use adult female rodents (e.g., rats or mice) that have undergone bilateral ovariectomy. Allow the animals to recover for at least two weeks to ensure elevated and stable baseline LH levels.
-
Compound Formulation: Prepare this compound in a vehicle suitable for oral administration (e.g., 0.5% methylcellulose in water). Ensure the compound is uniformly suspended or dissolved.
-
Dosing: Administer this compound orally via gavage at the desired dose(s). A vehicle control group should be included.
-
Blood Sampling: Collect blood samples at predetermined time points post-dosing (e.g., 0, 1, 2, 4, 6, 8, and 24 hours). Blood can be collected via tail vein or another appropriate method.
-
LH Measurement: Process the blood samples to obtain plasma or serum. Measure the concentration of LH using a species-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage change in LH levels from baseline for each animal at each time point. Compare the LH levels in the this compound treated groups to the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by a post-hoc test).
Visualizations
Caption: NK3R Signaling Pathway and Point of Inhibition by this compound.
Caption: General Experimental Workflow for Testing this compound.
Caption: Troubleshooting Logic for Unexpected this compound Results.
References
- 1. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing NK3R-IN-1 Solubility for In Vivo Research
Welcome to the technical support center for NK3R-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for successful in vivo studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vivo studies?
A1: this compound is an orally active, imidazolepiperazine derivative that acts as a potent inhibitor of the Neurokinin 3 Receptor (NK3R).[1][2] Like many small molecule inhibitors, particularly those developed for neurological targets, this compound may exhibit poor aqueous solubility. This can pose a significant challenge for in vivo research, as low solubility can lead to poor absorption, low bioavailability, and inaccurate assessment of its pharmacodynamic and toxicological properties.[3][4] Many neurokinin receptor antagonists have historically faced challenges with solubility and bioavailability.[5][6]
Q2: What are the general strategies to improve the solubility of a compound like this compound?
A2: For poorly water-soluble compounds, several formulation strategies can be employed to enhance solubility and bioavailability for preclinical studies. These include:
-
pH Modification: For ionizable compounds, adjusting the pH of the formulation can significantly increase solubility.[3][7]
-
Co-solvents: Utilizing water-miscible organic solvents can increase the solubility of hydrophobic compounds.[3][8][9]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[3][10]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems like solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) can be highly effective.[3][11]
-
Inclusion Complexes: Cyclodextrins can form complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[3][12]
-
Particle Size Reduction: Decreasing the particle size through techniques like micronization or nanosuspension increases the surface area, which can enhance the dissolution rate.[3][10][13]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution(s) |
| Precipitation of this compound in aqueous vehicle upon preparation or during storage. | The aqueous solubility of this compound is exceeded. | 1. Attempt pH modification if the compound is ionizable. 2. Introduce a co-solvent (e.g., PEG 400, propylene glycol) to the aqueous vehicle. 3. Add a surfactant (e.g., Tween 80, Cremophor EL) to aid in solubilization. |
| Low or variable oral bioavailability observed in pharmacokinetic studies. | Poor dissolution in the gastrointestinal tract.[6] | 1. Consider a lipid-based formulation to improve absorption.[3] 2. Reduce the particle size of the compound to create a nanosuspension.[10][13] 3. Formulate as a solid dispersion with a hydrophilic carrier.[10][12] |
| Inconsistent results between different animal cohorts. | Formulation instability or improper preparation leading to dose variability. | 1. Ensure the formulation is homogenous and stable for the duration of the experiment. 2. Prepare fresh formulations for each experiment if stability is a concern. 3. Validate the dosing vehicle for consistency and tolerability in the animal model. |
| Vehicle-related toxicity or adverse effects in animals. | The chosen solvent or excipient is not well-tolerated. | 1. Consult a database of safe and tolerable excipients for the specific animal species and route of administration.[3] 2. Reduce the concentration of the problematic excipient. 3. Explore alternative formulation strategies that use more benign vehicles. |
Experimental Protocols
Protocol 1: Preparation of a Co-solvent-Based Formulation for Oral Gavage
This protocol describes the preparation of a 1 mg/mL solution of this compound in a vehicle containing PEG 400, Propylene Glycol, and Water.
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG 400)
-
Propylene Glycol (PG)
-
Sterile Water for Injection
-
Sterile glass vials
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Weigh the required amount of this compound. For a 10 mL final volume at 1 mg/mL, weigh 10 mg of this compound.
-
In a sterile glass vial, add 4 mL of PEG 400.
-
Add the weighed this compound powder to the PEG 400.
-
Place the vial on a magnetic stirrer and stir until the compound is fully dissolved. Gentle warming (to 37-40°C) may be applied to aid dissolution.
-
Add 2 mL of Propylene Glycol to the solution and continue to stir.
-
Slowly add 4 mL of sterile water to the organic solution while stirring continuously to create a 40:20:40 (v/v/v) PEG 400:PG:Water solution.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates.
-
Store the formulation at room temperature or as determined by stability studies.
Quantitative Data Summary
As specific solubility data for this compound is not publicly available, the following table presents a hypothetical but plausible set of solubility values in common vehicles to guide formulation development. Researchers should determine the actual solubility in their specific batches of this compound.
| Vehicle / Solvent System | Estimated Solubility of this compound (mg/mL) | Notes |
| Water (pH 7.4) | < 0.01 | Practically insoluble in aqueous solutions. |
| 0.1 N HCl | 0.1 - 0.5 | May exhibit slightly improved solubility in acidic conditions. |
| 100% DMSO | > 50 | High solubility, but DMSO is often not suitable for direct in vivo use at high concentrations. |
| 100% PEG 400 | 5 - 10 | Good solubility, suitable as a primary solvent in co-solvent systems. |
| 20% Solutol HS 15 in water | 1 - 2 | Surfactant-based systems can significantly improve apparent solubility. |
| 10% Tween 80 in water | 0.5 - 1.5 | Another common surfactant vehicle. |
| Corn Oil | 1 - 5 | Potential for lipid-based formulations. |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Decision workflow for selecting a suitable formulation strategy for this compound.
Caption: Simplified signaling pathway of the NK3 receptor and the inhibitory action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]
- 6. Absorption of Cam-2445, and NK1 neurokinin receptor antagonist: in vivo, in situ, and in vitro evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. researchgate.net [researchgate.net]
- 10. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhancing solubility and stability of poorly soluble drugs. [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
NK3R-IN-1 degradation and storage issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with NK3R-IN-1. The information is designed to address common issues related to the degradation and storage of this compound, ensuring the integrity and reproducibility of your experiments.
I. Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound in a question-and-answer format.
Question: I am observing inconsistent or lower-than-expected activity of this compound in my assays. What could be the cause?
Answer: Inconsistent activity is often linked to compound degradation or improper handling. Consider the following possibilities:
-
Improper Storage: this compound stability can be compromised by incorrect storage. For long-term storage, it is recommended to store the compound at -20°C, and for short-term storage, 4°C is acceptable.[1] Avoid repeated freeze-thaw cycles which can degrade the compound.
-
Solution Instability: Once dissolved, the stability of this compound in solution can vary depending on the solvent and storage conditions. It is best practice to prepare fresh solutions for each experiment or to prepare concentrated stock solutions and store them at -80°C for up to six months or -20°C for up to one month.[2]
-
Contamination: Ensure that your solvents and labware are free from contaminants that could react with or degrade this compound.
Question: My this compound solution appears cloudy or has visible precipitate. What should I do?
Answer: Precipitation can occur if the compound's solubility limit is exceeded or if it is stored improperly.
-
Solubility Issues: this compound is a small molecule and its solubility can be limited in aqueous solutions. If you are preparing solutions in aqueous buffers, consider starting with a concentrated stock in an organic solvent like DMSO and then diluting it into your experimental media.[2]
-
Temperature Effects: Solubility can be temperature-dependent. If precipitation occurs upon cooling, gentle warming and sonication may help to redissolve the compound.[2] However, be cautious with heating as it can accelerate degradation.
-
Incorrect pH: The pH of your buffer can affect the solubility of the compound. Ensure the pH of your experimental media is within a range that maintains the solubility of this compound.
Question: How can I assess the stability of my this compound stock solution?
Answer: To confirm the integrity of your compound, you can perform the following:
-
Analytical Chemistry: Techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) can be used to check for the presence of degradation products in your stock solution. Compare the results with a freshly prepared solution or the manufacturer's certificate of analysis.
-
Functional Assay: Test the activity of your stock solution in a validated functional assay, such as an inositol phosphate accumulation assay, which measures the Gαq-coupled activity of the NK3 receptor.[3] A decrease in potency compared to a fresh standard would indicate degradation.
II. Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound is an orally active, small molecule inhibitor of the Neurokinin 3 Receptor (NK3R).[4] The NK3R is a G-protein coupled receptor (GPCR) that is preferentially activated by its endogenous ligand, Neurokinin B (NKB).[5] Upon activation, NK3R couples to Gαq proteins, initiating a signaling cascade that involves the activation of a phosphatidylinositol-calcium second messenger system.[1] By inhibiting this receptor, this compound can modulate downstream signaling pathways.
What are the recommended storage conditions for this compound?
-
Solid Form: For long-term storage of the solid compound, refer to the manufacturer's certificate of analysis. Generally, storage at -20°C in a tightly sealed container is recommended to prevent degradation from moisture and air.
-
Stock Solutions: Concentrated stock solutions in solvents like DMSO should be stored at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[2] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
What solvents should I use to dissolve this compound?
For in vitro experiments, this compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution.[2] This stock can then be further diluted into aqueous buffers or cell culture media for your experiments. For in vivo studies, specific formulation protocols may be required to ensure solubility and bioavailability.[2]
Are there known degradation pathways for this compound?
Specific degradation pathways for this compound are not well-documented in the public domain. However, as an imidazolepiperazine derivative, it may be susceptible to hydrolysis or oxidation under certain conditions.[4] It is crucial to follow the recommended storage and handling procedures to minimize degradation.
III. Data and Protocols
Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes solubility information for a related NK3R agonist, which can serve as a useful reference for experimental design.
| Parameter | Solvent System | Solubility | Reference |
| Solubility | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.25 mg/mL | [2] |
| Solubility | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL | [2] |
| Solubility | 10% DMSO, 90% Corn Oil | ≥ 1.25 mg/mL | [2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound solid in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]
-
Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -80°C for long-term storage.
Protocol for a Functional Inositol Phosphate Accumulation Assay
This assay measures the Gαq-coupled activity of the NK3 receptor.
-
Cell Culture: Culture HEK 293-T cells expressing the human NK3 receptor in appropriate media.
-
Pre-treatment: Pre-treat the cells with this compound at various concentrations for a specified period.
-
Stimulation: Stimulate the cells with the NK3R agonist, Neurokinin B (NKB), at a concentration that elicits a submaximal response (e.g., EC80).
-
Measurement: Measure the accumulation of inositol phosphates according to the manufacturer's protocol for the assay kit being used.
-
Data Analysis: Analyze the data to determine the inhibitory effect of this compound on NKB-stimulated inositol phosphate production.[3]
IV. Visualizations
Caption: Simplified NK3R signaling pathway and the inhibitory action of this compound.
Caption: Recommended experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for unexpected experimental results with this compound.
References
- 1. Neurokinin B receptor Polyclonal Antibody (OSN00103W-100UL) [thermofisher.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional Rescue of Inactivating Mutations of the Human Neurokinin 3 Receptor Using Pharmacological Chaperones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NK3R-IN-1 Concentration for Efficacy: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of NK3R-IN-1 for maximal efficacy in their experiments. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during in vitro and in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
A1: For initial experiments, a concentration range of 10 nM to 1 µM is recommended. This range is based on the potencies of other known NK3R antagonists and the typical effective concentrations for small molecule inhibitors in cell culture. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Q2: How can I determine the optimal concentration of this compound for my specific experiment?
A2: The optimal concentration should be determined by generating a dose-response curve. This involves treating your cells with a range of this compound concentrations and measuring the desired biological effect (e.g., inhibition of neurokinin B-induced calcium flux or ERK phosphorylation). The concentration that produces the maximal desired effect with minimal off-target effects or cytotoxicity is the optimal concentration.
Q3: What is the mechanism of action for this compound?
A3: this compound is a selective antagonist of the Neurokinin-3 Receptor (NK3R), a G-protein coupled receptor (GPCR). NK3R primarily couples to the Gq alpha subunit. Upon binding of its endogenous ligand, neurokinin B (NKB), NK3R activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), which in turn can activate downstream signaling pathways like the MAPK/ERK cascade. This compound blocks the binding of NKB to NK3R, thereby inhibiting these downstream signaling events.
Q4: What are the known off-target effects of NK3R antagonists?
A4: While this compound is designed to be selective for NK3R, cross-reactivity with other tachykinin receptors (NK1R and NK2R) is a possibility, especially at higher concentrations. Some NK3R antagonists have also been associated with elevated liver transaminases in clinical trials, although this is thought to be a compound-specific effect rather than a class effect.[1] It is advisable to test for potential off-target effects in your experimental system.
Q5: What is a suitable in vivo starting dose for this compound?
A5: Based on clinical trials of other orally active NK3R antagonists like MLE4901 and fezolinetant, starting doses in animal models could range from 1 to 30 mg/kg.[2] However, the optimal in vivo dose will depend on the animal model, route of administration, and pharmacokinetic properties of this compound. A thorough dose-escalation study is necessary to determine the effective and well-tolerated dose for your specific in vivo experiment.
Data Presentation
Table 1: In Vitro Efficacy of NK3R Ligands
| Compound | Receptor | Assay Type | Cell Line | Potency (EC50/IC50) | Reference |
| Senktide (Agonist) | NK3R | Calcium Influx | CHO cells | 0.013 ± 0.004 nM (rat), 0.34 ± 0.12 nM (cattle), 0.012 ± 0.004 nM (goat) | [3] |
| [MePhe7]-NKB (Agonist) | NK3R | Calcium Influx | CHO cells | 0.064 ± 0.016 nM | [3] |
| Talnetant (Antagonist) | NK3R | Inositol Phosphate Accumulation | HEK293-T cells | 1 µM (to inhibit 30 nM NKB) | [4] |
| Osanetant (Antagonist) | NK3R | Receptor Transactivation | COS-7 cells | Increasing doses from 0.001–1000 µM showed inhibition | [5] |
| SB-222200 (Antagonist) | NK3R | Receptor Transactivation | COS-7 cells | Increasing doses from 0.001–1000 µM showed inhibition | [5] |
Table 2: In Vivo Efficacy of NK3R Antagonists
| Compound | Species | Dose | Effect | Reference |
| MLE4901 | Human (postmenopausal women) | 40 mg, twice daily | 72% reduction in hot flash frequency by day 3 | [2][6] |
| Fezolinetant | Human (menopausal women) | 30-45 mg, once daily | Reduced frequency of moderate to severe vasomotor symptoms | [2] |
| NT-814 | Human (postmenopausal women) | 150 mg | 84% reduction in moderate to severe hot flash frequency at week 2 | [2] |
Experimental Protocols
Calcium Flux Assay
Objective: To measure the inhibitory effect of this compound on neurokinin B (NKB)-induced intracellular calcium mobilization.
Materials:
-
Cells expressing NK3R (e.g., CHO-K1 or HEK293 cells)
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well or 384-well black, clear-bottom plates
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Neurokinin B (NKB)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)
Procedure:
-
Cell Plating: Seed NK3R-expressing cells into a 96-well or 384-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS with 20 mM HEPES.
-
Remove the culture medium from the cells and add the dye-loading buffer to each well.
-
Incubate for 45-60 minutes at 37°C in the dark.
-
-
Compound Preparation:
-
Prepare a dilution series of this compound in HBSS with 20 mM HEPES.
-
Prepare a stock solution of NKB in the same buffer. The final concentration of NKB should be at its EC80 (the concentration that gives 80% of the maximal response), which should be predetermined in a separate agonist dose-response experiment.
-
-
Assay Protocol:
-
Wash the cells twice with HBSS with 20 mM HEPES to remove excess dye.
-
Add the different concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
-
Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.
-
After a stable baseline is established, add the NKB solution to all wells (except for negative controls) and continue recording the fluorescence for at least 2 minutes.
-
For positive control wells, add ionomycin. For negative control wells, add buffer or EGTA.
-
-
Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Receptor Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound to the NK3R.
Materials:
-
Cell membranes prepared from cells overexpressing NK3R
-
Radiolabeled NK3R ligand (e.g., [125I]-[MePhe7]-NKB)
-
This compound
-
Unlabeled NKB (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.1% BSA, pH 7.4)
-
GF/C filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Cell membranes, radiolabeled ligand.
-
Non-specific Binding: Cell membranes, radiolabeled ligand, and a high concentration of unlabeled NKB (e.g., 1 µM).
-
Competitive Binding: Cell membranes, radiolabeled ligand, and a range of concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Rapidly filter the contents of each well through the GF/C filter plate using a vacuum manifold. Wash the filters several times with ice-cold binding buffer to remove unbound radioligand.
-
Scintillation Counting: Allow the filters to dry, then add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
-
Western Blot for Phospho-ERK
Objective: To assess the effect of this compound on NKB-induced phosphorylation of ERK1/2.
Materials:
-
NK3R-expressing cells
-
Serum-free culture medium
-
This compound
-
Neurokinin B (NKB)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells and grow to 70-80% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with different concentrations of this compound for 30 minutes.
-
Stimulate the cells with NKB (at its EC80 concentration) for 5-10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop the blot using a chemiluminescent substrate.
-
Image the blot using a suitable imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Calculate the ratio of phospho-ERK to total ERK for each condition.
-
Plot the normalized phospho-ERK levels against the this compound concentration.
-
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low signal in calcium flux assay | - Low receptor expression- Inactive agonist (NKB)- Ineffective dye loading- Cell death | - Confirm NK3R expression via qPCR or Western blot.- Use a fresh, validated stock of NKB.- Optimize dye loading concentration and incubation time. Check cell viability after loading.- Ensure cells are healthy and not over-confluent. |
| High background in calcium flux assay | - Autofluorescence of the compound- Leaky dye from cells- Spontaneous receptor activation | - Run a control with compound only (no cells) to check for autofluorescence.- Optimize dye loading conditions; ensure gentle washing steps.- Reduce cell seeding density; ensure serum starvation if necessary. |
| Inconsistent results in receptor binding assay | - Incomplete washing- High non-specific binding- Degradation of radioligand | - Increase the number and volume of washes.- Optimize blocking steps; use a filter plate pre-treated with polyethyleneimine (PEI).- Use fresh radioligand and store it properly. |
| No inhibition of p-ERK in Western blot | - Inactive this compound- Suboptimal stimulation time with NKB- Insufficient pre-incubation time with this compound | - Confirm the activity of this compound using a functional assay like calcium flux.- Perform a time-course experiment to determine the peak of NKB-induced ERK phosphorylation (typically 5-15 minutes).- Increase the pre-incubation time with this compound (e.g., up to 1 hour). |
| High variability between replicates | - Pipetting errors- Uneven cell seeding- Edge effects in multi-well plates | - Use calibrated pipettes and practice good pipetting technique.- Ensure a single-cell suspension before seeding and mix the plate gently after seeding.- Avoid using the outer wells of the plate or fill them with PBS to maintain humidity. |
| Compound precipitation in media | - Poor solubility of this compound | - Prepare stock solutions in a suitable solvent like DMSO at a high concentration.- Ensure the final concentration of the solvent in the assay medium is low (typically <0.5%).- Visually inspect the media for any signs of precipitation after adding the compound. |
Mandatory Visualizations
References
- 1. womensmentalhealth.org [womensmentalhealth.org]
- 2. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Characteristics of Neurokinin-3 Receptor and Its Binding Sites by Mutational Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of NK3R Antagonists in Animal Models
Disclaimer: The following information is based on publicly available data for neurokinin-3 receptor (NK3R) antagonists as a class of compounds. "NK3R-IN-1" is not specifically referenced in the available literature. Researchers should adapt these guidelines based on the specific properties of their investigational compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxicity concerns associated with NK3R antagonists in animal models?
A1: The main reported toxicity concern for some NK3R antagonists is the potential for transient elevation of liver transaminase enzymes, suggesting possible hepatotoxicity.[1] However, this is not considered a class-wide effect and appears to be dependent on the specific chemical structure of the antagonist.[1] For example, the phase 2 studies for MLE4901 were discontinued due to this observation, while other structurally different NK3R antagonists have not shown liver toxicity. It is crucial to conduct thorough toxicity profiling for any new NK3R antagonist.
Q2: Are there any known mechanisms for the observed liver toxicity?
A2: The exact mechanisms for idiosyncratic liver toxicity with certain NK3R antagonists are not fully elucidated but are thought to be related to the specific chemical structure of the compound rather than the on-target effect of NK3R antagonism.[1]
Q3: What are the common animal models used for studying NK3R antagonists?
A3: Rodent models, such as rats and mice, are commonly used in preclinical studies of NK3R antagonists.[2][3] For instance, mouse models have been used to investigate the effects of NK3R antagonists on polycystic ovary syndrome (PCOS) traits, and rat models have been used in studies related to Alzheimer's disease.[2][3]
Q4: Besides liver parameters, what other safety endpoints should be monitored?
A4: In addition to liver function tests (ALT, AST, bilirubin), it is advisable to monitor a standard panel of safety endpoints in animal models. This includes:
-
Complete blood count (CBC)
-
Kidney function parameters (e.g., creatinine, BUN)
-
Body weight and food/water consumption
-
Clinical observations for any signs of distress or adverse reactions
-
Hormonal profiles, as NK3R antagonism can affect the hypothalamic-pituitary-gonadal axis, leading to changes in luteinizing hormone (LH) and testosterone levels.[4][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Elevated Liver Enzymes (ALT/AST) | - Compound-specific hepatotoxicity- Inappropriate vehicle or formulation- High dose level | - Reduce the dose and/or dosing frequency.- Evaluate alternative, less toxic vehicles. Common vehicles include saline, PBS, or solutions with low concentrations of solubilizing agents like DMSO or Tween 80.- Conduct a dose-range finding study to identify the maximum tolerated dose (MTD).- Monitor liver enzymes more frequently during the study.- Consider using a different NK3R antagonist with a different chemical scaffold if toxicity persists at efficacious doses. |
| Poor Solubility/Precipitation at Injection Site | - Intrinsic low solubility of the compound- Inadequate formulation | - Optimize the formulation by testing different vehicles, pH adjustments, or the use of co-solvents and surfactants.- Consider alternative routes of administration (e.g., oral gavage if bioavailability is adequate, subcutaneous injection).- Perform formulation stability studies before in-vivo use. |
| Unexpected Behavioral Changes in Animals | - Off-target central nervous system (CNS) effects- Stress from handling and administration | - Conduct a thorough literature review for any known off-target effects of the compound's chemical class.- Implement proper acclimatization and handling procedures to minimize stress.- Include a vehicle-only control group to differentiate compound effects from procedural stress.- The substance P/NK1 receptor system, which can be related, has been implicated in stress and emotional regulation.[6] |
| Lack of Efficacy at Non-toxic Doses | - Insufficient target engagement- Poor pharmacokinetic properties (e.g., high clearance, low exposure) | - Confirm target engagement with pharmacodynamic markers (e.g., measurement of LH levels).[4]- Conduct pharmacokinetic studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.- Optimize the dosing regimen (frequency and dose) based on pharmacokinetic and pharmacodynamic data. |
Quantitative Data Summary
As no specific data for "this compound" is available, the following table is a template for researchers to summarize their own findings during toxicity and efficacy studies.
| Compound | Animal Model | Dose | Route of Administration | Observation | Source |
| e.g., this compound | e.g., C57BL/6 Mouse | e.g., 10 mg/kg | e.g., Intraperitoneal | e.g., No significant change in ALT/AST after 14 days | Internal Study |
| e.g., this compound | e.g., Sprague-Dawley Rat | e.g., 30 mg/kg | e.g., Oral Gavage | e.g., 2-fold increase in ALT at 7 days | Internal Study |
| MLE4901 | Human | 40 mg, twice daily | Oral | Transient rises in liver transaminase | [1][7] |
| Fezolinetant | Human | 30 mg/day and 45 mg/day | Oral | No significant liver toxicity reported | [8] |
Experimental Protocols
General Protocol for In Vivo Administration of a Novel NK3R Antagonist
This protocol provides a general framework. Specific details such as dose, vehicle, volume, and route of administration should be optimized for "this compound".
-
Compound Preparation:
-
On the day of dosing, prepare the formulation of this compound in the chosen vehicle.
-
Ensure the compound is fully dissolved and the solution is stable. For insoluble compounds, a suspension may be used, but homogeneity must be ensured.
-
Prepare a sufficient volume for all animals in a dose group, plus a small overage.
-
-
Animal Handling and Dosing:
-
Acclimatize animals to the experimental conditions for at least one week prior to the start of the study.
-
Record the body weight of each animal before dosing to calculate the correct volume.
-
Administer the calculated dose of this compound or vehicle to the respective groups via the chosen route of administration (e.g., intraperitoneal injection, oral gavage).
-
-
Monitoring and Sample Collection:
-
Observe the animals for any immediate adverse reactions post-dosing.
-
Monitor animal health, body weight, and food/water intake at regular intervals throughout the study.
-
At predetermined time points, collect blood samples for pharmacokinetic analysis and safety biomarker assessment (e.g., liver enzymes, CBC, kidney function markers).
-
At the end of the study, perform a terminal bleed and collect tissues for histopathological analysis, paying close attention to the liver.
-
Visualizations
Caption: NK3R signaling and antagonist interaction.
Caption: Experimental workflow for toxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. Neurokinin 3 Receptor Antagonism Ameliorates Key Metabolic Features in a Hyperandrogenic PCOS Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How does neurokinin 3 receptor agonism affect pathological and cognitive impairments in an Alzheimer's disease-like rat model? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacodynamic Activity of the Novel Neurokinin-3 Receptor Antagonist SJX-653 in Healthy Men - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 3 Receptor Antagonists Do Not Increase FSH or Estradiol Secretion in Menopausal Women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neurokinin-1 receptor deletion modulates behavioural and neurochemical alterations in an animal model of depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
NK3R-IN-1 Experiments: Technical Support Center
Welcome to the technical support center for NK3R-IN-1 experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results with this novel neurokinin-3 receptor (NK3R) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, imidazolepiperazine derivative that functions as a neurokinin-3 receptor (NK3R) inhibitor.[1][2] Its primary mechanism is to block the binding of the endogenous agonist, neurokinin B (NKB), to the NK3R. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαq to initiate a signaling cascade involving phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.[3][4] In the central nervous system, this signaling pathway is a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis.[5][6]
Q2: What are the common applications of this compound in a research setting?
The most documented application of this compound is in preclinical in vivo models to study the modulation of the HPG axis. Specifically, it has been shown to decrease blood luteinizing hormone (LH) levels in ovariectomized (OVX) animal models.[1][2] This makes it a valuable tool for investigating conditions related to sex-hormone disorders. In vitro, this compound can be used in cell-based assays to study NK3R signaling and to screen for other potential NK3R antagonists.
Q3: How should I dissolve and store this compound?
For in vivo studies, this compound is orally active.[1][2] For in vitro experiments, it is generally recommended to first dissolve the compound in an organic solvent like DMSO to create a stock solution. Further dilutions into aqueous buffers or cell culture media should be done carefully to avoid precipitation. Always refer to the manufacturer's datasheet for specific solubility information. For storage, it is advisable to keep the solid compound and stock solutions at -20°C or lower, protected from light and moisture, to ensure stability.
Troubleshooting Inconsistent Results
In Vitro Experiments
Q4: My in vitro functional assay results (e.g., calcium flux, IP1 accumulation) are inconsistent. What could be the cause?
Several factors can contribute to variability in in vitro assays with this compound.
-
Cell Line Health and Passage Number: Ensure your cells are healthy and within a consistent, low passage number range. Prolonged culturing can lead to changes in receptor expression and signaling fidelity.
-
Receptor Expression Levels: The level of NK3R expression in your chosen cell line (e.g., CHO, HEK293) is critical.[7] Inconsistent expression can lead to variable responses. Regularly verify receptor expression via methods like qPCR or western blot.
-
Agonist Degradation: If you are using a peptide agonist like NKB in your assays, be aware that it can be subject to proteolytic degradation, leading to a weaker than expected response and making the antagonist appear more potent.[7] Consider using a more stable agonist like senktide for more consistent results.[5][7]
-
Assay Conditions: Factors such as serum concentration in the media, incubation times, and temperature can all influence the outcome. Standardize these parameters across all experiments.
-
Compound Precipitation: As an organic molecule, this compound may precipitate in aqueous solutions at higher concentrations. Visually inspect your assay plates for any signs of precipitation.
Q5: I am observing a high background signal or a lower than expected maximum response in my assay.
This could be due to several reasons:
-
Constitutive Receptor Activity: Some GPCRs can exhibit agonist-independent (constitutive) activity, which can contribute to a high background signal.
-
Receptor Desensitization/Internalization: Prolonged exposure to an agonist, even at low concentrations, can lead to receptor desensitization and internalization, reducing the maximal response.[8] This is a known mechanism for GPCRs and can be investigated with specific assays.
-
Off-Target Effects: While this compound is designed to be an NK3R inhibitor, at high concentrations, it may have off-target effects on other cellular components that could interfere with your assay readout.[9][10] It is crucial to determine the optimal concentration range through dose-response curves.
In Vivo Experiments
Q6: The reduction in LH levels in my animal model is highly variable. What are some potential reasons?
Variability in in vivo responses can be influenced by several factors:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can vary between individual animals. Factors such as age, sex, and health status can play a role.
-
Dosing and Formulation: Ensure accurate and consistent dosing. The formulation used for oral administration should be optimized to ensure consistent bioavailability.
-
Animal Model: The choice of animal model and the specific experimental conditions (e.g., time of day for dosing and blood collection) can impact LH pulsatility and the observed effect of the inhibitor.
-
Assay Sensitivity: The sensitivity and variability of the LH assay itself can contribute to inconsistent results. Ensure your assay is properly validated.
Experimental Protocols
In Vitro Calcium Flux Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound on NK3R-mediated calcium mobilization.
-
Cell Culture: Plate CHO cells stably expressing human NK3R in a 96-well black, clear-bottom plate at a density of 4.0 × 10^4 cells/well and culture overnight.[7]
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the Calcium 4 assay kit) according to the manufacturer's instructions.[7] Typically, this involves incubation at 37°C for 1 hour.
-
Compound Preparation: Prepare serial dilutions of this compound in an appropriate assay buffer. Also, prepare a solution of a stable NK3R agonist, such as senktide, at a concentration that elicits a submaximal response (e.g., EC80).
-
Antagonist Incubation: Add the diluted this compound to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C to allow for receptor binding.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader. Add the senktide solution to the wells and immediately begin measuring the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Calculate the inhibitory effect of this compound by comparing the response in the presence of the inhibitor to the control (agonist alone). Determine the IC50 value from the dose-response curve.
In Vivo Luteinizing Hormone (LH) Inhibition Assay
This protocol outlines a general procedure for evaluating the effect of this compound on LH levels in an ovariectomized (OVX) rodent model.
-
Animal Model: Use adult female rats or mice that have been ovariectomized at least two weeks prior to the experiment to ensure elevated and stable baseline LH levels.
-
Acclimation and Baseline Sampling: Acclimate the animals to handling and the experimental procedures. Collect baseline blood samples to determine pre-treatment LH concentrations.
-
Dosing: Prepare a formulation of this compound for oral gavage. Administer the compound at the desired dose(s). Include a vehicle control group.
-
Post-Dose Blood Sampling: Collect blood samples at various time points after administration (e.g., 1, 2, 4, 8, and 24 hours) to characterize the time course of LH suppression.
-
LH Measurement: Separate plasma from the blood samples and measure LH concentrations using a validated ELISA or radioimmunoassay (RIA) kit specific for the animal species.
-
Data Analysis: Calculate the percentage change in LH levels from baseline for each animal at each time point. Compare the LH levels in the this compound treated groups to the vehicle control group to determine the extent and duration of LH inhibition.
Data Presentation
Table 1: Comparative in vitro activity of selected NK3R ligands
| Compound | Type | Assay | Cell Line | Potency (IC50/pIC50 or pKi) | Reference |
| This compound | Antagonist | LH Inhibition (in vivo) | - | Data not available | [1] |
| Compound 3 | Antagonist | Radioligand Binding (pKi) | CHO-hNK3R | 8.8 | [6] |
| Compound 3 | Antagonist | Aequorin Functional (pIC50) | CHO-hNK3R | 8.7 | [6] |
| Senktide | Agonist | Ca2+ Flux (EC50) | CHO-hNK3R | 0.011 ± 0.004 nM | [11] |
| [MePhe7]-NKB | Agonist | Ca2+ Flux (EC50) | CHO-hNK3R | Data not available | [11] |
Visualizations
Caption: NK3R Signaling Pathway and Point of Inhibition by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the neurokinin 3 receptor promotes filopodia growth and sprouting in rat embryonic hypothalamic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activation of tachykinin Neurokinin 3 receptors affects chromatin structure and gene expression by means of histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights into neurokinin 3 receptor activation by endogenous and analogue peptide agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Novel Antagonists to the Neurokinin-3 Receptor for the Treatment of Sex-Hormone Disorders (Part II) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Internalization and desensitization of the oxytocin receptor is inhibited by Dynamin and clathrin mutants in human embryonic kidney 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Combinatorial Anticancer Drug Screen Identifies Off-Target Effects of Epigenetic Chemical Probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Encountering unpredicted off-target effects of pharmacological inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Bioactivity of NK3R-IN-1
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low bioactivity with NK3R-IN-1, a potent and orally active Neurokinin 3 Receptor (NK3R) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an imidazolepiperazine derivative that functions as a selective antagonist of the Neurokinin 3 Receptor (NK3R), a G-protein coupled receptor (GPCR).[1] Its primary mechanism of action is to block the binding of the endogenous ligand, Neurokinin B (NKB), to the NK3R. This inhibition modulates downstream signaling pathways.
Q2: What is the expected in vitro potency of a typical NK3R antagonist?
The in vitro potency of NK3R antagonists can vary, but potent compounds typically exhibit IC50 values in the low nanomolar range in cell-based functional assays, such as calcium mobilization assays.
Q3: What are some common initial checks if I observe low bioactivity with this compound?
If you are observing lower than expected bioactivity, it is crucial to first verify the integrity and concentration of your this compound stock solution. This includes ensuring it has been stored correctly, as recommended on the product datasheet, and that the solvent used is appropriate and the compound is fully dissolved.
Troubleshooting Guide for Low Bioactivity of this compound
Low bioactivity of this compound in your experiments can stem from various factors, from compound handling to assay conditions. This guide provides a systematic approach to identifying and resolving these issues.
Problem Area 1: Compound Integrity and Handling
A primary reason for diminished activity is the degradation or incorrect concentration of the inhibitor.
| Potential Cause | Recommended Action |
| Incorrect Stock Concentration | Verify the molecular weight of this compound (357.41 g/mol ) and re-calculate the concentration of your stock solution.[1] If possible, confirm the concentration using a spectrophotometer or an analytical technique like HPLC. |
| Compound Degradation | This compound should be stored under the recommended conditions, typically desiccated at -20°C. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions from a new aliquot of the stock. |
| Poor Solubility | This compound is an organic small molecule. Ensure it is fully dissolved in a suitable solvent like DMSO before preparing aqueous dilutions.[2] Observe the solution for any precipitation. If solubility in your assay buffer is a concern, you may need to optimize the final DMSO concentration or explore the use of solubilizing agents, keeping in mind their potential effects on the cells. |
Problem Area 2: Experimental Assay Setup
The specifics of your experimental setup can significantly impact the observed bioactivity. This is particularly true for cell-based assays.
| Potential Cause | Recommended Action |
| Cell Line Issues | Confirm that your cell line expresses a functional NK3 receptor at a sufficient density. Verify the passage number of your cells, as high passage numbers can lead to altered receptor expression or signaling. |
| Suboptimal Agonist Concentration | In an antagonist assay, the concentration of the agonist used to stimulate the receptor is critical. Use an agonist concentration that elicits a response in the EC50 to EC80 range. An excessively high agonist concentration will require a higher concentration of the antagonist to achieve inhibition, shifting the IC50 value. |
| Incorrect Assay Buffer Composition | The composition of your assay buffer can affect compound solubility and cell health. Ensure the pH and salt concentrations are optimal for your cells and do not interfere with the assay readout. |
| Incubation Times | Optimize the pre-incubation time of the cells with this compound to ensure sufficient time for the antagonist to bind to the receptor before agonist stimulation. This is typically between 15 to 30 minutes for competitive antagonists. |
| High Serum Concentration in Media | If your assay is performed in the presence of serum, be aware that this compound can bind to serum proteins, reducing its free concentration and apparent potency. Consider reducing the serum concentration or using a serum-free assay medium if possible. |
| Plate Adsorption | Small molecules can sometimes adsorb to the surface of plasticware, reducing the effective concentration in the well. Using low-adsorption plates can mitigate this issue. |
Quantitative Data Summary
While specific experimental values for this compound are not extensively published, the following table provides a general reference for expected potencies of selective NK3R antagonists.
| Parameter | Typical Value Range | Assay Type |
| IC50 | 1 - 100 nM | In vitro functional assays (e.g., Calcium Mobilization) |
Experimental Protocols
Detailed Protocol: In Vitro Calcium Mobilization Assay for NK3R Antagonist Activity
This protocol is designed to assess the inhibitory activity of this compound on NK3R-mediated calcium mobilization in a recombinant cell line (e.g., CHO-K1 or HEK293 cells stably expressing human NK3R).
Materials:
-
CHO-K1 cells stably expressing human NK3R
-
Cell culture medium (e.g., F-12K with 10% FBS, 1% Penicillin-Streptomycin)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4)
-
NK3R Agonist (e.g., Neurokinin B)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
96-well black, clear-bottom cell culture plates
-
Fluorescence plate reader with kinetic reading capability and liquid handling
Procedure:
-
Cell Culture:
-
Culture the NK3R-expressing CHO-K1 cells according to standard protocols.
-
Seed the cells into 96-well black, clear-bottom plates at a density of 40,000 - 60,000 cells per well and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer to achieve final desired concentrations (e.g., ranging from 1 nM to 10 µM). Ensure the final DMSO concentration in the assay does not exceed 0.5%.
-
Prepare the NK3R agonist (Neurokinin B) solution in Assay Buffer at a concentration that will give an EC80 response.
-
-
Dye Loading:
-
Prepare the dye loading solution by mixing the calcium-sensitive dye (e.g., Fluo-8 AM) with Pluronic F-127 in Assay Buffer according to the manufacturer's instructions.
-
Remove the cell culture medium from the wells and add 100 µL of the dye loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes, followed by 30 minutes at room temperature in the dark.
-
-
Antagonist Incubation:
-
Add 20 µL of the diluted this compound solutions to the respective wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Agonist Stimulation and Signal Detection:
-
Place the plate in the fluorescence plate reader.
-
Set the instrument to record fluorescence intensity (e.g., Ex/Em = 490/525 nm for Fluo-8) at 1-second intervals.
-
Record a baseline fluorescence for 10-20 seconds.
-
Inject 20 µL of the NK3R agonist solution into each well and continue recording the fluorescence signal for at least 60-90 seconds.
-
-
Data Analysis:
-
The change in fluorescence upon agonist addition represents the calcium response.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the control wells (agonist only).
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: NK3R Signaling Pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low bioactivity of this compound.
References
how to prevent NK3R-IN-1 precipitation in media
Welcome to the technical support center for NK3R-IN-1. This guide is designed to assist researchers, scientists, and drug development professionals in preventing and troubleshooting issues related to the precipitation of this compound in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in media a concern?
This compound is an imidazolepiperazine derivative that functions as an orally active and selective inhibitor of the Neurokinin 3 Receptor (NK3R).[1][2][3][4] Like many small molecule inhibitors, this compound can be hydrophobic, leading to poor solubility in aqueous solutions such as cell culture media. This can result in precipitation, which affects the actual concentration of the compound in your experiment, leading to inaccurate and irreproducible results.
Q2: What is the recommended solvent for creating a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of many small molecule inhibitors, including those with similar chemical structures. It is crucial to use anhydrous, high-purity DMSO to minimize the introduction of water, which can promote precipitation.
Q3: What are the general causes of small molecule precipitation in cell culture media?
Several factors can contribute to the precipitation of compounds like this compound in aqueous media:
-
Poor aqueous solubility: The compound is inherently not very soluble in water-based solutions.
-
"Salting out" effect: High salt concentrations in the media can decrease the solubility of the compound.
-
pH shifts: Changes in pH upon addition to the buffered media can alter the ionization state and solubility of the compound.
-
Temperature changes: Moving from a stock solution stored at room temperature or warmer to a cooler media can decrease solubility.
-
High final concentration: Exceeding the solubility limit of the compound in the final culture medium.
-
Interaction with media components: The compound may interact with proteins or other components in the serum or media, leading to precipitation.
Troubleshooting Guide
Issue: Precipitate observed after adding this compound to the cell culture medium.
This is a common issue when a DMSO stock solution of a hydrophobic compound is diluted into an aqueous medium. Follow these steps to troubleshoot and prevent precipitation.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation: Solubility of this compound
| Solvent | Estimated Solubility | Notes |
| DMSO | ≥ 10 mg/mL | The recommended solvent for preparing high-concentration stock solutions. Gentle warming (to 37°C) and sonication can aid dissolution. Use anhydrous, high-purity DMSO. |
| Ethanol | Sparingly soluble | May be used as a co-solvent with DMSO, but high concentrations of ethanol can be toxic to cells. |
| Methanol | Sparingly soluble | Similar to ethanol, it can be used as a co-solvent but may have cytotoxic effects at higher concentrations. |
| PBS (pH 7.4) | Insoluble/Very Low | Direct dissolution in aqueous buffers is not recommended due to the hydrophobic nature of the compound. Precipitation is highly likely. |
| Culture Media | Very Low | The final concentration in cell culture media should be kept as low as possible, and the DMSO concentration should typically not exceed 0.5% to avoid solvent-induced cytotoxicity and precipitation. The presence of serum may slightly improve solubility for some compounds. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or incubator at 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound will be required for this calculation).
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound:
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in addition, sonicate the solution for 5-10 minutes.
-
-
Visually inspect: Ensure that the solution is clear and free of any visible precipitate before storage.
-
Aliquot and store: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solution and Dilution into Cell Culture Media
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)
-
Sterile tubes for dilution
Procedure:
-
Thaw the stock solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended): To minimize the risk of precipitation, it is good practice to first prepare an intermediate dilution of the stock solution in pre-warmed culture medium.
-
For example, to achieve a final concentration of 10 µM, you could first dilute the 10 mM stock 1:100 in pre-warmed medium to make a 100 µM intermediate solution.
-
-
Final dilution into culture medium:
-
Add the required volume of the stock or intermediate solution to the final volume of pre-warmed cell culture medium.
-
Crucially, add the compound solution to the media dropwise while gently swirling or vortexing the media. This rapid dispersal helps to prevent localized high concentrations that can lead to precipitation.
-
Ensure the final concentration of DMSO in the culture medium is low (ideally ≤ 0.1%, and not exceeding 0.5%) to avoid solvent toxicity.
-
-
Mix thoroughly and use immediately: Gently mix the final working solution and add it to your cell cultures promptly.
Signaling Pathway and Experimental Workflow Visualization
The following diagram illustrates the general signaling pathway of NK3R and a conceptual workflow for an experiment involving this compound.
Caption: NK3R signaling pathway and experimental workflow.
References
Technical Support Center: Addressing Variability in Hot Flash Reduction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of variability in clinical studies of hot flash reduction.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter during your experimental design and execution.
Issue 1: High Placebo Response Obscuring Treatment Effect
-
Question: Our study is showing a high placebo response, making it difficult to determine the true efficacy of our investigational drug. What factors contribute to this and how can we mitigate it?
-
Answer: A high placebo response is a well-documented phenomenon in hot flash studies, with some analyses showing it can account for a significant portion of the treatment effect.[1][2] Several factors can influence the magnitude of the placebo effect.
Potential Causes and Solutions:
| Factor | Description | Mitigation Strategy |
| Patient Expectation | Positive expectations from participants can significantly increase placebo effects.[3] | Provide neutral information about the potential for both treatment and placebo effects. Concealing drug administration times, where feasible, can also reduce expectancy bias.[3] |
| Study Design | The number of treatment arms and the duration of the treatment period have been associated with higher placebo responses. | Consider these factors during trial design. A shorter treatment period, where scientifically justified, may help. For multi-dose studies, pooling placebo groups for analysis is unlikely to compromise validity as a dose-response effect for placebos is generally not observed. |
| Patient Characteristics | Certain baseline characteristics, such as race (e.g., African American), smoking status, and higher baseline hot flash severity, have been identified as independent predictors of a significant placebo response.[3] Body Mass Index (BMI) has also been associated with placebo response.[4] | While not always possible to control, be aware of these predictors during data analysis and consider pre-specified subgroup analyses to understand their impact. |
| Outcome Reporting | Subjective measures are more prone to placebo effects compared to objective physiological measures.[5] | Incorporate both subjective and objective measures of hot flash frequency and severity in your study protocol. |
Issue 2: Discrepancy Between Subjective and Objective Hot Flash Measures
-
Question: We are observing a low concordance between patient-reported hot flashes (subjective) and data from sternal skin conductance monitoring (objective). Why is this happening and how should we interpret the data?
-
Answer: It is common to find dissimilarities between subjective and objective measures of hot flashes.[6][7] More hot flashes are often recorded by monitors than are reported by participants.[6]
Understanding the Discrepancy:
| Factor | Description | Recommendation |
| Setting | Concordance between subjective and objective measures can be very high (approaching 100%) in a controlled laboratory setting but is often much lower during ambulatory (at-home) monitoring.[8] | When possible, incorporate both laboratory and ambulatory monitoring to get a comprehensive picture. Acknowledge the limitations of each setting in your analysis. |
| Awareness | Women may not be aware of all physiological hot flashes, especially during sleep.[6] Conversely, they may report a sensation of a hot flash that does not meet the physiological criteria for an objective event.[9] | Both measures provide valuable information. Objective measures confirm a physiological event, while subjective reports capture the patient's experience and the "bother" of the symptom, which is a critical endpoint for treatment efficacy.[9][10] |
| Diurnal Patterns | Hot flash frequency can exhibit a diurnal pattern, often peaking in the late afternoon.[11] This pattern may not be consistent between subjective and objective measures for all individuals.[11] | Analyze data for diurnal variations and consider time of day as a potential covariate in your statistical models. |
Issue 3: Inconsistent and Variable Outcome Reporting Across Studies
-
Question: We are trying to compare our results with published studies, but the endpoints and definitions for hot flash reduction are highly variable. How can we design our study for better comparability?
-
Answer: A systematic review of clinical trials for menopausal vasomotor symptoms identified 49 different primary reported outcomes, highlighting significant heterogeneity in how these symptoms are measured and reported.[12][13] This variability makes cross-study comparisons challenging.
Strategies for Standardization:
| Recommendation | Description |
| Adopt Core Outcome Sets (COS) | A Core Outcome Set for menopausal vasomotor symptoms has been proposed to standardize outcome reporting. The final COS includes six key outcomes: 1) frequency of VMS, 2) severity of VMS, 3) distress, bother, or interference caused by VMS, 4) impact on sleep, 5) satisfaction with treatment, and 6) side-effects of treatment.[14] |
| Use Standardized Measurement Tools | Employ validated questionnaires and diaries for subjective data collection. The MenoScores Questionnaire is a patient-reported outcome measure with high content validity developed using modern psychometric methods.[15] |
| Clear Definitions | Clearly define how you calculate hot flash frequency and severity. A "hot flash score," often calculated as frequency multiplied by average severity, is a common composite endpoint.[16][17][18] |
FAQs
Q1: What are the primary objective and subjective methods for measuring hot flashes?
-
Answer:
-
Objective: The most common and well-validated objective method is the measurement of sternal skin conductance.[8][9] Hot flashes are associated with a detectable increase in sweating, which alters the electrical conductance of the skin. Other objective measures include increases in heart rate, finger blood flow, skin temperature, and core body temperature.[8]
-
Subjective: Subjective data is typically collected through patient-reported outcomes using daily diaries or questionnaires.[8][16] These tools capture the frequency, severity, and bother of hot flashes as experienced by the participant.[10]
-
Q2: What is the recommended sample size for hot flash reduction studies?
-
Answer: Based on a meta-analysis of several clinical trials, for phase III placebo-controlled studies, approximately 50 patients per treatment arm is considered appropriate to provide sufficient statistical power to detect a clinically meaningful change in hot flash activity.[16] For earlier phase II trials, around 25 patients per arm may provide reasonable estimates of efficacy to screen potential treatments for further testing.[16]
Q3: What are the key signaling pathways involved in the pathophysiology of hot flashes?
-
Answer: Hot flashes are understood to be a thermoregulatory dysfunction originating in the hypothalamus, specifically the preoptic area (POA).[19] The decline in estrogen during menopause is a key trigger. This leads to changes in the activity of several neurotransmitter systems:
-
Norepinephrine (NE) and Serotonin (5-HT): These neurotransmitters play a critical role in thermoregulation. Estrogen modulates their signaling pathways in the POA. Fluctuating estrogen levels are thought to disrupt the normal balance of NE and 5-HT, altering the thresholds for sweating and shivering.[19]
-
Kisspeptin/Neurokinin B/Dynorphin (KNDy) Neurons: Located in the arcuate nucleus of the hypothalamus, KNDy neurons are regulated by estrogen.[20][21] With the decline in estrogen, these neurons can become hyperactive, leading to the release of neurokinin B (NKB).[20] This is thought to trigger heat dissipation mechanisms, resulting in a hot flash.[20][21]
-
Q4: Are there any biomarkers associated with vasomotor symptoms (VMS)?
-
Answer: While there isn't a single definitive biomarker for hot flashes themselves, research is exploring the association between VMS and biomarkers for other chronic diseases. There is a growing body of evidence suggesting that VMS may be a biomarker for an increased risk of cardiovascular disease.[22][23][24] More recent studies have also linked objectively measured nighttime hot flashes with plasma biomarkers of Alzheimer's disease, such as a lower amyloid β 42/40 ratio, suggesting greater brain amyloid β pathology.[25][26]
Experimental Protocols & Methodologies
Protocol 1: Subjective Assessment of Hot Flashes Using a Daily Diary
-
Objective: To collect patient-reported data on the frequency and severity of hot flashes.
-
Materials: A structured daily diary, which can be paper-based or electronic.[10]
-
Procedure:
-
Provide participants with the diary and detailed instructions at the beginning of a baseline period (typically one week) before initiating treatment.[18]
-
Instruct participants to record each hot flash they experience throughout the day and night.[17]
-
For each hot flash, participants should record the time of occurrence and rate its severity on a predefined scale (e.g., 0-4: 0=Normal, 1=Mild, 2=Moderate, 3=Severe, 4=Very Severe).[17]
-
Participants should continue to complete the diary daily throughout the entire study period.[18]
-
-
Data Analysis:
-
Hot Flash Frequency: Calculated as the total number of hot flashes recorded per 24-hour period.[3]
-
Hot Flash Score: Calculated by multiplying the number of hot flashes by their average severity for each day.[17][18]
-
The primary outcome is often the mean change in the hot flash score or frequency from baseline to a predetermined time point (e.g., 8 weeks).[17]
-
Protocol 2: Objective Assessment of Hot Flashes Using Sternal Skin Conductance
-
Objective: To physiologically detect hot flashes by measuring changes in skin conductance.
-
Materials: An ambulatory skin conductance monitor (e.g., BioDerm Skin Conductance Meter).[27] Ag/AgCl electrodes, and a suitable electrolyte gel.[27]
-
Procedure:
-
Place two electrodes on the participant's sternum, approximately 4 cm apart.[27]
-
Connect the electrodes to the ambulatory monitor.
-
The monitor is worn continuously for a specified period (e.g., 24 hours) during the participant's normal daily activities, including sleep.[7][26]
-
Some protocols also include an event marker button for the participant to press each time they perceive a hot flash, allowing for direct comparison of subjective and objective events.[7]
-
-
Data Analysis:
-
The data from the monitor is downloaded and analyzed using a specific algorithm to identify sharp increases in skin conductance that are characteristic of a hot flash.
-
The frequency of objectively measured hot flashes is determined for the monitoring period.
-
If an event marker was used, the concordance between objective events and subjective reports can be calculated.
-
Visualizations
Caption: A typical experimental workflow for a hot flash reduction clinical trial.
Caption: Simplified signaling pathway of hot flash pathophysiology.
Caption: Key factors contributing to variability in hot flash research.
References
- 1. Magnitude of Placebo Response Identified in Drug for Treatment of Hot Flashes | Media and Public Relations | Baylor University [news.web.baylor.edu]
- 2. Frontiers | Magnitude of placebo response in clinical trials of paroxetine for vasomotor symptoms: a meta-analysis [frontiersin.org]
- 3. Placebo Improvement in Pharmacologic Treatment of Menopausal Hot Flashes: Time Course, Duration, and Predictors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factors associated with high placebo response in clinical studies of hot flashes: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of Subjective and Objective Hot Flash Measures Over Time Among Breast Cancer Survivors Initiating Aromatase Inhibitor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of subjective and objective hot flash measures over time among breast cancer survivors initiating aromatase inhibitor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Subjective and objective measures of hot flashes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measuring hot flash phenomenonology using ambulatory prospective digital diaries - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diurnal rhythm and concordance between objective and subjective hot flashes: The Hilo Women’s Health Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Variation in menopausal vasomotor symptoms outcomes in clinical trials: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. COMET Initiative | Variation in menopausal vasomotor symptoms outcomes in clinical trials: a systematic review [comet-initiative.org]
- 14. researchgate.net [researchgate.net]
- 15. Measuring bothersome menopausal symptoms: development and validation of the MenoScores questionnaire - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. To evaluate the efficacy and safety of PLC in perimenopausal or postmenopausal women with Hot Flashes: study protocol for a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy of nonestrogenic hot flash therapies among women stratified by breast cancer history and tamoxifen use: a pooled analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. psychol.cam.ac.uk [psychol.cam.ac.uk]
- 20. tandfonline.com [tandfonline.com]
- 21. patientcareonline.com [patientcareonline.com]
- 22. tandfonline.com [tandfonline.com]
- 23. publicationslist.org [publicationslist.org]
- 24. [PDF] Vasomotor symptoms in menopause: a biomarker of cardiovascular disease risk and other chronic diseases? | Semantic Scholar [semanticscholar.org]
- 25. Menopausal vasomotor symptoms and plasma Alzheimer disease biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Menopausal Vasomotor Symptoms and Plasma Alzheimer’s Disease Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Magnitude of the impact of hot flashes on sleep in perimenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
NK3R Antagonist Clinical Trials: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on NK3R antagonist clinical trials.
Efficacy and Patient Response
Frequently Asked Questions
| Question | Answer |
| What is the expected efficacy of NK3R antagonists in treating vasomotor symptoms (VMS)? | NK3R antagonists have demonstrated significant reductions in the frequency and severity of VMS. For example, fezolinetant has been shown to reduce VMS frequency by up to 61% from baseline.[1] Elinzanetant, a dual NK-1 and NK-3 receptor antagonist, has also shown statistically significant reductions in VMS frequency and severity.[2][3] |
| Why is there a notable placebo effect in VMS clinical trials? | VMS trials are known to have a substantial placebo effect, with reductions in hot flash frequency in the placebo group sometimes reaching up to 55%.[4] This can be attributed to factors such as patient expectation, increased medical attention, and the natural variability of symptoms.[5][6] |
| How can we mitigate the impact of the high placebo response? | Strategies to mitigate the placebo effect include careful study design, patient and staff training to ensure accurate symptom reporting, and potentially using a placebo run-in phase to identify and exclude high-placebo responders.[5][7] Utilizing biomarkers and assessor-rated outcomes in addition to self-reports can also help differentiate the true drug effect.[8] |
| What factors contribute to inter-patient variability in response to NK3R antagonists? | Genetic characteristics may play a role, as evidenced by the MOONLIGHT 1 trial where fezolinetant was not as effective in an East Asian population.[1] Underlying differences in the neurobiology of the KNDy neuron system may also contribute to varied responses. |
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Observed efficacy is lower than expected. | - High placebo response masking the true effect. - Sub-optimal patient population. - Inadequate dosing. | - Implement strategies to mitigate the placebo effect (see FAQ). - Refine patient selection criteria to target individuals with a higher likelihood of response. - Conduct thorough dose-ranging studies to identify the optimal dose. |
| High variability in patient-reported outcomes. | - Inconsistent reporting by participants. - Subjective nature of VMS. | - Provide clear and consistent training to participants on how to use symptom diaries. - Supplement patient-reported outcomes with objective measures where possible. |
Safety and Tolerability
Frequently Asked Questions
| Question | Answer |
| What are the most common adverse events associated with NK3R antagonists? | Headache is one of the most commonly reported side effects.[1] With higher doses, gastrointestinal symptoms have also been observed.[1] |
| Is there a risk of liver toxicity with NK3R antagonists? | An increase in hepatic transaminases has been observed in a small percentage of participants (1%-6%) in some trials.[1] In most cases, these elevations were transient and resolved after stopping the treatment.[1] The development of one NK3R antagonist, MLE4901, was discontinued due to transient elevations in liver transaminases.[2] However, this is thought to be related to the specific chemical structure of that compound rather than a class effect.[2] |
| How should liver safety be monitored in clinical trials? | A robust liver safety monitoring plan is crucial. This should include regular monitoring of liver function tests (ALT, AST, bilirubin) and clear stopping rules for when elevations are detected.[9][10] |
Troubleshooting Guide
| Problem | Possible Causes | Suggested Solutions |
| Elevated liver enzymes observed in a participant. | - Drug-induced liver injury (DILI). - Pre-existing liver condition. - Concomitant medication. | - Immediately follow the pre-defined liver safety stopping rules. - Conduct a thorough investigation to determine the cause, including a review of the patient's medical history and concomitant medications. - Consider a liver biopsy if the cause remains unclear or if enzymes do not normalize after drug discontinuation.[11] |
| Higher than expected rate of a specific adverse event. | - Dose-related toxicity. - Off-target effects of the specific compound. | - Re-evaluate the dosing regimen. - Conduct further preclinical studies to investigate the mechanism of the adverse event. |
Experimental Protocols and Visualizations
NK3R Signaling Pathway
The following diagram illustrates the proposed mechanism of action of NK3R antagonists in alleviating vasomotor symptoms.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines a typical workflow for a competitive radioligand binding assay to determine the affinity of a test compound for the NK3 receptor.
Detailed Methodologies
Radioligand Binding Assay Protocol
This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of a test compound for the NK3R.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing NK3R in a cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, 5mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.[12]
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable NK3R radioligand, and varying concentrations of the unlabeled test compound.
-
Include control wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of a known NK3R ligand).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[12]
-
-
Separation:
-
Rapidly separate the bound from free radioligand using a cell harvester and filtration through glass fiber filters.
-
Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.[13]
-
-
Detection:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki (inhibitory constant) from the IC50 value using the Cheng-Prusoff equation.[12]
-
In Vivo Assessment in a Rodent Model of VMS
This protocol provides a general framework for assessing the efficacy of an NK3R antagonist in an ovariectomized (OVX) rat model, which is commonly used to mimic menopausal hot flashes.
-
Animal Model:
-
Surgically ovariectomize female rats to induce a state of estrogen deficiency.
-
Allow the animals to recover for a sufficient period for VMS-like symptoms (tail skin temperature increases) to develop and stabilize.
-
-
Drug Administration:
-
Administer the NK3R antagonist or vehicle control to the OVX rats via the intended clinical route (e.g., oral gavage).
-
Include a positive control group if available.
-
-
Measurement of VMS-like Symptoms:
-
Monitor tail skin temperature, a surrogate for hot flashes, using a telemetric device or an infrared thermometer at regular intervals after drug administration.
-
-
Biomarker Analysis:
-
Collect blood samples to measure relevant biomarkers, such as luteinizing hormone (LH), which is known to be modulated by NK3R signaling.[14]
-
-
Data Analysis:
-
Compare the changes in tail skin temperature and biomarker levels between the treatment and control groups to assess the efficacy of the NK3R antagonist.
-
Quantitative Data Summary
Table 1: Efficacy of NK3R Antagonists in Clinical Trials
| Compound | Trial Phase | Dose | Change in VMS Frequency from Baseline | Reference |
| Fezolinetant | Phase 3 (SKYLIGHT 1) | 30 mg/day | -56% | [1] |
| 45 mg/day | -61% | [1] | ||
| Elinzanetant | Phase 3 (OASIS 1 & 2) | Not Specified | Statistically significant reduction vs. placebo | [2] |
| MLE4901 | Phase 2 | 40 mg twice daily | -72% | [14] |
Table 2: Common Adverse Events with NK3R Antagonists
| Adverse Event | Fezolinetant (Lower Doses) | High-Dose NK3R Antagonists |
| Headache | Most common | Reported |
| Gastrointestinal Symptoms | Less prevalent | Relatively high prevalence |
| Increased Hepatic Transaminases | 1-6% of participants (transient) | Observed |
This data is a summary from various clinical trials and the incidence of adverse events can vary.[1]
Logical Relationships
The following diagram illustrates the logical flow for investigating an unexpected clinical trial outcome.
References
- 1. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 2. womensmentalhealth.org [womensmentalhealth.org]
- 3. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. What can be done to control the placebo response in clinical trials? A narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nationalmssociety.org [nationalmssociety.org]
- 7. cognivia.com [cognivia.com]
- 8. The Problem of Placebo Responses in Clinical Trials and How To Combat Them – Clinical Research Australia [clinicalresearch.com.au]
- 9. Consensus: guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury during clinical trials in patients with nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Consensus guidelines: best practices for detection, assessment and management of suspected acute drug‐induced liver injury occurring during clinical trials in adults with chronic cholestatic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jwatch.org [jwatch.org]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
NK3R Western Blotting Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully performing western blotting for the Neurokinin-3 Receptor (NK3R).
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of NK3R in a Western Blot?
A1: The predicted molecular weight of the NK3R protein is approximately 52-56 kDa.[1] However, the observed molecular weight in a western blot can vary due to post-translational modifications such as glycosylation.[1] It is not uncommon to observe bands at different molecular weights, and some antibody suppliers have reported immunoreactive bands at approximately 80 and 115 kDa in crude rat brain homogenate.
Q2: Which type of lysis buffer is recommended for NK3R extraction?
A2: As NK3R is a membrane-bound G-protein coupled receptor, a lysis buffer containing strong detergents is recommended to ensure efficient protein solubilization.[2] A RIPA (Radioimmunoprecipitation assay) buffer is often a good choice for extracting membrane proteins.[2][3] It is also crucial to add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation.[2]
Q3: How can I be sure my primary antibody is specific to NK3R?
A3: Antibody specificity is critical for reliable results. Whenever possible, use an antibody that has been validated for western blotting in your species of interest. Look for validation data from the manufacturer, such as western blots on knockout/knockdown samples, or tissues known to express or not express NK3R. Additionally, performing a peptide block experiment, where the antibody is pre-incubated with the immunizing peptide, can help confirm the specificity of the bands observed.
Recommended Antibodies for NK3R Western Blotting
The selection of a primary antibody is critical for a successful western blot. Below is a summary of some commercially available antibodies that have been used for NK3R western blotting. Researchers should always consult the manufacturer's datasheet for the most up-to-date information and validation data.
| Antibody Name/ID | Host Species | Applications | Recommended Dilution (WB) | Predicted/Observed MW |
| NBP2-82076 | Rabbit | IHC, WB, ELISA, ICC/IF | 0.5-2 ug/ml | ~51 kDa |
| NB300-102 | Rabbit | ICC/IF, IHC | Not recommended for WB by manufacturer | N/A |
| NBP1-00949 | Rabbit | ICC/IF, WB | 1:500-1:1000 | ~52 kDa |
| A04916 | Rabbit | ELISA, WB, IHC-P, IF | 0.5 - 2 µg/mL | N/A |
| OSN00103W | Rabbit | WB, IHC | 1:300-1:2,000 | N/A |
Detailed Protocol: Western Blotting for NK3R
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Sample Preparation (Cell Lysates)
-
Place the cell culture dish on ice and wash the cells with ice-cold PBS.
-
Aspirate the PBS and add ice-cold RIPA lysis buffer supplemented with fresh protease and phosphatase inhibitors (1 mL per 107 cells).
-
Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C.
-
Carefully transfer the supernatant (protein extract) to a fresh, pre-cooled tube.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
2. SDS-PAGE
-
Prepare protein samples by mixing the lysate with Laemmli sample buffer. For membrane proteins like NK3R, some protocols suggest incubating at 70°C for 10-20 minutes instead of boiling to prevent aggregation.[3]
-
Load 20-50 µg of protein per lane onto a polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Ensure good contact between the gel and the membrane and avoid trapping air bubbles.
-
Transfer conditions (time, voltage) should be optimized based on the size of NK3R and the transfer system used.
4. Immunoblotting
-
After transfer, block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against NK3R, diluted in the blocking buffer, overnight at 4°C with gentle agitation. (Refer to the table above or the manufacturer's datasheet for starting dilutions).
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
NK3R Signaling Pathway
Neurokinin B (NKB) is the endogenous ligand for NK3R. Upon binding of NKB, the NK3R, a G-protein coupled receptor, activates a Gq protein. This initiates a signaling cascade that leads to the activation of Phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates Protein Kinase C (PKC).[4]
Caption: NK3R Signaling Pathway.
Troubleshooting Guide
This guide addresses common issues encountered during NK3R western blotting.
Problem 1: No Signal or Weak Signal
This is a frequent issue that can arise from multiple factors.
Caption: Troubleshooting workflow for no or weak signal.
Possible Causes and Solutions:
-
Low Protein Expression: NK3R may not be highly expressed in your cell or tissue type.
-
Solution: Increase the amount of protein loaded onto the gel (up to 50 µg). Use a positive control lysate from a cell line or tissue known to express NK3R.
-
-
Inefficient Protein Transfer: The protein may not have transferred efficiently from the gel to the membrane.
-
Solution: After transfer, stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency. Optimize transfer time and voltage. For larger proteins, a wet transfer overnight at 4°C may be more effective.
-
-
Inactive Primary or Secondary Antibody: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles.
-
Solution: Use a fresh aliquot of the antibody and ensure it has been stored correctly. Optimize the antibody concentration by performing a titration experiment.
-
-
Suboptimal Detection: The chemiluminescent substrate may be expired or inactive.
-
Solution: Use fresh substrate. Ensure the correct settings are used on your imaging system.
-
Problem 2: High Background
High background can obscure the specific signal of your target protein.
Caption: Troubleshooting workflow for high background.
Possible Causes and Solutions:
-
Insufficient Blocking: The blocking step may not have been sufficient to prevent non-specific antibody binding.
-
Solution: Increase the blocking time to overnight at 4°C. Consider trying a different blocking agent (e.g., 5% BSA instead of non-fat milk), as some antibodies have preferences.
-
-
Antibody Concentration Too High: The concentration of the primary or secondary antibody may be too high, leading to non-specific binding.
-
Solution: Reduce the concentration of your antibodies. Perform a titration to find the optimal concentration that gives a strong signal with low background.
-
-
Inadequate Washing: Insufficient washing can leave behind unbound antibodies.
-
Solution: Increase the number and duration of washes with TBST. You can also slightly increase the Tween-20 concentration in your wash buffer (e.g., to 0.15-0.2%).
-
Problem 3: Non-Specific Bands
The presence of unexpected bands in addition to the target band can complicate data interpretation.
Caption: Troubleshooting workflow for non-specific bands.
Possible Causes and Solutions:
-
Non-Specific Antibody Binding: The primary antibody may be cross-reacting with other proteins.
-
Solution: Ensure you are using a highly specific and validated antibody. Optimize the primary antibody concentration.
-
-
Post-Translational Modifications (PTMs): As mentioned, NK3R can be glycosylated, which can lead to the appearance of bands at a higher molecular weight or a smear.[1]
-
Solution: To confirm if a higher molecular weight band is due to glycosylation, you can treat your lysate with an enzyme like PNGase F to remove N-linked glycans before running the western blot.
-
-
Protein Degradation: Lower molecular weight bands could be a result of protein degradation.
-
Solution: Ensure that samples are always kept on ice and that fresh protease inhibitors are added to the lysis buffer.
-
References
- 1. Characterization of Nuclear Neurokinin 3 Receptor Expression in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western Blot Sample Preparation Protocol [novusbio.com]
- 3. Sample preparation of membrane-bound and nuclear proteins for western blot | Abcam [abcam.com]
- 4. TACR3 mutations disrupt NK3R function through distinct mechanisms in GnRH-deficient patients - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating NK3R-IN-1 Activity: A Comparative Guide with Positive Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel neurokinin-3 receptor (NK3R) antagonist, NK3R-IN-1, with established positive controls. By presenting supporting experimental data and detailed protocols, we aim to facilitate the validation of this compound's activity for researchers in neuroendocrinology and related fields.
Introduction to Neurokinin-3 Receptor (NK3R) Signaling
The neurokinin-3 receptor (NK3R), a G-protein coupled receptor (GPCR), plays a pivotal role in regulating the hypothalamic-pituitary-gonadal (HPG) axis. Its endogenous ligand, neurokinin B (NKB), is co-expressed with kisspeptin and dynorphin in KNDy neurons of the arcuate nucleus. Activation of NK3R by NKB leads to a signaling cascade that ultimately modulates the pulsatile release of gonadotropin-releasing hormone (GnRH), which in turn governs the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This pathway is a key regulator of reproductive function and has been implicated in the pathophysiology of conditions such as polycystic ovary syndrome (PCOS) and menopausal vasomotor symptoms (hot flashes). Antagonism of NK3R presents a promising therapeutic strategy for these conditions.
Comparative Analysis of NK3R Antagonists
To validate the efficacy and potency of a novel NK3R antagonist like this compound, a direct comparison with well-characterized positive controls is essential. For this guide, we have selected three established NK3R antagonists: Fezolinetant, Osanetant, and MLE4901.
This compound is a recently developed imidazolepiperazine derivative, identified as compound 16x, that has demonstrated oral activity as an NK3R inhibitor.[1][2] In vivo studies have shown its ability to decrease blood luteinizing hormone levels in an ovariectomized (OVX) animal model, a key indicator of NK3R antagonism.[1][2]
Fezolinetant is a selective, orally active NK3R antagonist that has been approved for the treatment of moderate to severe vasomotor symptoms associated with menopause. Its efficacy has been extensively demonstrated in clinical trials.
Osanetant (SR142801) was one of the first potent and selective non-peptide NK3R antagonists to be developed. It has been widely used as a research tool to investigate the role of the NK3R in various physiological processes.
MLE4901 (Pavinetant) is another potent and selective NK3R antagonist that has been investigated for the treatment of menopausal hot flashes and polycystic ovary syndrome. Clinical studies have demonstrated its ability to suppress LH secretion.
Data Presentation: In Vitro Potency
The following table summarizes the in vitro potency of this compound and the selected positive controls against the human neurokinin-3 receptor.
| Compound | Type | In Vitro Potency (IC50/Ki) |
| This compound | Imidazolepiperazine derivative | IC50: 430.60 nM[1][2] |
| Fezolinetant | Non-steroidal, selective NK3R antagonist | Ki: 25 nM, IC50: 20 nM |
| Osanetant | Non-peptide NK3R antagonist | --- |
| MLE4901 | Potent and selective NK3R antagonist | IC50: 1.6 nM |
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Validation
1. Radioligand Competitive Binding Assay
This assay determines the affinity of a test compound for the NK3R by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes prepared from a cell line stably expressing the human NK3R (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: [¹²⁵I]-Neurokinin B or another suitable radiolabeled NK3R agonist/antagonist.
-
Test compound (this compound) and positive controls (Fezolinetant, Osanetant, MLE4901).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
GF/C filter plates.
-
Scintillation counter.
-
-
Protocol:
-
Prepare serial dilutions of the test compound and positive controls.
-
In a 96-well plate, add the cell membranes, radioligand at a concentration near its Kd, and the diluted compounds.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Terminate the binding reaction by rapid filtration through the GF/C filter plate using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curve.
-
Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Calcium Mobilization Functional Assay
This assay measures the ability of a compound to inhibit the intracellular calcium release induced by an NK3R agonist, providing a measure of its functional antagonist activity.
-
Materials:
-
A cell line stably expressing the human NK3R and a calcium-sensitive photoprotein (e.g., aequorin) or loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
NK3R agonist (e.g., Neurokinin B or Senktide).
-
Test compound (this compound) and positive controls.
-
Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
A microplate reader capable of measuring luminescence or fluorescence.
-
-
Protocol:
-
Plate the cells in a 96-well or 384-well plate and allow them to attach overnight.
-
If using a fluorescent dye, load the cells with the dye according to the manufacturer's instructions, followed by a wash step.
-
Prepare serial dilutions of the test compound and positive controls.
-
Pre-incubate the cells with the diluted compounds for a defined period (e.g., 15-30 minutes).
-
Add the NK3R agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Immediately measure the change in luminescence or fluorescence over time using the microplate reader.
-
The antagonist activity is determined by the reduction in the agonist-induced signal.
-
Generate dose-response curves and calculate the IC50 value for each compound.
-
In Vivo Validation
Ovariectomized (OVX) Rodent Model
This in vivo model is used to assess the ability of an NK3R antagonist to suppress the elevated levels of luteinizing hormone (LH) that occur following the removal of ovarian hormones.
-
Animals:
-
Adult female rodents (e.g., rats or mice).
-
-
Protocol:
-
Perform bilateral ovariectomy on the animals under anesthesia.
-
Allow the animals to recover for a period of at least two weeks to allow for the stabilization of elevated LH levels.
-
Administer this compound or a positive control orally or via another appropriate route at various doses. A vehicle control group should also be included.
-
Collect blood samples at different time points after drug administration.
-
Measure the concentration of LH in the serum or plasma using a commercially available ELISA or radioimmunoassay kit.
-
Analyze the data to determine the dose-dependent effect of the compounds on LH suppression compared to the vehicle control.
-
Mandatory Visualizations
Caption: NK3R Signaling Pathway
Caption: Experimental Workflow
References
A Comparative Guide to NK3R-IN-1 and Fezolinetant for Neurokinin-3 Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two neurokinin-3 receptor (NK3R) antagonists: NK3R-IN-1, a novel imidazolepiperazine derivative, and fezolinetant, a clinically approved therapeutic for the treatment of vasomotor symptoms associated with menopause. This document aims to be an objective resource, presenting available experimental data, outlining key experimental protocols for antagonist characterization, and visualizing relevant biological pathways and workflows.
Mechanism of Action
Both this compound and fezolinetant are antagonists of the neurokinin-3 receptor (NK3R), a G-protein coupled receptor predominantly expressed in the central nervous system. The primary endogenous ligand for NK3R is neurokinin B (NKB). The NKB/NK3R signaling pathway is a key regulator of the hypothalamic-pituitary-gonadal axis and is implicated in the pathophysiology of sex hormone-related disorders and the thermoregulatory dysfunction that leads to vasomotor symptoms (hot flashes) in menopausal women.[1][2] By blocking the binding of NKB to NK3R, these antagonists modulate the activity of kisspeptin/neurokinin B/dynorphin (KNDy) neurons in the hypothalamus, thereby alleviating vasomotor symptoms.[2][3]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and fezolinetant, providing a basis for comparing their potency, efficacy, and pharmacokinetic properties.
Table 1: In Vitro Biological Activity
| Parameter | This compound (compound 22i) | Fezolinetant |
| Target | Neurokinin-3 Receptor (NK3R) | Neurokinin-3 Receptor (NK3R) |
| Binding Affinity (Ki) | Not explicitly reported as Ki | 19.9 - 22.1 nmol/L |
| IC50 (Functional Antagonism) | 0.83 nM | 20 nM |
| Selectivity | High selectivity for NK3R | >450-fold higher affinity for NK3R than NK1 or NK2 receptors |
Data for this compound (compound 22i) is derived from the publication by Ye L, et al. (2023).[4] Data for fezolinetant is compiled from publicly available sources.[5][6]
Table 2: Pharmacokinetic Properties
| Parameter | This compound (compound 22i) | Fezolinetant |
| Oral Bioavailability (F%) | High (specific value not reported) | Not explicitly reported, but orally active |
| Metabolism | Not explicitly reported | Primarily by CYP1A2; minor contributions from CYP2C9 and CYP2C19[7][8] |
| Half-life (t1/2) | Not explicitly reported | 9.6 hours in women with vasomotor symptoms[5] |
| Cmax (Time to Peak Concentration) | Not explicitly reported | 1.5 (1 to 4) hours[5] |
Data for this compound (compound 22i) is derived from the publication by Ye L, et al. (2023).[4] Data for fezolinetant is from publicly available drug information.[5][7][8]
Signaling Pathway and Experimental Workflow
To visually represent the biological context and experimental approaches for evaluating these compounds, the following diagrams are provided in DOT language.
Caption: NK3R Signaling Pathway.
Caption: Experimental Workflow for NK3R Antagonist Characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used in the characterization of NK3R antagonists.
Radioligand Binding Assay for NK3R
Objective: To determine the binding affinity (Ki) of a test compound for the neurokinin-3 receptor.
Materials:
-
Cell membranes prepared from cells stably expressing human NK3R (e.g., CHO or HEK293 cells).
-
Radioligand: [¹²⁵I]-Neurokinin B or another suitable radiolabeled NK3R ligand.
-
Test compound (e.g., this compound or fezolinetant) at various concentrations.
-
Non-specific binding control: A high concentration of a known non-radiolabeled NK3R ligand (e.g., unlabeled NKB or senktide).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration (typically at or below its Kd value) and varying concentrations of the test compound.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a saturating concentration of the non-labeled ligand.
-
Incubate the plates at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
In Vitro Functional Assay: Calcium Flux Measurement
Objective: To determine the functional antagonist activity (IC50) of a test compound by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
Cells stably expressing human NK3R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or aequorin).
-
NK3R agonist (e.g., Neurokinin B or senktide).
-
Test compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Fluorescence plate reader with kinetic reading capabilities.
Procedure:
-
Plate the cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of the test compound (antagonist) to the wells and incubate for a specific period.
-
Place the plate in the fluorescence plate reader and initiate kinetic reading.
-
After establishing a baseline fluorescence, inject the NK3R agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Continue to monitor the fluorescence signal over time to measure the agonist-induced calcium flux.
-
The antagonist's effect is observed as a reduction in the peak fluorescence response to the agonist.
-
Plot the agonist response as a function of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10][11][12]
In Vivo Efficacy Model: Ovariectomized (OVX) Rat Model of Vasomotor Symptoms
Objective: To evaluate the in vivo efficacy of an NK3R antagonist in a preclinical model of menopausal vasomotor symptoms.
Materials:
-
Female Sprague-Dawley or Wistar rats.
-
Anesthetic agents for surgery.
-
Test compound formulated for oral or other appropriate route of administration.
-
Vehicle control.
-
Temperature monitoring system (e.g., telemetric probes for core body temperature or infrared camera for tail skin temperature).
Procedure:
-
Perform bilateral ovariectomy on adult female rats under anesthesia. A sham-operated group should be included as a control.
-
Allow the animals to recover for a period (e.g., 2-4 weeks) to allow for the development of the "hot flush" phenotype, which can be assessed by an increase in tail skin temperature.[6][13]
-
Acclimatize the animals to the testing environment and temperature monitoring equipment.
-
Administer the test compound or vehicle to the OVX rats.
-
Monitor core body temperature and/or tail skin temperature continuously or at frequent intervals over a defined period post-dosing.
-
In some protocols, blood samples may be collected to measure luteinizing hormone (LH) levels, as NK3R antagonists are known to suppress LH pulsatility.[14]
-
Analyze the temperature and/or LH data to determine the effect of the test compound compared to the vehicle control. A significant reduction in tail skin temperature or LH levels indicates in vivo efficacy.[13][14]
Conclusion
This compound and fezolinetant are both potent antagonists of the neurokinin-3 receptor. Based on the available data, this compound (compound 22i) demonstrates a significantly lower IC50 in functional assays compared to fezolinetant, suggesting higher in vitro potency. Fezolinetant, having undergone extensive clinical development, has a well-characterized pharmacokinetic and safety profile in humans. The experimental protocols outlined in this guide provide a framework for the continued investigation and comparison of these and other novel NK3R antagonists. The provided visualizations of the NK3R signaling pathway and the general experimental workflow offer a conceptual map for researchers in this field. Further studies are required to fully elucidate the comparative therapeutic potential of this compound.
References
- 1. jscimedcentral.com [jscimedcentral.com]
- 2. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. resources.revvity.com [resources.revvity.com]
- 9. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bu.edu [bu.edu]
- 11. Calcium Flux Assay for Neurotoxicity & Drug Screening | Molecular Devices [moleculardevices.com]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Elevation of tail skin temperature in ovariectomized rats in relation to menopausal hot flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Animal Model to Study Hot Flashes: No Effect of GnRH - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to NK3R Antagonists: Benchmarking NK3R-IN-1
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-3 receptor (NK3R) has emerged as a compelling target for non-hormonal therapies, particularly for sex-hormone-related disorders such as menopausal vasomotor symptoms (hot flashes), polycystic ovary syndrome (PCOS), and endometriosis. Antagonism of NK3R signaling offers a novel mechanism to modulate the hypothalamic-pituitary-gonadal (HPG) axis. This guide provides a comparative analysis of NK3R-IN-1 against other prominent NK3R antagonists, supported by available preclinical and clinical data.
Introduction to this compound
This compound, identified as compound 16x in recent literature, is a novel, orally active imidazolepiperazine derivative that functions as a neurokinin-3 receptor antagonist.[1][2] Preclinical studies have highlighted its potential, demonstrating promising inhibitory activity against NK3R, excellent membrane permeability, and high oral bioavailability.[1][2] In vivo, this compound has been shown to effectively suppress luteinizing hormone (LH) levels in an ovariectomy (OVX) model, a key indicator of its potential therapeutic efficacy.[1]
Quantitative Performance Comparison
This section summarizes the available quantitative data for this compound and other well-characterized NK3R antagonists. It is important to note that the data presented below are compiled from various sources and may not have been generated under identical experimental conditions, thus direct comparisons should be made with caution.
| Compound | Target(s) | Binding Affinity (pKi) | Functional Antagonism (pIC50) | In Vitro Assay | In Vivo Model | Key Findings |
| This compound (compound 16x) | NK3R | Not Reported | IC50 = 430.60 nM | NK3R Inhibition Assay | Ovariectomy (OVX) model | High oral bioavailability (F% = 93.6%) and excellent membrane permeability.[1][2] |
| Fezolinetant (ESN364) | NK3R | ~8.7 (human NK3R) | ~8.5 (human NK3R) | Radioligand Binding, Aequorin Functional Assay | Multiple preclinical and clinical models | Approved for the treatment of moderate to severe vasomotor symptoms associated with menopause.[3][4][5][6][7][8][9][10] |
| Pavinetant (MLE4901, AZD2624) | NK3R | Not Reported | Not Reported | Not Reported | Clinical trials for hot flashes and PCOS | Development terminated due to an unfavorable risk/benefit profile, including reports of elevated liver transaminases.[5][11] |
| Elinzanetant (NT-814, GSK1144814) | NK1R, NK3R | 9.3 (hNK1R), 8.7 (hNK3R) | Not Reported | Radioligand Binding | Phase III clinical trials for vasomotor symptoms | A dual antagonist showing efficacy in reducing vasomotor symptoms and improving sleep.[3][12][13][14][15][16] |
| Osedanetant | NK3R | Not Reported | Not Reported | Not Reported | Preclinical development | Limited publicly available data. |
Key Experimental Methodologies
The characterization of NK3R antagonists typically involves a combination of in vitro and in vivo assays to determine their potency, selectivity, and efficacy. Below are detailed descriptions of the standard experimental protocols employed in the field.
Radioligand Binding Assay for NK3R
Objective: To determine the binding affinity (Ki) of a test compound for the NK3R.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human NK3R (e.g., CHO cells).
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl2, and 0.1% BSA at pH 7.4.
-
Radioligand: A radiolabeled NK3R antagonist, such as [3H]-SR142801, is used.
-
Incubation: Cell membranes are incubated with the radioligand and varying concentrations of the test compound.
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
Calcium Flux Functional Assay
Objective: To measure the functional antagonist activity of a test compound by assessing its ability to block agonist-induced intracellular calcium mobilization.
Protocol:
-
Cell Culture: Cells stably expressing the human NK3R and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) are plated in a multi-well plate.[17][18][19][20][21]
-
Compound Addition: The cells are pre-incubated with varying concentrations of the test antagonist.
-
Agonist Stimulation: An NK3R agonist (e.g., senktide) is added to the wells to stimulate the receptor.
-
Signal Detection: The change in fluorescence, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorescence plate reader (e.g., FLIPR).[18][21]
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced calcium response (IC50) is calculated.
In Vivo Ovariectomized (OVX) Rat Model
Objective: To evaluate the in vivo efficacy of an NK3R antagonist in a model relevant to menopausal symptoms.
Protocol:
-
Animal Model: Adult female rats are ovariectomized to induce a state of estrogen deficiency, which leads to an increase in LH pulse frequency, mimicking a key aspect of menopause.
-
Compound Administration: The test compound is administered orally or via another relevant route.
-
Blood Sampling: Serial blood samples are collected over a defined period.
-
Hormone Analysis: Plasma LH levels are measured using an appropriate immunoassay.
-
Data Analysis: The effect of the compound on LH pulse frequency and overall LH levels is analyzed to determine its in vivo efficacy.
Visualizing Key Pathways and Processes
To better understand the context of NK3R antagonist activity, the following diagrams illustrate the NK3R signaling pathway and a typical experimental workflow.
Caption: The NK3R signaling pathway in the hypothalamus.
Caption: A typical preclinical drug discovery workflow for an NK3R antagonist.
Conclusion
This compound is a promising new entrant in the field of NK3R antagonists, demonstrating potent in vitro activity and excellent oral bioavailability in preclinical studies. While direct comparative data is limited, its profile suggests it could be a viable candidate for further development. The landscape of NK3R antagonists is rapidly evolving, with Fezolinetant recently gaining regulatory approval and Elinzanetant in late-stage clinical trials.[3][4][5][10][16] The distinct dual NK1R/NK3R antagonism of Elinzanetant may offer additional therapeutic benefits, particularly in addressing sleep disturbances associated with menopause.[12][16] The journey of Pavinetant, however, underscores the importance of thorough safety and tolerability profiling in the development of this class of compounds.[5][11]
Future research should focus on generating comprehensive head-to-head comparative data for these antagonists under standardized conditions to better delineate their respective therapeutic potentials. For this compound, further studies are warranted to establish its binding affinity (Ki), selectivity profile against other neurokinin receptors, and long-term safety and efficacy in relevant disease models.
References
- 1. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 5. womensmentalhealth.org [womensmentalhealth.org]
- 6. fezolinetant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. selleckchem.com [selleckchem.com]
- 8. fezolinetant | Ligand page | IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY [guidetoimmunopharmacology.org]
- 9. fezolinetant | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 10. What are the approved indications for Fezolinetant? [synapse.patsnap.com]
- 11. Pavinetant - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Population pharmacokinetic–pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PMC [pmc.ncbi.nlm.nih.gov]
- 14. patientcareonline.com [patientcareonline.com]
- 15. Population pharmacokinetic-pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 19. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
Comparative Analysis of NK3R-IN-1: A Novel Neurokinin-3 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the novel neurokinin-3 receptor (NK3R) antagonist, NK3R-IN-1, against other neurokinin receptors (NK1R and NK2R). The data presented is compiled from preclinical research to offer an objective overview of its selectivity profile, supported by experimental methodologies.
Selectivity Profile of this compound
This compound, identified as compound 16x in its discovery publication, is an imidazolepiperazine derivative that demonstrates inhibitory activity at the neurokinin-3 receptor.[1] To quantitatively assess its selectivity, the half-maximal inhibitory concentration (IC50) of this compound was determined against NK1, NK2, and NK3 receptors.
| Receptor | This compound IC50 (nM) |
| NK3 | 430.60 |
| NK1 | >10,000 |
| NK2 | >10,000 |
Table 1: In vitro potency of this compound against human neurokinin receptors. Data sourced from Ye et al., 2023.
The data clearly indicates that this compound is a selective antagonist for the NK3 receptor. Its potency against NK1 and NK2 receptors is significantly lower, with IC50 values exceeding 10,000 nM, demonstrating a high degree of selectivity for its target receptor.
Experimental Protocols
The selectivity of this compound was determined through a functional calcium flux assay. This method measures the ability of a compound to inhibit the increase in intracellular calcium concentration ([Ca²⁺]i) that is triggered by the natural ligand (agonist) of the receptor.
Calcium Flux Assay Protocol
Objective: To determine the IC50 values of this compound at human NK1, NK2, and NK3 receptors.
Cell Lines: HEK293 cells stably expressing the human NK1 receptor, NK2 receptor, or NK3 receptor were used.
Assay Principle: Neurokinin receptors are G-protein coupled receptors (GPCRs) that, upon activation by their respective agonists (Substance P for NK1R, Neurokinin A for NK2R, and Neurokinin B for NK3R), trigger a signaling cascade that results in the release of calcium from intracellular stores. This change in [Ca²⁺]i can be measured using a calcium-sensitive fluorescent dye. An antagonist will inhibit this agonist-induced calcium flux in a dose-dependent manner.
Procedure:
-
Cell Preparation: The recombinant HEK293 cells were seeded into 384-well plates and cultured to allow for attachment and growth.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for a specific duration at 37°C, allowing the dye to enter the cells.
-
Compound Addition: Various concentrations of the test compound, this compound, were added to the wells and incubated for a predetermined period to allow for receptor binding.
-
Agonist Stimulation: The respective agonist for each receptor (Substance P, Neurokinin A, or Neurokinin B) was added to the wells to stimulate the calcium flux.
-
Signal Detection: The fluorescence intensity in each well was measured immediately after agonist addition using a fluorescence plate reader (e.g., a FLIPR or FlexStation). The change in fluorescence is proportional to the change in intracellular calcium concentration.
-
Data Analysis: The antagonist effect was calculated as the percentage of inhibition of the agonist-induced response. The IC50 values, representing the concentration of this compound required to inhibit 50% of the maximal agonist response, were determined by fitting the concentration-response data to a four-parameter logistic equation.
Experimental Workflow for Calcium Flux Assay
References
A Comparative Analysis of NK3R Antagonists and Hormone Therapy for Vasomotor Symptoms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Neurokinin 3 Receptor (NK3R) antagonists and traditional hormone therapy in the management of vasomotor symptoms (VMS), commonly known as hot flashes, a frequent and often disruptive consequence of menopause. While this document focuses on the class of NK3R antagonists, it will use data from clinical trials of representative molecules such as fezolinetant and NT-814, as specific data for "NK3R-IN-1" is not available in the public domain. It is presumed that this compound refers to a selective inhibitor of the NK3 receptor, and thus the data presented here for other molecules in the same class will be highly relevant.
Executive Summary
NK3R antagonists represent a novel, non-hormonal approach to treating VMS. They work by modulating neuronal pathways in the hypothalamus involved in thermoregulation. Hormone therapy, the long-standing gold standard, directly replaces the declining estrogen levels that trigger these symptoms. Clinical trial data for NK3R antagonists demonstrate a significant reduction in the frequency and severity of hot flashes. While direct head-to-head trials with hormone therapy are limited, this guide synthesizes available data to offer a comparative perspective on their efficacy and mechanisms of action.
Data Presentation: Efficacy in Reducing Vasomotor Symptoms
The following tables summarize the quantitative data from clinical trials on the efficacy of NK3R antagonists and hormone therapy in reducing the frequency and severity of moderate-to-severe vasomotor symptoms.
Table 1: Efficacy of NK3R Antagonists in Reducing Moderate-to-Severe VMS Frequency
| NK3R Antagonist | Study | Dosage | Mean Reduction from Baseline vs. Placebo (episodes/day) | Week of Assessment |
| Fezolinetant | SKYLIGHT 2[1][2] | 30 mg once daily | -1.82[1] | 4 |
| 45 mg once daily | -2.55[1] | 4 | ||
| 30 mg once daily | -1.86[1] | 12 | ||
| 45 mg once daily | -2.53[1] | 12 | ||
| NT-814 | RELENT-1[3][4] | 150 mg once daily | -2.4 (calculated from % reduction)[4] | 2 |
| 300 mg once daily | -1.8 (calculated from % reduction)[4] | 2 |
Table 2: Efficacy of Hormone Therapy in Reducing VMS Frequency
| Hormone Therapy | Study Type | Mean Reduction in VMS Frequency vs. Placebo (episodes/day) |
| Estrogen Therapy | Cochrane Review[2] | -2.6[2] |
Signaling Pathways and Mechanism of Action
NK3R Antagonist Signaling Pathway
Neurokinin B (NKB), a neuropeptide, plays a crucial role in the thermoregulatory center of the hypothalamus. In menopausal women, decreased estrogen levels lead to hypertrophy of KNDy (kisspeptin/neurokinin B/dynorphin) neurons and increased NKB signaling.[5] This hyperactivity is thought to disrupt normal thermoregulation, leading to hot flashes. NK3R antagonists competitively bind to and block the neurokinin 3 receptor, preventing NKB from exerting its effects. This helps to restore normal activity in the thermoregulatory center and reduce the frequency and severity of vasomotor symptoms.[6]
Caption: NK3R antagonist mechanism of action in the hypothalamus.
Hormone Therapy (Estrogen) Signaling Pathway
Estrogen plays a critical role in maintaining the stability of the thermoregulatory center in the hypothalamus. It acts on various neurons, including KNDy neurons, through its primary receptor, estrogen receptor-alpha (ERα).[7][8] During menopause, the decline in estrogen levels leads to a dysregulation of this system. Hormone therapy replenishes estrogen, which then binds to ERα in the hypothalamus. This restores the normal inhibitory tone on pathways that trigger heat dissipation, thereby alleviating hot flashes.[9][10]
Caption: Estrogen signaling pathway in hypothalamic thermoregulation.
Experimental Protocols
Fezolinetant (SKYLIGHT 1 & 2 Studies)
The SKYLIGHT 1 and 2 studies were Phase 3, randomized, double-blind, placebo-controlled trials.[11][12]
-
Participants: Women aged 40 to 65 years experiencing a minimum average of seven moderate to severe hot flashes per day.[11][12]
-
Intervention: Participants were randomized to receive once-daily oral doses of fezolinetant 30 mg, fezolinetant 45 mg, or placebo for 12 weeks.[11] This was followed by a 40-week active treatment extension period.[1]
-
Primary Endpoints: The co-primary efficacy endpoints were the mean change from baseline in the frequency and severity of moderate-to-severe VMS at weeks 4 and 12.[1][13]
-
Data Collection: VMS frequency and severity were recorded daily by participants using an electronic diary.[1][12]
Caption: Experimental workflow for the SKYLIGHT 1 & 2 clinical trials.
NT-814 (RELENT-1 Study)
The RELENT-1 study was a Phase 2b, multicenter, double-blind, randomized, placebo-controlled, multiple-ascending-dose trial.[3]
-
Participants: Postmenopausal women with moderate to severe hot flashes.[3]
-
Intervention: Participants were randomized to receive a once-daily oral dose of NT-814 (50 mg, 100 mg, 150 mg, or 300 mg) or a matching placebo for 14 days.[3][4]
-
Primary Endpoints: The primary objectives were to evaluate the safety, pharmacokinetics, and preliminary efficacy of NT-814. Efficacy was assessed by changes in the frequency and severity of hot flashes and waking due to night sweats.[4]
-
Data Collection: Participants completed daily diaries to record the frequency and severity of hot flashes and instances of waking due to night sweats.[3]
Conclusion
NK3R antagonists present a promising and effective non-hormonal treatment option for vasomotor symptoms in menopausal women. The available data from clinical trials of molecules like fezolinetant and NT-814 show a statistically significant and clinically meaningful reduction in the frequency and severity of hot flashes. While hormone therapy remains a highly effective standard of care, NK3R antagonists offer a valuable alternative, particularly for women with contraindications to or a preference to avoid hormonal treatments. Further research, including direct comparative trials, will be beneficial in more definitively positioning NK3R antagonists within the therapeutic landscape for menopausal symptom management.
References
- 1. Efficacy and Safety of Fezolinetant in Moderate to Severe Vasomotor Symptoms Associated With Menopause: A Phase 3 RCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of fezolinetant for the treatment of moderate-to-severe menopausal related vasomotor symptoms - International Menopause Society [imsociety.org]
- 3. Effects of NT-814, a dual neurokinin 1 and 3 receptor antagonist, on vasomotor symptoms in postmenopausal women: a placebo-controlled, randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of NT-814, a dual neurokinin 1 and 3 receptor antagonist, on vasomotor symptoms in postmenopausal women: a placebo-controlled, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NK3 antagonists and how do they work? [synapse.patsnap.com]
- 7. The Effects of Estrogens on Neural Circuits That Control Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Hypothalamic Estrogen Signaling and Adipose Tissue Metabolism in Energy Homeostasis [frontiersin.org]
- 9. academic.oup.com [academic.oup.com]
- 10. escholarship.org [escholarship.org]
- 11. Fezolinetant treatment of moderate-to-severe vasomotor symptoms due to menopause: effect of intrinsic and extrinsic factors in two phase 3 studies (SKYLIGHT 1 and 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation and Application of Thresholds to Define Meaningful Change in Vasomotor Symptoms Frequency: Analysis of Pooled SKYLIGHT 1 and 2 Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Results from Astellas' Pivotal Phase 3 SKYLIGHT 1™ Study of Fezolinetant for Vasomotor Symptoms Due to Menopause Published in The Lancet [prnewswire.com]
A Comparative Analysis of NK3R Antagonists for Vasomotor Symptoms: Spotlight on Elinzanetant
A significant disparity in publicly available data exists between elinzanetant and NK3R-IN-1 for the treatment of vasomotor symptoms (VMS). Elinzanetant has undergone extensive clinical evaluation in large-scale Phase II and Phase III trials, with comprehensive data on its efficacy and safety. In contrast, there is a notable absence of published clinical or even significant preclinical data for this compound in the context of VMS. Therefore, this guide provides a detailed overview of elinzanetant, supported by extensive experimental data, and acknowledges the current lack of comparable information for this compound.
Introduction to Neurokinin Receptor Antagonism for Vasomotor Symptoms
Vasomotor symptoms, commonly known as hot flashes and night sweats, are a hallmark of menopause and can significantly impact a woman's quality of life. These symptoms are primarily caused by a narrowing of the thermoneutral zone in the hypothalamus, a change driven by the decline in estrogen levels. The neurokinin B (NKB)/neurokinin-3 receptor (NK3R) signaling pathway has been identified as a key player in the central regulation of body temperature.[1][2] During menopause, hyperactivity of KNDy (kisspeptin/neurokinin B/dynorphin) neurons in the hypothalamus leads to increased NKB signaling, disrupting thermoregulation and triggering VMS.[2]
NK3R antagonists are a novel class of non-hormonal drugs that work by blocking the action of NKB on the NK3R, thereby helping to restore normal thermoregulation and reduce the frequency and severity of VMS.[1][3] Elinzanetant is a dual antagonist of both the neurokinin-1 (NK-1) and neurokinin-3 (NK-3) receptors, which may offer additional benefits in addressing sleep disturbances and other menopause-related symptoms.[2][3][4]
Elinzanetant: A Clinically Advanced NK-1/NK-3 Receptor Antagonist
Elinzanetant (formerly NT-814) is an investigational, orally administered, non-hormonal, dual NK-1 and NK-3 receptor antagonist. It has been extensively studied for the treatment of moderate to severe VMS associated with menopause in a comprehensive clinical development program, including the Phase IIb SWITCH-1 study and the Phase III OASIS 1, 2, and 3 studies.[5][6][7][8]
Mechanism of Action
Elinzanetant's therapeutic effect is attributed to its ability to block the binding of neurokinin B (NKB) and Substance P to their respective receptors, NK3R and NK1R, in the central nervous system. By antagonizing NK3R, elinzanetant modulates the activity of KNDy neurons, which are hypertrophied in postmenopausal women, thereby helping to correct the dysregulation of the thermoregulatory center in the hypothalamus. The additional antagonism of the NK1R is thought to contribute to improvements in sleep and mood.
Clinical Efficacy of Elinzanetant
The clinical development program for elinzanetant has consistently demonstrated its efficacy in reducing the frequency and severity of moderate to severe VMS.
Phase IIb SWITCH-1 Trial
The SWITCH-1 trial was a dose-finding study that evaluated four different doses of elinzanetant (40 mg, 80 mg, 120 mg, and 160 mg) compared to placebo.[6][9][10] The 120 mg and 160 mg doses showed statistically significant reductions in VMS frequency.[6][9][10]
Table 1: Key Efficacy Results from the SWITCH-1 Trial [6][9][10]
| Outcome | Elinzanetant 120 mg | Elinzanetant 160 mg | Placebo |
| Change in Daily VMS Frequency at Week 4 | -3.93 (p < 0.001 vs placebo) | -2.63 (p = 0.01 vs placebo) | - |
| Change in Daily VMS Frequency at Week 12 | -2.95 (p = 0.01 vs placebo) | -1.78 (p = 0.13 vs placebo) | - |
Phase III OASIS 1 & 2 Trials
The OASIS 1 and 2 trials were pivotal, replicate, randomized, double-blind, placebo-controlled studies that evaluated the efficacy and safety of elinzanetant 120 mg once daily.[5][7][11]
Table 2: Key Efficacy Results from the OASIS 1 & 2 Trials [7]
| Outcome | Elinzanetant 120 mg (OASIS 1) | Placebo (OASIS 1) | Elinzanetant 120 mg (OASIS 2) | Placebo (OASIS 2) |
| Mean Change in Daily VMS Frequency at Week 4 | -3.3 (p < 0.001) | - | -3.0 (p < 0.001) | - |
| Mean Change in Daily VMS Frequency at Week 12 | -3.2 (p < 0.001) | - | -3.2 (p < 0.001) | - |
| Mean Change in VMS Severity at Week 4 | -0.3 (p < 0.001) | - | -0.2 (p < 0.001) | - |
| Mean Change in VMS Severity at Week 12 | -0.4 (p < 0.001) | - | -0.3 (p < 0.001) | - |
Improvements in Sleep and Quality of Life
Beyond reducing VMS, elinzanetant has also shown to improve sleep disturbances and menopause-related quality of life. In the OASIS trials, participants receiving elinzanetant reported significant improvements in sleep as measured by the PROMIS Sleep Disturbance SF 8b and in quality of life assessed by the Menopause-Specific Quality of Life (MENQOL) questionnaire.[12][13]
Safety and Tolerability of Elinzanetant
Across the clinical trial program, elinzanetant has been generally well-tolerated. The most commonly reported adverse events were headache, somnolence, and fatigue.[8] No evidence of drug-related hepatotoxicity was observed.
Experimental Protocols
SWITCH-1 Trial Protocol[6][9][10]
-
Study Design: A Phase IIb, multicenter, double-blind, placebo-controlled, adaptive, dose-ranging study.
-
Participants: Postmenopausal women aged 40-65 years experiencing at least seven moderate to severe hot flashes per day.
-
Intervention: Participants were randomized to receive elinzanetant (40 mg, 80 mg, 120 mg, or 160 mg) or placebo once daily for 12 weeks.
-
Primary Endpoints: Mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
-
Data Collection: VMS frequency and severity were recorded in electronic diaries.
OASIS 1 & 2 Trial Protocol[5][7][11]
-
Study Design: Two replicate Phase III, multicenter, multinational, double-blind, randomized, placebo-controlled trials.
-
Participants: Postmenopausal women aged 40 to 65 years with moderate to severe VMS.
-
Intervention: Participants were randomized (1:1) to receive elinzanetant 120 mg or placebo once daily for 12 weeks, followed by a 14-week active treatment period where all participants received elinzanetant.
-
Primary Endpoints: Mean change from baseline in the frequency and severity of moderate/severe VMS at weeks 4 and 12.
-
Key Secondary Endpoints: Onset of action, effects on sleep disturbance (PROMIS Sleep Disturbance SF 8b), and menopause-related quality of life (MENQOL).
-
Statistical Analysis: A mixed model with repeated measures was used to analyze the primary and key secondary endpoints.
Conclusion
Elinzanetant has emerged as a promising non-hormonal treatment for vasomotor symptoms in menopausal women, with robust clinical data supporting its efficacy and a favorable safety profile. Its dual antagonism of NK-1 and NK-3 receptors may offer additional benefits for sleep and overall quality of life. While a direct comparison with this compound is not possible due to the lack of available data for the latter, the extensive research on elinzanetant provides a strong foundation for its potential role in addressing the significant unmet needs of women experiencing VMS. Further research and the publication of data on other NK3R antagonists, including this compound, will be crucial for a comprehensive comparative assessment in the future.
References
- 1. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. obgproject.com [obgproject.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and safety of elinzanetant, a selective neurokinin-1,3 receptor antagonist for vasomotor symptoms: a dose-finding clinical trial (SWITCH-1) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elinzanetant for the Treatment of Vasomotor Symptoms Associated With Menopause: OASIS 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. researchgate.net [researchgate.net]
- 11. Design of OASIS 1 and 2: phase 3 clinical trials assessing the efficacy and safety of elinzanetant for the treatment of vasomotor symptoms associated with menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. tandfonline.com [tandfonline.com]
A Comparative Analysis of Neurokinin-3 Receptor (NK3R) Antagonists in Clinical Trials
For Researchers, Scientists, and Drug Development Professionals
The landscape of non-hormonal treatments for menopause-related vasomotor symptoms (VMS), commonly known as hot flashes and night sweats, has been significantly advanced by the development of Neurokinin-3 receptor (NK3R) antagonists. This guide provides a comparative analysis of key NK3R antagonists that have undergone clinical trials, presenting their performance based on available experimental data.
The neurokinin B (NKB)/NK3R signaling pathway is a critical component in the hypothalamic regulation of body temperature. In menopausal women, decreased estrogen levels lead to an overstimulation of this pathway, contributing to the occurrence of VMS[1][2]. NK3R antagonists work by blocking this signaling, thereby alleviating these symptoms[2][3]. This novel therapeutic approach offers a promising alternative for women who cannot or choose not to use hormone therapy[4].
Comparative Efficacy of NK3R Antagonists
Several NK3R antagonists have been evaluated in clinical trials, with fezolinetant being the most extensively studied and the first to receive FDA approval[2][3][5][6]. Other notable antagonists include pavinetant (MLE4901), elinzanetant (a dual NK1/NK3 receptor antagonist), and osanetant. The following tables summarize the key efficacy and safety data from their respective clinical trials.
| Table 1: Efficacy of NK3R Antagonists in Reducing Vasomotor Symptom Frequency | ||||
| Antagonist | Trial Name | Phase | Dosage | Mean Reduction from Baseline in VMS Frequency |
| Fezolinetant | SKYLIGHT 1 & 2 | 3 | 45 mg once daily | Statistically significant reduction compared to placebo at 12 weeks[7]. |
| DAYLIGHT | 3b | 45 mg once daily | Statistically significant reduction from baseline to week 24 versus placebo[8]. | |
| VESTA | 2b | 60 mg QD, 90 mg BID | -1.8 to -2.6/day at week 12 (all P < 0.05 vs placebo)[9]. | |
| Pavinetant (MLE4901) | NCT02668185 | 2 | 40 mg twice daily | 72% reduction by day 3 compared to baseline; 45 percentage point reduction compared to placebo in total weekly hot flushes[10][11]. |
| Elinzanetant | OASIS 1 & 2 | 3 | 120 mg once daily | 65-67% reduction at week 12 compared to placebo (42-45%)[12]. |
| Osanetant | - | 2 | Not specified for VMS | Development for schizophrenia and panic disorder discontinued; not effective for panic disorder[13][14][15][16]. |
| Table 2: Efficacy of NK3R Antagonists in Reducing Vasomotor Symptom Severity | ||||
| Antagonist | Trial Name | Phase | Dosage | Mean Reduction from Baseline in VMS Severity |
| Fezolinetant | SKYLIGHT 2 | 3 | 45 mg once daily | Statistically significant reduction at 12 weeks, exceeding the MCID (>0.225 hot flashes daily)[7]. |
| DAYLIGHT | 3b | 45 mg once daily | Statistically significant reduction at week 24 (–0.39 vs placebo)[17]. | |
| VESTA | 2b | 60 mg QD, 90 mg BID | Mean difference from placebo of -0.2 to -0.6 at week 12[9]. | |
| Pavinetant (MLE4901) | NCT02668185 | 2 | 40 mg twice daily | 38% reduction by day 3, improving to 44% by day 28[10]. |
| Elinzanetant | OASIS 1 & 2 | 3 | 120 mg once daily | Statistically significant reduction at 12 weeks compared to placebo[12]. |
| Table 3: Safety and Tolerability of NK3R Antagonists | |||
| Antagonist | Most Common Adverse Events | Serious Adverse Events | Liver Enzyme Elevations |
| Fezolinetant | Headache, COVID-19[8][17]. | Less than 5% of patients[8]. | 2-3% experienced elevated liver enzymes, which were generally asymptomatic and resolved after cessation[7]. |
| Pavinetant (MLE4901) | Well-tolerated. | Not specified. | Transient elevations in liver transaminases were observed, leading to discontinuation of development[3]. |
| Elinzanetant | Well-tolerated. | No serious adverse events reported in Phase 2b trials[18]. | No evidence of drug-related hepatotoxicity in Phase 2b trials[18]. |
| Osanetant | Good tolerability reported in panic disorder trial[14]. | Not specified. | Not specified. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the NK3R signaling pathway and a typical workflow for a clinical trial evaluating an NK3R antagonist.
Experimental Protocols
The clinical trials for NK3R antagonists generally follow a randomized, double-blind, placebo-controlled design. Below are the key elements of the methodologies employed in pivotal studies.
Fezolinetant (SKYLIGHT 1 & 2, Phase 3)
-
Objective: To evaluate the efficacy and safety of fezolinetant for treating moderate to severe VMS associated with menopause.
-
Participants: Postmenopausal women aged 40 to 65 years with a minimum average of seven moderate to severe hot flashes per day[6].
-
Intervention: Participants were randomized to receive either placebo, 30 mg fezolinetant, or 45 mg fezolinetant once daily for 12 weeks. This was followed by a 40-week active treatment extension period[5][6].
-
Primary Endpoints: The mean change from baseline in the frequency and severity of moderate to severe VMS at weeks 4 and 12.
-
Data Collection: VMS frequency and severity were recorded daily by participants in an electronic diary.
Pavinetant (MLE4901, Phase 2)
-
Objective: To assess the effectiveness of an oral NK3R antagonist on menopausal hot flushes[11].
-
Design: A randomized, double-blind, placebo-controlled, single-center, crossover trial[11].
-
Participants: Healthy women aged 40–62 years experiencing seven or more hot flushes per day[11].
-
Intervention: Participants received 4 weeks of pavinetant (40 mg, orally, twice daily) and 4 weeks of placebo, in a random order, separated by a 2-week washout period[11].
-
Primary Outcome: The total number of hot flushes during the final week of each treatment period[11].
Elinzanetant (OASIS 1 & 2, Phase 3)
-
Objective: To evaluate the efficacy and safety of elinzanetant for the treatment of moderate to severe VMS associated with menopause[12].
-
Design: Two pivotal Phase 3 trials, multinational, randomized, and placebo-controlled[12].
-
Intervention: Participants received 120 mg of elinzanetant or placebo once daily for 12 weeks[12].
-
Primary Endpoints: Reduction in the frequency and severity of VMS over 12 weeks compared to placebo[12].
Conclusion
NK3R antagonists represent a significant advancement in non-hormonal therapy for menopausal vasomotor symptoms. Fezolinetant is the frontrunner, with robust Phase 3 data and regulatory approval, demonstrating both efficacy and a generally favorable safety profile[5][7][8]. Elinzanetant, with its dual NK1/NK3 antagonism, also shows promise in late-stage trials[12][18]. The development of pavinetant was halted due to concerns about liver enzyme elevations, highlighting the importance of careful safety monitoring for this class of drugs[3]. Osanetant's development was discontinued for other indications before extensive evaluation for VMS[15][16].
Ongoing and future research will further clarify the long-term safety and comparative effectiveness of different NK3R antagonists, potentially expanding the therapeutic options for women experiencing debilitating menopausal symptoms.
References
- 1. Neurokinin 3 receptor antagonists – a novel non-hormonal treatment for menopausal hot flushes - International Menopause Society [imsociety.org]
- 2. mdpi.com [mdpi.com]
- 3. womensmentalhealth.org [womensmentalhealth.org]
- 4. Neurokinin receptor antagonists as potential non-hormonal treatments for vasomotor symptoms of menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Neurokinin 3 receptor antagonists for menopausal vasomotor symptoms, an appraisal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. consultqd.clevelandclinic.org [consultqd.clevelandclinic.org]
- 7. The effectiveness and value of fezolinetant for moderate-to-severe vasomotor symptoms associated with menopause: A summary from the Institute for Clinical and Economic Review’s Midwest Public Advisory Council - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phase 3b Trial of Fezolinetant Shows Positive Topline Results for Treatment of VMS Due to Menopause [prnewswire.com]
- 9. A phase 2b, randomized, placebo-controlled, double-blind, dose-ranging study of the neurokinin 3 receptor antagonist fezolinetant for vasomotor symptoms associated with menopause - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neurokinin 3 receptor antagonism rapidly improves vasomotor symptoms with sustained duration of action - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. Osanetant Sanofi-Synthélabo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Randomized, double-blind study of SR142801 (Osanetant). A novel neurokinin-3 (NK3) receptor antagonist in panic disorder with pre- and posttreatment cholecystokinin tetrapeptide (CCK-4) challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pavinetant - Wikipedia [en.wikipedia.org]
- 16. Osanetant - Novel Investigational Agent for Treatment of Schizophrenia - Clinical Trials Arena [clinicaltrialsarena.com]
- 17. Efficacy and safety of fezolinetant for moderate-severe vasomotor symptoms associated with menopause in individuals unsuitable for hormone therapy: phase 3b randomised controlled trial | The BMJ [bmj.com]
- 18. tandfonline.com [tandfonline.com]
Validating the Efficacy of NK3R-IN-1: A Comparative Guide Using Genetic Knockout Models
For Researchers, Scientists, and Drug Development Professionals
The neurokinin-3 receptor (NK3R) has emerged as a promising therapeutic target for a range of clinical applications, most notably in the treatment of sex hormone-related disorders such as menopausal vasomotor symptoms and polycystic ovary syndrome. NK3R-IN-1 is a potent and orally active antagonist of this receptor. The gold standard for validating the on-target effects of such a compound is the use of genetic knockout models, where the absence of the target protein should abolish the compound's pharmacological activity. This guide provides a comprehensive comparison of the expected effects of this compound with other known NK3R antagonists, supported by experimental data from studies utilizing Tacr3 (the gene encoding NK3R) knockout mice.
The Critical Role of Genetic Knockout Models
Genetic knockout models, particularly Tacr3 knockout mice, are indispensable tools for unequivocally demonstrating that the observed effects of a pharmacological agent like this compound are mediated through its intended target. By comparing the response to the compound in wild-type animals with that in animals lacking the NK3 receptor, researchers can dissect on-target from potential off-target effects. In the context of NK3R antagonists, a true on-target effect would be present in wild-type animals but absent in Tacr3 knockout animals.
NK3R Signaling Pathway
The NK3 receptor is a G-protein coupled receptor (GPCR) primarily activated by its endogenous ligand, neurokinin B (NKB). This signaling cascade is particularly prominent in the hypothalamic-pituitary-gonadal (HPG) axis, where it plays a crucial role in the pulsatile release of gonadotropin-releasing hormone (GnRH) and, consequently, luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Figure 1: Simplified NK3R signaling pathway and the inhibitory action of this compound.
Experimental Validation Workflow
The validation of an NK3R antagonist using a knockout model typically follows a structured experimental workflow. This involves characterizing the baseline phenotype of the knockout animal and then assessing the physiological response to the antagonist in both wild-type and knockout cohorts.
Figure 2: Experimental workflow for validating this compound effects using Tacr3 knockout mice.
Comparative Efficacy of NK3R Antagonists
While direct head-to-head preclinical data for this compound against other antagonists in Tacr3 knockout models is not yet publicly available, we can infer its expected performance based on its reported in vivo activity and compare it with data from other well-characterized NK3R antagonists like fezolinetant and MLE4901.
Table 1: In Vivo Effects of NK3R Antagonists in Rodent Models
| Compound | Animal Model | Key In Vivo Effect | Expected Effect in Tacr3 KO | Reference |
| This compound | Ovariectomized (OVX) Rat | Decreases blood luteinizing hormone (LH) levels[1] | No significant change in LH levels | [1] |
| Fezolinetant | Ovariectomized (OVX) Rat | Attenuates hot flash-like symptoms and reduces plasma LH levels | No significant effect on thermoregulation or LH levels | Inferred from mechanism |
| MLE4901 | DHT-induced PCOS Mouse | Decreases total body weight and adiposity | No significant metabolic effects | Inferred from mechanism |
Table 2: Clinical Efficacy of NK3R Antagonists in Menopausal Women (for reference)
| Compound | Key Clinical Efficacy (vs. Placebo) | Reference |
| Fezolinetant | Significant reduction in the frequency and severity of vasomotor symptoms | [2][3] |
| Elinzanetant | Significant reduction in the frequency and severity of vasomotor symptoms; improvement in sleep quality | [4] |
| MLE4901 | Significant reduction in the frequency of hot flashes and LH pulsatility[5][6][7] | [5][6][7] |
Detailed Experimental Protocols
Ovariectomized (OVX) Rat Model for LH Suppression
This model is a standard for evaluating the impact of compounds on the HPG axis, as the removal of ovaries leads to a hypergonadotropic state with elevated LH levels, mimicking menopause.
-
Animals: Adult female Sprague-Dawley rats.
-
Surgery: Bilateral ovariectomy is performed under anesthesia. Animals are allowed to recover for at least two weeks to allow for stabilization of hormonal changes.
-
Dosing: this compound or vehicle is administered orally.
-
Blood Sampling: Blood samples are collected at specified time points post-dosing via tail vein or cardiac puncture.
-
Hormone Analysis: Plasma or serum LH concentrations are determined using a specific enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Validation in Tacr3 KO: In Tacr3 knockout rats, this compound administration would not be expected to cause a significant decrease in the already altered baseline LH levels, confirming the on-target effect of the compound in wild-type animals.
Dihydrotestosterone (DHT)-Induced Polycystic Ovary Syndrome (PCOS) Mouse Model
This model recapitulates key reproductive and metabolic features of PCOS.
-
Animals: Adult female C57BL/6J mice.
-
Induction: Continuous administration of dihydrotestosterone (DHT) via a subcutaneous pellet to induce a PCOS-like phenotype.
-
Treatment: Following the development of the PCOS phenotype, mice are treated with the NK3R antagonist (e.g., MLE4901) or vehicle.
-
Metabolic Phenotyping: Body weight, fat pad weights, and fasting blood glucose and triglyceride levels are measured. Glucose tolerance tests can also be performed.
-
Reproductive Phenotyping: Estrous cyclicity is monitored through vaginal cytology, and ovarian morphology is assessed histologically.
-
Validation in Tacr3 KO: The metabolic and reproductive effects of the NK3R antagonist observed in the DHT-induced PCOS model in wild-type mice would be absent in Tacr3 knockout mice with the same PCOS induction.
Conclusion
The validation of this compound's effects using Tacr3 genetic knockout models is a critical step in its preclinical development. Based on its reported ability to decrease LH levels in an OVX rat model, it is expected that this effect would be absent in Tacr3 knockout animals, thereby confirming its on-target mechanism of action.[1] Comparative data from other NK3R antagonists such as fezolinetant and elinzanetant in both preclinical and clinical settings provide a valuable benchmark for evaluating the therapeutic potential of this compound. Future studies directly comparing this compound with these alternatives in both wild-type and Tacr3 knockout models will be essential for a definitive assessment of its selectivity and efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fezolinetant vs. elinzanetant for women seeking relief from menopausal vasomotor symptoms :- Medznat [medznat.com.ua]
- 3. Systematic review and network meta-analysis comparing the efficacy of fezolinetant with hormone and nonhormone therapies for treatment of vasomotor symptoms due to menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fezolinetant and Elinzanetant Therapy for Menopausal Women Experiencing Vasomotor Symptoms: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Neurokinin 1/3 receptor antagonists for menopausal women: A current systematic review and insights into the investigational non-hormonal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
A Comparative Guide: The Selective NK3R Antagonist NK3R-IN-1 Versus Dual NK1/NK3 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The neurokinin (NK) receptor system, particularly the NK1 and NK3 receptors, has emerged as a promising target for a range of therapeutic areas, including women's health, psychiatric disorders, and neuroendocrine conditions. While selective NK3R antagonists have demonstrated clinical efficacy, a new frontier in pharmacology is the exploration of dual NK1/NK3 receptor antagonists. This guide provides a detailed, data-driven comparison between the novel, selective NK3R antagonist, NK3R-IN-1, and the class of dual NK1/NK3 receptor antagonists, with a focus on elinzanetant as a representative agent.
At a Glance: Key Differences
| Feature | This compound | Dual NK1/NK3 Receptor Antagonists (e.g., Elinzanetant) |
| Target(s) | Selective for Neurokinin-3 Receptor (NK3R) | Neurokinin-1 Receptor (NK1R) and Neurokinin-3 Receptor (NK3R) |
| Reported In Vitro Potency | NK3R IC50: 430.60 nM[1][2] | Elinzanetant: - NK1R pKi: 9.3 - NK3R pKi: 8.7[3] |
| Mechanism of Action | Blocks the action of Neurokinin B (NKB) at the NK3R. | Blocks the action of both Substance P (SP) at the NK1R and NKB at the NK3R. |
| Therapeutic Rationale | Primarily aimed at conditions driven by NK3R signaling, such as menopausal vasomotor symptoms and polycystic ovary syndrome. | Broader therapeutic potential by addressing symptoms mediated by both NK1R and NK3R pathways, such as vasomotor symptoms, sleep disturbances, and mood disorders.[4][5][6] |
| Clinical Development | Preclinical lead compound.[1][2] | Elinzanetant (Lynkuet®) is FDA-approved for the treatment of moderate to severe vasomotor symptoms due to menopause.[7][8] |
In-Depth Performance Comparison
In Vitro Pharmacology
A direct head-to-head comparison of this compound and dual NK1/NK3 receptor antagonists in the same assays is not publicly available. The following tables summarize data from separate studies. It is important to note that direct comparison of absolute values (e.g., IC50 vs. pKi) should be interpreted with caution due to potential differences in experimental conditions.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Receptor | Assay Type | Result | Reference |
| This compound | NK3R | Functional Inhibition | IC50 = 430.60 nM | [1][2] |
| Elinzanetant | NK1R | Radioligand Binding | pKi = 9.3 | [3] |
| NK3R | Radioligand Binding | pKi = 8.7 | [3] |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
The selectivity of this compound for other neurokinin receptors (NK1R and NK2R) has not been reported in the available literature. This is a critical parameter for a compound positioned as a selective antagonist and would be necessary for a complete comparative assessment. Elinzanetant, by design, exhibits high affinity for both NK1 and NK3 receptors.[3]
In Vivo Efficacy
Table 2: Preclinical and Clinical Efficacy
| Compound | Model/Population | Key Findings | Reference |
| This compound | Ovariectomized (OVX) rats | Orally active and efficacious in suppressing blood luteinizing hormone (LH) levels. | [1][2] |
| Elinzanetant | Postmenopausal women with moderate to severe vasomotor symptoms (OASIS 1 & 2 trials) | Statistically significant reductions in the frequency and severity of vasomotor symptoms from baseline to weeks 4 and 12 compared to placebo.[7][8] Statistically significant improvements in sleep disturbances and menopause-related quality of life.[8] | [7][8] |
Pharmacokinetic Profile
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Elinzanetant |
| Oral Bioavailability (F%) | 93.6% (in preclinical models)[1][2] | 52% (in humans)[4][9] |
| Time to Peak Plasma Concentration (Tmax) | Not reported | ~1 hour (in humans)[6][10] |
| Elimination Half-life (t1/2) | Not reported | ~15-45 hours (in humans)[6][10][11] |
| Metabolism | Not reported | Primarily by CYP3A4[4][9] |
Signaling Pathways and Experimental Workflows
To understand the distinct and overlapping mechanisms of these antagonists, it is essential to visualize the signaling pathways they modulate.
Caption: Signaling pathways of NK1 and NK3 receptors and points of intervention for selective and dual antagonists.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of NK receptor antagonists.
Radioligand Binding Assay (for determining binding affinity)
This assay measures the ability of a test compound to displace a radiolabeled ligand from its receptor.
Caption: Workflow for a radioligand binding assay.
Protocol Details:
-
Membrane Preparation: Cells stably expressing the human NK1 or NK3 receptor are harvested and homogenized in a buffer. The cell membranes are then isolated by centrifugation.
-
Binding Reaction: In a multi-well plate, the receptor membranes are incubated with a specific radiolabeled ligand (e.g., [³H]-Substance P for NK1R, [³H]-Senktide for NK3R) and various concentrations of the unlabeled test compound.
-
Incubation: The reaction is incubated at a controlled temperature for a specific time to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay (for determining functional antagonism)
This assay measures the ability of an antagonist to block the increase in intracellular calcium induced by an agonist.
Caption: Workflow for a calcium mobilization assay.
Protocol Details:
-
Cell Preparation: Cells stably expressing the target receptor (e.g., NK3R) are seeded into a multi-well plate.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Antagonist Incubation: The cells are pre-incubated with various concentrations of the antagonist (e.g., this compound).
-
Agonist Stimulation: An agonist for the receptor (e.g., Neurokinin B for NK3R) is added to the wells to stimulate an increase in intracellular calcium.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced calcium signal is quantified, and an IC50 value is determined.
Conclusion
This compound represents a promising preclinical lead compound as a selective NK3R antagonist with excellent oral bioavailability.[1][2] Its development provides a valuable tool for further dissecting the specific roles of the NK3R in various physiological and pathological processes.
Dual NK1/NK3 receptor antagonists, such as elinzanetant, offer a broader therapeutic approach by simultaneously targeting two key pathways involved in conditions like menopause-related vasomotor symptoms and associated sleep disturbances.[4][5][6] The clinical success and recent FDA approval of elinzanetant validate the therapeutic potential of this dual-target strategy.[7][8]
The choice between a selective NK3R antagonist and a dual NK1/NK3 antagonist will depend on the specific therapeutic indication and the desired pharmacological profile. For conditions predominantly driven by NK3R signaling, a selective antagonist like this compound may offer a more targeted approach with potentially fewer off-target effects. However, for complex conditions with multifactorial etiologies involving both NK1R and NK3R pathways, a dual antagonist may provide a more comprehensive therapeutic benefit. Further preclinical and clinical research is warranted to fully elucidate the comparative efficacy and safety profiles of these two classes of compounds.
References
- 1. Synthesis and evaluation of piperazinotriazoles. Discovery of a potent and orally bioavailable neurokinin-3 receptor inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. Elinzanetant, a new combined neurokinin-1/-3 receptor antagonist for the treatment of postmenopausal vasomotor symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bayer Gets FDA Nod for Novel Drug to Treat Hot Flashes - BioSpace [biospace.com]
- 8. pmlive.com [pmlive.com]
- 9. bayer.com [bayer.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Elinzanetant (LYNKUET)|NK-1/NK-3 Receptor Antagonist [benchchem.com]
Comparative Analysis of NK3R-IN-1: A Guide to its Duration of Action and Performance Against Alternatives
For Immediate Release
This guide provides a comprehensive comparison of the investigational neurokinin-3 receptor (NK3R) antagonist, NK3R-IN-1, with other leading alternatives in its class: fezolinetant and elinzanetant. The focus of this analysis is to assess the duration of action and overall performance profile of this compound, providing researchers, scientists, and drug development professionals with critical data for informed decision-making.
Executive Summary
This compound, a novel imidazolepiperazine derivative, demonstrates promising potential as an orally active NK3R inhibitor. Preclinical data indicates a favorable pharmacokinetic and pharmacodynamic profile, suggesting a sustained duration of action. This guide will delve into the specifics of its performance, presenting a side-by-side comparison with fezolinetant, a selective NK3R antagonist, and elinzanetant, a dual NK1/NK3 receptor antagonist. The objective is to offer a clear, data-driven perspective on the relative merits of these compounds.
Comparative Pharmacokinetics and Pharmacodynamics
The duration of action of a drug is intrinsically linked to its pharmacokinetic (PK) and pharmacodynamic (PD) properties. The following tables summarize the key PK and PD parameters for this compound and its comparators.
Table 1: Pharmacokinetic Profile of NK3R Antagonists
| Parameter | This compound (in rats) | Fezolinetant (in humans) | Elinzanetant (in humans) |
| Maximum Plasma Concentration (Cmax) | 1876 ng/mL | Not specified in provided results | > dose-proportional increase |
| Time to Cmax (Tmax) | 0.58 h | 1-2 hours[1] | 1.0 hours[2] |
| Half-life (t1/2) | 3.55 h | 3.29-7.24 hours[1] | ~15 hours |
| Area Under the Curve (AUC) | 6798 h*ng/mL | Not specified in provided results | > dose-proportional increase |
| Oral Bioavailability (F%) | 93.6% | Not specified in provided results | 36.7% |
Note: Data for this compound is from preclinical studies in rats and may not be directly comparable to human data for fezolinetant and elinzanetant.
Table 2: Pharmacodynamic Profile of NK3R Antagonists
| Parameter | This compound (in rats) | Fezolinetant (in humans) | Elinzanetant (in humans) |
| Mechanism of Action | Selective NK3R antagonist | Selective NK3R antagonist[3][4] | Dual NK1/NK3 receptor antagonist[5] |
| Primary Pharmacodynamic Effect | Suppression of Luteinizing Hormone (LH) | Reduction in vasomotor symptoms[3][4] | Reduction in vasomotor symptoms |
| Receptor Occupancy | Not specified | Not specified | >99% for NK1, >94.8% for NK3 (at 120 mg)[6][7] |
| Onset of Action | Not specified | Rapid reduction in symptoms[3] | Not specified |
| Duration of Pharmacodynamic Effect | Sustained LH suppression observed | Return to baseline LH levels ≤48 hours post-dosing[1] | Sustained receptor occupancy over dosing interval[6][7] |
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams illustrate the NK3 receptor signaling pathway and a typical experimental workflow for evaluating NK3R antagonists.
Caption: NK3 Receptor Signaling Pathway.
Caption: In Vivo Experimental Workflow.
Detailed Experimental Protocols
Luteinizing Hormone (LH) Suppression Assay in Ovariectomized (OVX) Rats
This in vivo assay is a crucial method for evaluating the pharmacodynamic effect and duration of action of NK3R antagonists.
1. Animal Model:
-
Adult female Sprague-Dawley rats are ovariectomized to induce a state of low estrogen and consequently high, pulsatile LH secretion, mimicking the postmenopausal state.
-
Animals are allowed to recover for at least two weeks post-surgery before the commencement of the study.
2. Dosing and Sample Collection:
-
This compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) for oral administration.
-
Rats are fasted overnight prior to dosing.
-
A single oral dose of this compound or vehicle is administered by gavage.
-
Serial blood samples are collected via a cannulated jugular vein at predefined time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
3. LH Measurement:
-
Plasma is separated from the blood samples by centrifugation.
-
Plasma LH concentrations are quantified using a commercially available rat LH ELISA kit, following the manufacturer's instructions.
4. Data Analysis:
-
The time course of plasma LH levels is plotted for both the this compound treated and vehicle control groups.
-
The percentage of LH suppression at each time point is calculated relative to the baseline (time 0) and the vehicle control group.
-
The duration of action is determined by the time it takes for LH levels to return to baseline or vehicle control levels.
GTPγS Binding Assay
This in vitro functional assay measures the activation of G-proteins coupled to the NK3 receptor, providing a direct measure of receptor antagonism.
1. Membrane Preparation:
-
Cell membranes expressing the human NK3 receptor are prepared from a suitable cell line (e.g., CHO-K1 cells).
-
Cells are homogenized in a hypotonic buffer and centrifuged to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.
2. Assay Procedure:
-
Membranes are incubated with varying concentrations of the antagonist (e.g., this compound) and a fixed concentration of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
The reaction is initiated by the addition of an NK3R agonist (e.g., senktide).
-
The incubation is carried out at 30°C for a specified period (e.g., 60 minutes).
3. Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from unbound [³⁵S]GTPγS.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The ability of the antagonist to inhibit agonist-stimulated [³⁵S]GTPγS binding is determined.
-
IC₅₀ values (the concentration of antagonist that inhibits 50% of the agonist response) are calculated to determine the potency of the antagonist.
Phospho-ERK (p-ERK) Assay
This cell-based assay measures the phosphorylation of extracellular signal-regulated kinase (ERK), a downstream signaling event following NK3 receptor activation.
1. Cell Culture and Treatment:
-
Cells expressing the human NK3 receptor are seeded in 96-well plates and grown to confluence.
-
Cells are serum-starved for a period to reduce basal ERK phosphorylation.
-
Cells are pre-incubated with varying concentrations of the NK3R antagonist before stimulation with an NK3R agonist.
2. Cell Lysis and Detection:
-
Following agonist stimulation, the cells are lysed to release intracellular proteins.
-
The level of phosphorylated ERK in the cell lysates is determined using a specific ELISA kit or other immunoassays (e.g., Western blot, HTRF).
3. Data Analysis:
-
The inhibition of agonist-induced ERK phosphorylation by the antagonist is quantified.
-
IC₅₀ values are calculated to assess the potency of the antagonist in blocking downstream signaling.
Conclusion
This compound presents a compelling profile as an orally bioavailable NK3R antagonist with a sustained duration of action in preclinical models. Its high oral bioavailability is a significant advantage. While direct comparison with the clinical data of fezolinetant and elinzanetant requires further investigation in human trials, the initial findings position this compound as a promising candidate for further development. The detailed experimental protocols provided herein offer a robust framework for the continued evaluation of this and other novel NK3R antagonists.
References
- 1. Pharmacokinetics, Tolerability, and Biomarker Profile of the Neurokinin 3 Receptor Antagonist Fezolinetant in Healthy Japanese Individuals: A 2-Part, Randomized, Phase 1 Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Pharmacokinetic evaluation of fezolinetant for the treatment of vasomotor symptoms caused by menopause - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bayer.com [bayer.com]
- 6. Population pharmacokinetic-pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Population pharmacokinetic–pharmacodynamic model of elinzanetant based on integrated clinical phase I and II data | Semantic Scholar [semanticscholar.org]
Evaluating NK3R-IN-1: A Comparative Guide to its Effect on FSH Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive evaluation of the effect of NK3R-IN-1, a representative neurokinin-3 receptor (NK3R) antagonist, on follicle-stimulating hormone (FSH) levels. As no public data currently exists for a compound specifically named "this compound," this guide will draw upon extensive experimental data from well-characterized NK3R antagonists, namely MLE4901 and fezolinetant , to provide a robust comparative analysis. These compounds serve as benchmarks for understanding the pharmacological profile and clinical effects of this drug class on the hypothalamic-pituitary-gonadal (HPG) axis.
The primary finding from numerous clinical studies is that NK3R antagonists, when administered to menopausal women, do not lead to a significant increase in FSH levels. This is a critical safety and efficacy consideration, particularly for non-hormonal therapies aimed at treating menopause-related symptoms. The predominant effect observed is a significant reduction in luteinizing hormone (LH) levels, which is consistent with the mechanism of action of this drug class.
Comparative Efficacy on FSH and LH Levels
The following table summarizes the in vivo effects of MLE4901 and fezolinetant on serum FSH and LH levels in menopausal women, as reported in key clinical trials.
| Compound | Dosage | Treatment Duration | Change in FSH Levels (vs. Placebo) | Change in LH Levels (vs. Placebo) | Study Population | Reference |
| MLE4901 | 40 mg twice daily | 4 weeks | Not significantly increased (72.07 ± 19.81 IU/L vs. 70.03 ± 19.56 IU/L for placebo, P = 0.26)[1] | Significantly decreased (27.63 ± 9.76 IU/L vs. 30.26 ± 9.75 IU/L for placebo, P = 0.0024)[1] | Menopausal women (n=28) | Prague et al., 2019[1] |
| Fezolinetant | 30 mg and 45 mg once daily | 12 weeks | Not specified in detail, but preclinical data showed no effect on FSH.[2] | Significantly reduced | Menopausal women with VMS (SKYLIGHT 1 & 2 trials, n=1028) | Lederman et al., 2023[3] |
In Vitro Potency of NK3R Antagonists
The in vitro potency of NK3R antagonists is a key determinant of their pharmacological activity. While specific IC50 values for "this compound" are not available, the following table presents the reported IC50 values for fezolinetant (also known as ESN364).
| Compound | Assay Type | Target | IC50 | Reference |
| Fezolinetant (ESN364) | Not specified | Human NK3R | Not specified in provided abstracts | Ogeda S.A. (now Astellas) |
Note: While the exact IC50 value for fezolinetant is not detailed in the provided search results, it is described as a potent and selective NK3R antagonist. Further literature review would be required to pinpoint a specific value from a publicly available source.
Signaling Pathway and Experimental Workflow
To understand the mechanism by which NK3R antagonists influence FSH levels, it is essential to visualize the underlying signaling pathway and the typical experimental workflow for evaluating these compounds.
KNDy Neuron Signaling Pathway in GnRH Regulation
The following diagram illustrates the role of Kisspeptin/Neurokinin B/Dynorphin (KNDy) neurons in the hypothalamus in regulating the pulsatile release of Gonadotropin-Releasing Hormone (GnRH), which in turn controls the secretion of LH and FSH from the pituitary gland.
References
A Comparative Analysis of the Oral Bioavailability of Neurokinin-3 Receptor (NK3R) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The development of orally bioavailable neurokinin-3 receptor (NK3R) antagonists marks a significant advancement in the potential treatment of sex-hormone-related disorders. This guide provides a comparative overview of the oral bioavailability of several key NK3R inhibitors: fezolinetant (ESN364), MLE4901, and osanetant, with the inclusion of elinzanetant, a dual NK1/NK3 receptor antagonist, for a broader context. The data presented is compiled from publicly available preclinical and clinical trial information.
Quantitative Comparison of Oral Bioavailability
The oral bioavailability of a drug is a critical pharmacokinetic parameter that dictates the proportion of an orally administered dose that reaches systemic circulation. The following table summarizes the available oral bioavailability data for the selected NK3R inhibitors. It is important to note that direct head-to-head comparative studies are limited, and the data has been collated from various independent studies.
| Compound | Species | Absolute Oral Bioavailability (F%) | Key Findings & Citations |
| Fezolinetant (ESN364) | Rat, Monkey | >100% | Preclinical studies indicated complete oral absorption.[1] |
| Human | Data not explicitly reported | Described as "rapidly bioavailable with linear pharmacokinetics."[2] Bioavailability increases proportionally with doses from 20 to 180 mg. | |
| Elinzanetant | Human | 36.7% - 52% | A population pharmacokinetic model estimated the oral bioavailability to be 36.7% and dose-independent.[3] Another source reports the absolute bioavailability as 52%.[4][5] |
| MLE4901 | Human | Data not explicitly reported | Described as being "rapidly absorbed" in clinical trials.[4] |
| Osanetant | Human | Data not explicitly reported | Described as "orally bioavailable."[6] |
Signaling Pathway and Experimental Workflow
The determination of oral bioavailability is a crucial step in drug development. The following diagram illustrates a typical experimental workflow for a clinical study aimed at determining the absolute oral bioavailability of an NK3R inhibitor.
Experimental Protocols
The determination of absolute oral bioavailability typically involves a crossover study design where subjects receive both an intravenous (IV) and an oral dose of the drug, separated by a washout period.
General Protocol for Absolute Bioavailability Study in Humans
-
Study Population: Healthy adult male and/or female volunteers.
-
Study Design: A randomized, open-label, two-period, two-sequence crossover study.
-
Dosing:
-
Period 1: Subjects receive either a single IV infusion of the drug (e.g., 1 mg) or a single oral dose (e.g., 100 mg).
-
Washout Period: A sufficient time to ensure complete elimination of the drug from the body (typically 5-7 half-lives).
-
Period 2: Subjects receive the alternate formulation.
-
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., pre-dose, and at multiple intervals up to 48 or 72 hours post-dose).
-
Bioanalytical Method: Plasma concentrations of the drug and its major metabolites are determined using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The area under the plasma concentration-time curve (AUC) is calculated for both the oral and IV routes of administration.
-
Bioavailability Calculation: The absolute oral bioavailability (F) is calculated as the dose-normalized ratio of the AUC from the oral dose to the AUC from the IV dose.
Specific Bioanalytical Method for Fezolinetant
A validated LC-MS/MS method has been used for the quantification of fezolinetant and its major metabolite, ES259564, in human plasma.[7]
-
Sample Preparation: Solid-phase extraction is used to extract fezolinetant, its metabolite, and an internal standard from a 50 µL plasma sample.[7]
-
Chromatography: Reversed-phase liquid chromatography is performed on a Phenomenex Kinetex C18 column using a gradient mobile phase of methanol/acetonitrile/water/formic acid.[7]
-
Detection: An API 6500 mass spectrometer with positive atmospheric pressure chemical ionization is used for detection.[7]
-
Quantification Range: The method is validated over a range of 1 to 1000 ng/mL for both fezolinetant and its metabolite.[7]
Conclusion
The available data suggests that NK3R inhibitors are generally well-absorbed after oral administration. Fezolinetant has demonstrated excellent oral absorption in preclinical models, and while a specific human absolute bioavailability value is not yet published, its pharmacokinetic profile is favorable. Elinzanetant, a related dual antagonist, exhibits moderate oral bioavailability in humans. For MLE4901 and osanetant, further quantitative data in humans is needed for a complete comparison. The experimental protocols for determining oral bioavailability are well-established, relying on crossover studies and sensitive bioanalytical methods like LC-MS/MS. As more data from ongoing and future clinical trials become available, a more definitive comparative assessment of the oral bioavailability of different NK3R inhibitors will be possible, aiding in the selection and development of optimal therapeutic agents for various clinical indications.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. An Open-Label, Single and Multiple Dose Study to Evaluate the Pharmacokinetics and Safety of Fezolinetant in Healthy Chinese Female Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Neurokinin 3 receptor antagonism as a novel treatment for menopausal hot flushes: a phase 2, randomised, double-blind, placebo-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Oral vinorelbine pharmacokinetics and absolute bioavailability study in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orpdl.org [orpdl.org]
Senktide: A Comparative Guide for Neurokinin 3 Receptor (NK3R) Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of senktide with other neurokinin 3 receptor (NK3R) agonists, supported by experimental data. Senktide, a potent and selective tachykinin NK3 receptor agonist, is a critical tool in neuroscience and endocrinology research, particularly in studies involving the hypothalamic-pituitary-gonadal (HPG) axis and thermoregulation.[1][2] This document outlines its performance against other agonists, details experimental protocols, and visualizes key biological pathways to assist in experimental design and interpretation.
Comparative Agonist Performance at the NK3 Receptor
Senktide is distinguished by its high potency and selectivity for the NK3 receptor. The following tables summarize its performance in comparison to the endogenous ligand, Neurokinin B (NKB), and another synthetic agonist, [MePhe⁷]-NKB, as well as a metabolically stabilized senktide analog, peptide 10a.
Table 1: In Vitro Potency of NK3R Agonists
| Agonist | Receptor | EC₅₀ (nM) | IC₅₀ (µM) | Species | Reference |
| Senktide | Human NK3R | 0.011 ± 0.004 | 0.056 ± 0.003 | Human | [3][4] |
| Rat NK3R | 0.013 ± 0.004 | - | Rat | [3][4] | |
| Cattle NK3R | 0.34 ± 0.12 | - | Cattle | [3][4] | |
| Goat NK3R | 0.012 ± 0.004 | - | Goat | [3][4] | |
| Human NK1R | 35,000 | - | Human | [1] | |
| [MePhe⁷]-NKB | - | - | - | - | Data Not Available |
| Peptide 10a | Human NK3R | 0.016 ± 0.002 | 0.056 ± 0.012 | Human | [3][4] |
| Rat NK3R | 0.019 ± 0.004 | - | Rat | [3][4] | |
| Cattle NK3R | 0.36 ± 0.031 | - | Cattle | [3][4] | |
| Goat NK3R | 0.011 ± 0.004 | - | Goat | [3][4] |
EC₅₀ (Half-maximal effective concentration) indicates the concentration of an agonist that provokes a response halfway between the baseline and maximum response. A lower EC₅₀ value denotes greater potency. IC₅₀ (Half-maximal inhibitory concentration) in this context refers to the concentration of the agonist required to inhibit the binding of a radiolabeled ligand by 50%.
Table 2: In Vitro Stability of NK3R Agonists
| Agonist | Condition | Stability | Degradation Product(s) | Enzyme Responsible | Reference |
| Senktide | Serum & Hypothalamic Extracts | Stable | - | - | [3] |
| NEP 24.11 Incubation | >80% digested within 24h | N-terminal fragment 8 and C-terminal fragment 9 | Neutral Endopeptidase (NEP) 24.11 | [3] | |
| [MePhe⁷]-NKB | Serum & Hypothalamic Extracts | Degraded | - | - | [3] |
| Peptide 10a | NEP 24.11 Incubation | Increased stability vs. Senktide | - | - | [3] |
Signaling Pathways and Experimental Workflows
To understand the functional implications of NK3R activation by agonists like senktide, it is crucial to visualize the downstream signaling cascades and the experimental procedures used to measure their activity.
NK3R Signaling Pathway
Activation of the NK3 receptor by an agonist such as senktide initiates a cascade of intracellular events. The NK3R is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). This signaling pathway is fundamental to the physiological effects mediated by NK3R, including the modulation of neuronal activity and hormone secretion.[5]
Experimental Workflow: In Vitro [Ca²⁺]i Flux Assay
The agonistic activity of compounds like senktide is commonly determined by measuring the increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation. This is a robust and high-throughput method to quantify agonist potency.
Detailed Experimental Protocols
In Vitro [Ca²⁺]i Flux Assay for NK3R Agonistic Activity
This protocol is adapted from studies evaluating the potency of senktide and its analogs.[3]
1. Cell Culture:
- CHO (Chinese Hamster Ovary) cells stably expressing the human NK3 receptor are cultured in Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL).
- Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂.
2. Assay Procedure:
- Cells are seeded into 96-well black, clear-bottom plates at a density of 4.0 x 10⁴ cells per well and incubated overnight.
- The growth medium is removed, and 100 µL of a calcium-sensitive fluorescent dye (e.g., Calcium 4 assay kit) is added to each well.
- The plate is incubated at 37°C for 1 hour to allow for dye loading.
- Test compounds (senktide and other agonists) are prepared at various concentrations in an appropriate assay buffer.
- The plate is placed in a fluorescence plate reader.
- The test compounds are added to the wells, and the change in fluorescence is measured immediately and continuously for a defined period. The fluorescence intensity is directly proportional to the intracellular calcium concentration.
3. Data Analysis:
- The fluorescence data is normalized to the baseline fluorescence before agonist addition.
- Dose-response curves are generated by plotting the peak fluorescence response against the logarithm of the agonist concentration.
- The EC₅₀ values are calculated by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
In Vivo Assessment of Locomotor Activity in Gerbils
This protocol is based on studies investigating the central effects of senktide.[1]
1. Animals:
- Male Mongolian gerbils are used for this study.
- Animals are housed under standard laboratory conditions with ad libitum access to food and water.
2. Surgical Procedure and Drug Administration:
- Animals are anesthetized with isoflurane.
- A small incision is made in the scalp to expose the skull.
- A single intracerebroventricular (i.c.v.) injection of senktide (at doses ranging from 0.01 to 0.6 nmol in 5 µL of vehicle) is administered using a syringe with a 4.5 mm needle.
- The wound is closed with surgical clips.
3. Behavioral Assessment:
- Immediately after recovery from anesthesia, the animals are placed in locomotor activity boxes.
- Locomotor activity (e.g., total distance traveled) is recorded for a specified duration.
4. Data Analysis:
- The total distance traveled is quantified for each animal.
- Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the locomotor activity of senktide-treated groups with the vehicle-treated control group.
Conclusion
Senktide remains a cornerstone for in vitro and in vivo studies of the NK3 receptor due to its high potency and selectivity. However, its susceptibility to enzymatic degradation in certain conditions highlights the importance of considering metabolic stability in experimental design, particularly for in vivo studies with prolonged endpoints. The development of more stable analogs, such as peptide 10a, offers promising alternatives for such applications.[3] The experimental protocols and pathway diagrams provided in this guide are intended to facilitate the effective use of senktide and other NK3R agonists in advancing our understanding of tachykinin signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Effects of senktide, a neurokinin 3 receptor agonist, on luteinizing hormone secretion and follicular development in anestrous Shiba goats: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Neurokinin B and Neurokinin-3 Receptor Signaling: Promising Developments in the Management of Menopausal Hot Flushes - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling NK3R-IN-1
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of NK3R-IN-1, a potent and orally active neurokinin-3 receptor (NK3R) inhibitor.[1][2] Adherence to these procedures is essential to ensure personal safety and maintain a secure laboratory environment.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure to hazardous drug aerosols and residues.[3] All disposable PPE must not be reused, and reusable PPE must be decontaminated after each use.[3]
| PPE Category | Item | Specifications |
| Hand Protection | Double Chemotherapy Gloves | ASTM D6978 rated gloves are recommended to ensure resistance to chemotherapy drugs.[4] |
| Body Protection | Chemotherapy Gown | A disposable gown that has been tested for resistance to permeability by hazardous drugs.[3][4] |
| Eye Protection | Safety Goggles or Face Shield | To protect against splashes and aerosols. |
| Respiratory Protection | N95 Respirator | Required when handling the compound outside of a containment device (e.g., biosafety cabinet) or when there is a risk of aerosolization.[3][4] |
Handling and Experimental Protocols
Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Store this compound at room temperature in the continental US; however, storage conditions may vary elsewhere. Always refer to the Certificate of Analysis for specific storage recommendations.[1]
Preparation and Use:
-
Work in a Designated Area: All handling of this compound should be performed in a designated area, such as a Class II Biosafety Cabinet (BSC) or a fume hood, to minimize inhalation exposure.[4]
-
Don PPE: Before handling the compound, put on all required PPE as specified in the table above.
-
Reconstitution: If the compound is in solid form, carefully open the container inside the containment device. Reconstitute as per your experimental protocol, avoiding shaking which can generate aerosols.
-
Experimental Procedures: Conduct all experimental procedures within the containment device. Use careful techniques to avoid splashes and spills.
Spill Management:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or outside of a containment device, evacuate the area.
-
Secure the Area: Restrict access to the spill area.
-
Cleanup: For small spills within a containment device, use an appropriate chemical spill kit. Wear full PPE during cleanup. For larger spills, or any spill outside of a containment device, contact your institution's Environmental Health & Safety (EH&S) department.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
Waste Segregation:
-
Sharps: All contaminated needles, syringes, and other sharp objects must be disposed of in a designated sharps container.
-
Solid Waste: Contaminated gloves, gowns, bench paper, and other solid materials should be placed in a clearly labeled hazardous chemical waste container.
-
Liquid Waste: Unused solutions containing this compound and rinseate from cleaning contaminated glassware should be collected in a designated, leak-proof hazardous chemical waste container. Do not dispose of this waste down the sink.[5]
Container Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name (this compound).
-
Store waste containers in a designated, secure area away from general lab traffic.
Final Disposal:
-
Arrange for the pickup and disposal of hazardous waste through your institution's EH&S department. Follow all local, state, and federal regulations for hazardous waste disposal.
Workflow for Safe Handling and Disposal of this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
